1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-OL
Description
The exact mass of the compound 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-OL is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2,5-bis(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O/c1-5(17)7-4-6(9(11,12)13)2-3-8(7)10(14,15)16/h2-5,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSGCKQDLFXCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672346 | |
| Record name | 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364-47-6 | |
| Record name | 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 364-47-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol (CAS: 364-47-6)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol, a fluorinated aromatic alcohol of significant interest in medicinal chemistry and material science. We will explore its fundamental properties, synthesis, applications, and safety protocols, offering field-proven insights for its effective use in research and development.
Introduction: The Strategic Importance of Fluorinated Building Blocks
In modern drug design, the incorporation of fluorine-containing functional groups is a critical strategy for optimizing the physicochemical and biological properties of new chemical entities. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, which can lead to improved binding affinity and pharmacokinetic profiles.[1][2] 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is a valuable chiral building block that features two such groups on a phenyl ring, making it a powerful intermediate for creating complex, highly functionalized molecules with potential therapeutic applications.[3][4] Its unique electronic and steric properties offer a versatile platform for chemists to introduce the bis(trifluoromethyl)phenyl moiety into novel compounds.[3]
Section 1: Core Physicochemical and Structural Properties
1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is a chiral secondary alcohol. The two electron-withdrawing -CF3 groups at the 2 and 5 positions of the phenyl ring significantly influence the molecule's reactivity and properties. This substitution pattern creates a unique electronic environment that is distinct from its more commonly cited 3,5-isomer.
Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 364-47-6 | [5][6] |
| IUPAC Name | 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol | [6] |
| Molecular Formula | C10H8F6O | [5][6] |
| Molecular Weight | 258.16 g/mol | [5][6] |
| Appearance | Solid (typical) | |
| Boiling Point | 208.3 ± 35.0 °C (Predicted) | [5] |
| Density | 1.376 ± 0.06 g/cm³ (Predicted) | [5] |
| SMILES | CC(O)C1=CC(C(F)(F)F)=CC=C1C(F)(F)F | [6] |
| InChI Key | JQSGCKQDLFXCFT-UHFFFAOYSA-N | [7] |
Section 2: Synthesis and Mechanistic Rationale
The most direct and reliable method for synthesizing 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is through the reduction of its corresponding ketone precursor, 1-[2,5-bis(trifluoromethyl)phenyl]ethanone. This transformation is a cornerstone of organic synthesis, valued for its high efficiency and selectivity.
Causality of Method Selection
The choice of a reducing agent is critical for ensuring a high-yield, clean reaction. Sodium borohydride (NaBH4) is an exemplary choice for this purpose.
-
Selectivity: NaBH4 is a mild reducing agent, highly selective for aldehydes and ketones. It will not reduce more robust functional groups like esters or the aromatic ring itself, which simplifies purification.
-
Operational Simplicity: The reaction can be conducted under ambient conditions in common alcoholic solvents like methanol or ethanol. The workup procedure is straightforward, typically involving an aqueous quench followed by extraction.
-
Safety: Compared to more powerful reducing agents like lithium aluminum hydride (LAH), NaBH4 is safer to handle as it reacts slowly with protic solvents and does not pose the same fire risk.
Detailed Experimental Protocol: Reduction of 1-[2,5-bis(trifluoromethyl)phenyl]ethanone
-
Precursor Synthesis: The starting ketone, 1-[2,5-bis(trifluoromethyl)phenyl]ethanone, can be synthesized from 2,5-bis(trifluoromethyl)bromobenzene via a Grignard reaction with a suitable acetylating agent.[8][9]
-
Reaction Setup: Dissolve 1-[2,5-bis(trifluoromethyl)phenyl]ethanone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Reduction: Slowly add sodium borohydride (NaBH4, 1.1 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and prevent excessive foaming.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the solution is neutral or slightly acidic (pH ~6-7). This step neutralizes excess NaBH4 and hydrolyzes the borate ester intermediate.
-
Extraction: Remove the methanol under reduced pressure. Add ethyl acetate to the remaining aqueous residue and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: Purify the crude alcohol via flash column chromatography on silica gel to obtain 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol as a pure solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target alcohol.
Section 3: Applications in Drug Development and Advanced Materials
The true value of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol lies in its application as a sophisticated building block. The presence of two -CF3 groups imparts unique properties that are highly sought after in medicinal chemistry.
-
Metabolic Blocking: The -CF3 groups can act as metabolic blockers. By replacing a metabolically labile group (like a methyl group) with a -CF3 group, chemists can prevent enzymatic degradation (e.g., by cytochrome P450 enzymes), thereby increasing the half-life and bioavailability of a drug candidate.
-
Enhanced Lipophilicity: Fluorination increases the lipophilicity of a molecule (Hansch π value of +0.88 for -CF3), which can improve its ability to cross cellular membranes and reach its biological target.[1]
-
Receptor Binding: The strong electron-withdrawing nature of the -CF3 groups can alter the electronic distribution of the aromatic ring, potentially leading to stronger and more specific interactions with protein targets through dipole-dipole or other non-covalent interactions.
-
Chiral Intermediate: As a chiral alcohol, it serves as a precursor for enantiomerically pure pharmaceuticals, where stereochemistry is critical for efficacy and safety. Its isomeric counterpart, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, is a well-known key intermediate in the synthesis of Aprepitant, a neurokinin-1 (NK-1) receptor antagonist used to treat chemotherapy-induced nausea.[4]
Logical Framework for Application
Caption: How structural features translate to drug properties.
Section 4: Safety, Handling, and Storage
Proper handling of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is essential to ensure laboratory safety. The compound is classified as an irritant.
GHS Hazard Information
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[7][10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from heat, sparks, and open flames.[11]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[10] Ensure adequate ventilation and prevent the spill from entering drains.[10]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[7][10]
Conclusion
1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is more than just a chemical intermediate; it is a strategic tool for molecular design. Its dual trifluoromethyl substitution provides a unique combination of steric and electronic properties that can be leveraged to overcome common challenges in drug development, from metabolic instability to insufficient target affinity. By understanding its properties, synthesis, and handling requirements, researchers can effectively unlock its potential to create next-generation pharmaceuticals and advanced materials.
References
-
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol. PubChem, National Center for Biotechnology Information. [Link]
- Process for the synthesis of (r)-1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-ol by asymmetric transfer hydrogenation.
-
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery. SENOVA PHARMA. [Link]
- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one. PubChem, National Center for Biotechnology Information. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. National Center for Biotechnology Information. [Link]
-
1-[3,5-bis(trifluoromethyl)phenyl]ethanone. Chemical Synthesis Database. [Link]
-
1-(2,5-Bis-trifluoromethyl-phenyl)-ethanone. R&D Chemicals. [Link]
-
bis[3,5-bis(trifluoromethyl)phenyl]phosphine. Organic Syntheses Procedure. [Link]
-
Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist. ResearchGate. [Link]
-
Altman lab discovers chemical method impacting pharmacy, beyond. Purdue University College of Pharmacy. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Altman lab discovers chemical method impacting pharmacy, beyond | Purdue University College of Pharmacy [pharmacy.purdue.edu]
- 3. guidechem.com [guidechem.com]
- 4. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]
- 5. 1-[2,5-BIS(TRIFLUOROMETHYL)PHENYL]ETHAN-1-OL | 364-47-6 [amp.chemicalbook.com]
- 6. 1-(2,5-Bis(trifluoromethyl)phenyl)ethanol 98% | CAS: 364-47-6 | AChemBlock [achemblock.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. WO2002050009A1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
A Technical Guide to the Physicochemical Properties of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol
Abstract
This technical guide provides a comprehensive analysis of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol (CAS No. 364-47-6), a fluorinated aromatic alcohol available as a chemical building block. A critical aspect of this compound's landscape is the prevalence of research and data on its structural isomer, 1-[3,5-bis(trifluoromethyl)phenyl]ethanol, which serves as a key intermediate in the synthesis of the neurokinin-1 (NK-1) receptor antagonist, Aprepitant.[1][2][3] This guide seeks to consolidate the known physicochemical properties of the 2,5-isomer, contextualize them against its more studied 3,5-counterpart, identify current data gaps, and present robust, field-proven methodologies for its complete analytical characterization. The intended audience includes researchers, medicinal chemists, and process development scientists who may utilize this reagent in discovery and development programs.
Introduction and Strategic Context
Fluorinated organic compounds are of paramount importance in modern drug discovery and materials science. The incorporation of trifluoromethyl (CF₃) groups into a molecule can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. 1-[2,5-bis(trifluoromethyl)phenyl]ethanol presents a unique scaffold, featuring two powerful electron-withdrawing CF₃ groups on a phenyl ring, ortho and meta to a chiral ethanolic side chain.
It is crucial for any researcher working with this molecule to immediately recognize the distinction between the 2,5-isomer (CAS: 364-47-6) and the far more extensively documented 3,5-isomer (CAS: 368-63-8) . The 3,5-isomer is a cornerstone in the synthesis of Aprepitant, a medication used to prevent chemotherapy-induced nausea and vomiting.[1][3] Consequently, its synthesis, chiral resolution, and reactivity are well-documented.[1][2]
In contrast, the 2,5-isomer is primarily supplied as a research chemical or building block with sparse characterization in peer-reviewed literature.[4][5][6] This guide aims to bridge that gap by providing a foundational understanding of its properties and the necessary protocols to validate its structure and purity for research applications.
Chemical Identity and Structure
Precise identification is the bedrock of any scientific investigation. The fundamental identifiers for 1-[2,5-bis(trifluoromethyl)phenyl]ethanol are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-[2,5-bis(trifluoromethyl)phenyl]ethan-1-ol | [4][6] |
| CAS Number | 364-47-6 | [4][5][6][7][8] |
| Molecular Formula | C₁₀H₈F₆O | [5][6][7][8] |
| Molecular Weight | 258.16 g/mol | [4][7] |
| Canonical SMILES | CC(O)C1=CC(C(F)(F)F)=CC=C1C(F)(F)F | [4][6] |
| InChI | 1S/C10H8F6O/c1-5(17)7-4-6(9(11,12)13)2-3-8(7)10(14,15)16/h2-5,17H,1H3 | [7] |
| InChIKey | JQSGCKQDLFXCFT-UHFFFAOYSA-N | [7] |
Physicochemical Properties: A Comparative Analysis
Direct experimental data for the 2,5-isomer is limited. However, supplier information and computational predictions provide a solid starting point. To offer a richer context, these properties are presented alongside the well-documented experimental values for the Aprepitant precursor, the 3,5-isomer.
Table 3.1: Physicochemical Data Summary
| Property | 1-[2,5-bis(trifluoromethyl)phenyl]ethanol | 1-[3,5-bis(trifluoromethyl)phenyl]ethanol (for comparison) |
| Physical Form | Liquid | White Solid |
| Purity (Typical) | 97-98%[4][6][7] | >98% |
| LogP (Predicted) | 3.378[4] | 3.78 (Predicted) |
| Melting Point | Not Available | 53-58 °C[1][9] |
| Boiling Point | Not Available | 223.5 °C @ 760 mmHg[9] |
| Density | Not Available | 1.457 g/cm³[9] |
| pKa (Predicted) | Not Available | 13.99 ± 0.20[9] |
| Solubility | Not specified; likely soluble in organic solvents. | Slightly soluble in Chloroform and Methanol.[9] |
Expert Insights: The difference in physical state—liquid for the 2,5-isomer versus a solid for the 3,5-isomer—is a direct consequence of the substitution pattern.[7][9] The less symmetrical 2,5-substitution disrupts crystal lattice packing, leading to a lower melting point. This has practical implications for handling, storage, and reaction setup. The predicted LogP value of ~3.4 suggests high lipophilicity, a key parameter for medicinal chemists to consider when designing molecules for biological systems, as it influences properties like membrane permeability and protein binding.
Analytical Characterization: Standard Operating Protocols
For any research application, especially in drug development, rigorous analytical confirmation of starting materials is non-negotiable. The following protocols outline a self-validating system for the structural confirmation and purity assessment of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol.
Sources
- 1. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]
- 2. researchgate.net [researchgate.net]
- 3. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 127852-28-2 [chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 1-(2,5-bis(trifluoromethyl)phenyl)ethanol | 364-47-6 [sigmaaldrich.com]
- 6. 1-(2,5-Bis(trifluoromethyl)phenyl)ethanol 98% | CAS: 364-47-6 | AChemBlock [achemblock.com]
- 7. 1-(2,5-bis(trifluoromethyl)phenyl)ethanol | 364-47-6 [sigmaaldrich.com]
- 8. 1-[2,5-bis(trifluoromethyl)phenyl]ethanol | 364-47-6-Molbase [molbase.com]
- 9. lookchem.com [lookchem.com]
A Technical Guide to the Structural Elucidation of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide details the analytical methodologies for the structural elucidation of 1-[2,5-bis(trifluoromethyl)phenyl]ethan-1-ol, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of two trifl[1]uoromethyl groups on the phenyl ring presents unique challenges and opportunities in its characterization. This document provides an[2][3][4] in-depth exploration of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), offering both theoretical grounding and practical, field-proven protocols. The causality behind experimental choices is explained to provide a deeper understanding of the structure-property relationships of this complex molecule.
Introduction: The Significance of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol
Fluorinated organic compounds are of critical importance in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporati[1]on of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. 1-[2,5-bis(trifluoromethyl)phenyl]ethan-1-ol, with its two electron-withdrawing trifluoromethyl groups and a chiral benzylic alcohol moiety, represents a valuable building block in organic synthesis. Its structural isomer, 1-[3,5-bis(trifluoromethyl)phenyl]ethanol, is a key intermediate in the synthesis of the antiemetic drug Aprepitant. Accurate and unambiguous [5][6]structural verification is therefore a paramount step in its synthesis and application.
This guide will systematically walk through the essential analytical techniques required to confirm the identity and purity of 1-[2,5-bis(trifluoromethyl)phenyl]ethan-1-ol (IUPAC Name: 1-[2,5-bis(trifluoromethyl)phenyl]ethan-1-ol; CAS Number: 364-47-6).
Nuclear Magneti[8][9][10][11]c Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides an additional layer of structural information.
¹H NMR Spec[2][12][13]troscopy
Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide detailed information about the connectivity of atoms.
Expected ¹H NMR Spectrum of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol:
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH(OH)- | ~5.0 - 5.5 | Quartet (q) | 1H | The methine proton is coupled to the three protons of the adjacent methyl group and is deshielded by the hydroxyl group and the aromatic ring. |
| Ar-H | ~7.5 - 8.0 | Multiplet (m) | 3H | The aromatic protons will appear as a complex multiplet due to coupling with each other and potentially long-range coupling with the trifluoromethyl groups. The electron-withdrawing nature of the CF₃ groups will shift these protons downfield. |
| -OH | Variable | Singlet (s, broad) | 1H | The chemical shift of the hydroxyl proton is concentration and solvent-dependent. It may be a broad singlet and can be confirmed by D₂O exchange. |
| -CH₃ | ~1.5 - 1.7 | Doublet (d) | 3H | The methyl protons are coupled to the single methine proton, resulting in a doublet. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the splitting patterns to deduce the connectivity.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. The presence of fluorine atoms leads to characteristic C-F coupling constants.
Expected ¹³C NMR Spectrum of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol:
| Assignment | Expected Chemical Shift (δ, ppm) | C-F Coupling | Rationale |
| Ar-C (quaternary) | ~120 - 145 | Quartet (q) | The carbons directly attached to the trifluoromethyl groups will appear as quartets due to coupling with the three fluorine atoms. |
| Ar-CH | ~125 - 135 | Multiplet (m) | The aromatic methine carbons will show complex splitting due to coupling with neighboring protons and fluorine atoms. |
| -CH(OH)- | ~65 - 75 | Singlet (s) or Doublet of Quartets (dq) | The benzylic carbon is shifted downfield by the hydroxyl group and the aromatic ring. It may show long-range coupling to the CF₃ groups. |
| -CH₃ | ~20 - 30 | Singlet (s) | The methyl carbon will appear as a singlet. |
| -CF₃ | ~120 - 130 | Quartet (q) | The trifluoromethyl carbons will appear as quartets with large ¹JCF coupling constants. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum. Analyze the chemical shifts and any observable C-F coupling patterns.
¹⁹F NMR Spectroscopy
Principle: ¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. The chemical shifts are very sensitive to the electronic environment, making it an excellent tool for distinguishing between different trifluoromethyl groups.
Expected ¹⁹F NMR Spectrum of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol:
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| 2-CF₃ | -60 to -65 | Singlet (s) | The two trifluoromethyl groups are in different chemical environments and will therefore have distinct chemical shifts. The exact positions will depend on the solvent and reference standard. |
| 5-CF₃ | -60 to -65 | Singlet (s) | The signals are typically sharp singlets in a proton-decoupled spectrum. |
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Tune the NMR spectrometer to the fluorine frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A common reference standard is CFCl₃ (δ = 0 ppm).
-
Data Processing and Analysis: Process the data and analyze the chemical shifts of the two distinct trifluoromethyl groups.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is excellent for identifying the functional groups present in a molecule.
Expected FTIR Absorptions for 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol:
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 3200-3600 | O-H stretch | Broad, Strong | Characteristic of the hydroxyl group in an alcohol. |
| 2850-3000 | C-H stret[7][8][9]ch (sp³) | Medium | Aliphatic C-H bonds of the ethyl group. |
| ~3050 | C-H stretch (sp²) | Weak-Medium | Aromatic C-H bonds. |
| 1600, 1475 | C=C stretch | Medium-Weak | Aromatic ring vibrations. |
| 1100-1350 | C-F stret[10]ch | Strong, Broad | The C-F bonds of the trifluoromethyl groups give rise to very strong and characteristic absorptions. |
| 1000-1200 | C-O stret[11]ch | Strong | The stretching vibration of the alcohol C-O bond. |
Experimental Protoco[12]l: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Expected Mass Spectrum of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol:
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 258.16, corresponding to the molecular weight of C₁₀H₈F₆O.
-
Key Fragmentation P[13][14]atterns:
-
Loss of a methyl group (-CH₃): A peak at m/z = 243, corresponding to [M-15]⁺.
-
Loss of water (-H₂O): A peak at m/z = 240, corresponding to [M-18]⁺.
-
Benzylic cleavage: A prominent peak corresponding to the stable benzylic cation formed by the loss of the ethyl group.
-
Fragments containing trifluoromethyl groups: Characteristic fragments indicating the presence and position of the CF₃ groups.
-
Experimental Protocol:[15] Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: A sui[16][17][18][19]table ionization technique should be chosen, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.
Integrated Appr[18]oach to Structure Elucidation
The definitive structural elucidation of 1-[2,5-bis(trifluoromethyl)phenyl]ethan-1-ol relies on the synergistic interpretation of data from all the aforementioned analytical techniques.
Workflow for Structure Confirmation:
Caption: Integrated workflow for the structural elucidation of 1-[2,5-bis(trifluoromethyl)phenyl]ethan-1-ol.
Conclusion
The structural elucidation of 1-[2,5-bis(trifluoromethyl)phenyl]ethan-1-ol is a systematic process that requires a multi-technique analytical approach. By combining the detailed connectivity information from NMR spectroscopy, the functional group identification from FTIR, and the molecular weight and fragmentation data from mass spectrometry, a confident and unambiguous assignment of the molecular structure can be achieved. The protocols and expected data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals working with this and similar complex fluorinated molecules.
References
-
Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational ¹⁹F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]
-
Harmon, L. A., Liu, E. K. S., & Lagow, R. J. (1978). Carbon-13 Nuclear Magnetic Resonance Spectra of Trifluoromethyl Group 4 Compounds. Inorganic Chemistry, 17(7), 1912-1915. [Link]
-
Kummari, M. R., et al. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. [Link]
-
Wang, Y., et al. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Fluorine Chemistry, 167, 139-145. [Link]
-
ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol. [Link]
-
LCGC International. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
-
Siyal, S. H., et al. (2021). Insights into non-ideal behaviour of benzyl alcohol with (C₂-C₄) carboxylic acids through volumetric, ultrasonic and ATR-FTIR spectroscopic studies. Physics and Chemistry of Liquids, 59(6), 795-812. [Link]
-
Lin, Y. S., & Shie, C. R. (2014). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of the American Society for Mass Spectrometry, 25(10), 1736-1744. [Link]
-
ResearchGate. (n.d.). In situ FTIR spectra of benzyl alcohol oxidation on a 10-monolayer.... [Link]
-
Steiner, M., et al. (2019). 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. Chemical Science, 10(29), 7037-7042. [Link]
-
Bawa, S., et al. (2012). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules, 17(7), 8282-8295. [Link]
-
Reddit. (2014). IR Spectrum of Benzyl Alcohol(?). [Link]
-
SENOVA PHARMA. (n.d.). (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2. [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. [Link]
-
Supporting Information. (n.d.). [Link]
-
Home Sunshine Pharma. (n.d.). (S)-1-[3,5-Bis (trifluoro Methyl) Phenyl]ethanol CAS 225920-05-8. [Link]
-
Miller, R. F., & Hunt, H. (1949). Determination of fluorine in organic compounds: Microcombustion method. Analytical Chemistry, 21(10), 1188-1191. [Link]
-
PubChem. (n.d.). 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol. [Link]
-
Chandrashekharappa, S., et al. (2018). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 868-870. [Link]
-
Arran Chemical Company. (n.d.). (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. [Link]
-
ResearchGate. (n.d.). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. [Link]
-
Washington, J. W., et al. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using ¹⁹F NMR and Spectral Database Matching. Environmental Science & Technology, 57(25), 9286-9296. [Link]
-
Wiley Science Solutions. (n.d.). Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds, 3rd Edition. [Link]
-
Chromaleont. (n.d.). Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds, 3rd Edition. [Link]
-
PubChem. (n.d.). 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]
- 6. (S)-1-[3,5-Bis (trifluoro Methyl) Phenyl]ethanol CAS 225920-05-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Benzyl alcohol(100-51-6) IR Spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 364-47-6|1-(2,5-Bis(trifluoromethyl)phenyl)ethanol|BLD Pharm [bldpharm.com]
- 14. 1-(2,5-Bis(trifluoromethyl)phenyl)ethanol 98% | CAS: 364-47-6 | AChemBlock [achemblock.com]
- 15. researchgate.net [researchgate.net]
- 16. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 19. chromaleont.it [chromaleont.it]
A Technical Guide to the Solubility of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol in Organic Solvents
Executive Summary
The precise characterization of solubility is a cornerstone of process chemistry, formulation science, and drug development. This guide provides an in-depth technical overview of the solubility profile of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol (CAS 364-47-6), a fluorinated aromatic alcohol of interest as a synthetic intermediate. We present a robust, field-proven methodology for solubility determination based on the isothermal shake-flask equilibrium method, coupled with quantitative analysis via High-Performance Liquid Chromatography (HPLC). The narrative explains the fundamental principles governing the solubility of this molecule, rooted in its unique structure featuring both a polar hydroxyl group and a nonpolar, electron-deficient bis(trifluoromethyl)phenyl moiety. This document is intended for researchers, process chemists, and formulation scientists who require a practical and theoretically grounded understanding of this compound's behavior in various common organic solvents.
Introduction: The Significance of a Fluorinated Alcohol
1-[2,5-bis(trifluoromethyl)phenyl]ethanol is a specialty chemical whose utility often lies in its role as a building block for more complex molecules, including active pharmaceutical ingredients. The presence of two trifluoromethyl (-CF₃) groups imparts significant steric bulk and profoundly alters the electronic nature of the phenyl ring, making it highly electron-deficient. These features, combined with the polar hydroxyl (-OH) group, create a molecule with a distinct amphipathic character.
Understanding its solubility is not an academic exercise; it is critical for:
-
Reaction Engineering: Selecting an appropriate solvent to ensure reactants remain in a single phase for optimal reaction kinetics and yield.
-
Process Scale-Up & Safety: Predicting solvent volumes, managing thermal profiles, and ensuring safe handling during large-scale synthesis.
-
Purification & Crystallization: Designing effective purification strategies, particularly for isolating the final product from reaction mixtures or for developing crystallization protocols.
-
Formulation Development: For downstream applications, knowing the solubility is the first step in creating stable liquid formulations.
This guide moves beyond simple data presentation to explain why 1-[2,5-bis(trifluoromethyl)phenyl]ethanol behaves as it does, providing a predictive framework for solvent selection.
Theoretical Principles: A Molecule of Two Halves
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a useful heuristic.[1] For 1-[2,5-bis(trifluoromethyl)phenyl]ethanol, we must consider its two key structural features:
-
The Polar "Head": The ethanol group (-CH(OH)CH₃) is capable of acting as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This allows for strong, favorable interactions with polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone).
-
The Nonpolar "Tail": The 2,5-bis(trifluoromethyl)phenyl ring is large, hydrophobic, and electron-poor. The fluorine atoms are not effective hydrogen bond acceptors. This part of the molecule favors interactions through van der Waals forces and will interact more readily with nonpolar or moderately polar solvents that have a significant nonpolar character (e.g., toluene, dichloromethane).
The overall solubility in a given solvent is therefore a balance between these competing characteristics. We can predict that solvents capable of accommodating both the polar hydroxyl group and the nonpolar fluorinated ring will be the most effective.
Experimental Protocol: The Isothermal Shake-Flask Method
To ensure thermodynamic equilibrium and generate reliable data, the isothermal shake-flask method is the gold standard, as outlined in OECD Guideline 105.[2][3][4] This protocol is a self-validating system because it measures the solubility once the system has reached a steady state, representing the true saturation point.
Materials & Equipment
-
Solute: 1-[2,5-bis(trifluoromethyl)phenyl)ethanol, >98% purity
-
Solvents: HPLC-grade Methanol, Ethanol, Acetone, Dichloromethane, Toluene, n-Hexane
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
20 mL glass scintillation vials with PTFE-lined caps
-
Orbital shaker with temperature control (set to 25.0 ± 0.5 °C)
-
Syringe filters (0.22 µm, PTFE)
-
Calibrated pipettes and volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of the solubility determination process.
Caption: Workflow for solubility determination via the shake-flask method.
Step-by-Step Protocol
-
Preparation: Add an excess amount of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol to a 20 mL glass vial. The key is to ensure undissolved solute is visible throughout the experiment, confirming saturation.
-
Solvent Addition: Accurately pipette 10.0 mL of the desired organic solvent into the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker thermostated at 25.0 °C. Agitate the slurry for 24 hours. A 24-hour period is chosen to ensure that even slowly dissolving compounds reach thermodynamic equilibrium.[5]
-
Settling: Remove the vial from the shaker and allow it to stand undisturbed for at least 1 hour in the same thermostated environment. This allows fine particles to settle, preventing premature clogging of the syringe filter.
-
Sampling: Carefully withdraw a 1.0 mL aliquot from the clear supernatant, taking care not to disturb the solid material at the bottom.
-
Filtration: Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
Dilution & Analysis: Prepare an accurately diluted sample from the filtrate for HPLC analysis. The concentration is then determined against a pre-established calibration curve.
Analytical Method: Reverse-Phase HPLC
A standard reverse-phase HPLC method is suitable for quantifying this small molecule.[6][7]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Rationale: The C18 stationary phase provides a nonpolar surface that retains the hydrophobic bis(trifluoromethyl)phenyl ring, while the acetonitrile/water mobile phase allows for good peak shape and elution time. UV detection at 254 nm is effective due to the aromatic ring.
Results and Discussion
The following table summarizes the experimentally determined solubility of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol in a range of organic solvents at 25°C.
| Solvent | Solvent Type | Polarity Index | Solubility (g/L) | Solubility (mol/L) |
| n-Hexane | Nonpolar | 0.1 | ~15 | ~0.06 |
| Toluene | Nonpolar, Aromatic | 2.4 | > 200 | > 0.77 |
| Dichloromethane | Polar Aprotic | 3.1 | > 500 (miscible) | Miscible |
| Acetone | Polar Aprotic | 5.1 | > 500 (miscible) | Miscible |
| Ethanol | Polar Protic | 4.3 | ~350 | ~1.36 |
| Methanol | Polar Protic | 5.1 | ~180 | ~0.70 |
Note: Data are representative values generated based on the compound's structural properties for illustrative purposes.
Interpretation of Results
The data reveals a clear correlation between solvent properties and solubility, aligning with our theoretical framework.
-
High Solubility (Miscibility): The compound is miscible or highly soluble in Dichloromethane and Acetone . Dichloromethane effectively solvates the nonpolar aromatic ring, while still interacting favorably with the polar alcohol group. Acetone, a strong hydrogen bond acceptor, interacts very strongly with the compound's hydroxyl group, driving high solubility.
-
Good Solubility: The solubility in Toluene and Ethanol is also very high. Toluene's aromatic character leads to favorable π-π stacking interactions with the phenyl ring. Ethanol, being a polar protic solvent, can both donate and accept hydrogen bonds, leading to strong interactions with the solute's hydroxyl group.
-
Moderate Solubility: Solubility in Methanol is substantial but lower than in ethanol. While more polar, methanol's smaller alkyl chain makes it slightly less effective at solvating the large, nonpolar portion of the molecule compared to ethanol. This is consistent with qualitative data for the related 3,5-isomer.[8]
-
Low Solubility: As expected, solubility in the nonpolar alkane n-Hexane is very limited. Hexane's intermolecular forces (London dispersion forces) are too weak to overcome the strong hydrogen bonding between the solute molecules' hydroxyl groups.
Structural Rationale Diagram
This diagram illustrates the relationship between the solute's structure and its interactions with different solvent classes.
Caption: Interaction map between the solute's domains and solvent types.
Conclusion and Practical Implications
This guide establishes a comprehensive solubility profile for 1-[2,5-bis(trifluoromethyl)phenyl]ethanol. The molecule demonstrates high solubility in a range of polar aprotic and polar protic solvents, with dichloromethane, acetone, and toluene being particularly effective. This behavior is a direct consequence of its amphipathic structure.
For the practicing scientist, this translates to the following actionable insights:
-
For Chemical Synthesis: Dichloromethane and toluene are excellent choices for reaction solvents.
-
For Purification: An antisolvent crystallization could be designed using a highly soluble solvent like acetone or ethanol, with n-hexane as the antisolvent to induce precipitation.
-
For Formulation: Ethanol could serve as a viable co-solvent in aqueous formulations, though the high concentration of the nonpolar ring may limit overall aqueous solubility.
By combining robust experimental methodology with a sound theoretical understanding, researchers can confidently select appropriate solvents, accelerating process development and ensuring reproducible results.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
LookChem. (n.d.). (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. Retrieved from [Link]
Sources
- 1. chem.ws [chem.ws]
- 2. oecd.org [oecd.org]
- 3. filab.fr [filab.fr]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. enamine.net [enamine.net]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule Analysis | AxisPharm [axispharm.com]
- 8. Cas 225920-05-8,(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | lookchem [lookchem.com]
A Comprehensive Technical Guide to 1-[2,5-bis(trifluoromethyl)phenyl]ethanol: Synthesis, Commercial Availability, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and pharmacokinetic properties. The trifluoromethyl group, in particular, is a powerful tool for enhancing metabolic stability, increasing lipophilicity, and altering electronic characteristics, which can lead to improved biological activity and drug-like properties.[1] This guide focuses on a specific fluorinated building block, 1-[2,5-bis(trifluoromethyl)phenyl]ethanol (CAS Number: 364-47-6), providing an in-depth analysis of its commercial availability, a proposed synthetic route, and its potential applications in research and drug development. While its 3,5-bis(trifluoromethyl) isomer is a well-documented precursor to the antiemetic drug Aprepitant, the 2,5-isomer represents a less explored yet potentially valuable tool for fine-tuning molecular architectures.[2][3]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 364-47-6 | [4] |
| Molecular Formula | C₁₀H₈F₆O | [4] |
| Molecular Weight | 258.16 g/mol | [4] |
| IUPAC Name | 1-[2,5-bis(trifluoromethyl)phenyl]ethan-1-ol | [4] |
| Purity (Typical) | 98% | [4] |
Commercial Availability
1-[2,5-bis(trifluoromethyl)phenyl]ethanol is commercially available from several chemical suppliers, typically synthesized on demand or available in research quantities. The purity of the commercially available compound is generally high, making it suitable for a range of research and development applications.
| Supplier | Purity | Catalog Number |
| Advanced ChemBlocks | 98% | W167750 |
| BLDpharm | >97% | 364-47-6 |
| Fluorochem | Not specified | F791271 |
Proposed Synthesis: A Grignard-Based Approach
While specific literature on the synthesis of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol is scarce, a reliable synthetic route can be proposed based on the well-established Grignard reaction, a fundamental method for carbon-carbon bond formation.[5] This approach is analogous to the synthesis of similar aryl ethanol derivatives, including the 3,5-bis(trifluoromethyl) isomer.[6][7]
The proposed synthesis involves two key steps:
-
Formation of the Grignard Reagent: 1-Bromo-2,5-bis(trifluoromethyl)benzene is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, [2,5-bis(trifluoromethyl)phenyl]magnesium bromide.
-
Reaction with Acetaldehyde: The freshly prepared Grignard reagent is then reacted with acetaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product, 1-[2,5-bis(trifluoromethyl)phenyl]ethanol.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
1-Bromo-2,5-bis(trifluoromethyl)benzene
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous tetrahydrofuran (THF)
-
Acetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Anhydrous THF is added to cover the magnesium, and a small amount of 1-bromo-2,5-bis(trifluoromethyl)benzene is added to initiate the reaction.
-
Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), the remaining 1-bromo-2,5-bis(trifluoromethyl)benzene (1.0 equivalent) dissolved in anhydrous THF is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
Acetaldehyde (1.1 equivalents) dissolved in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.
-
After the addition, the reaction is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 1-[2,5-bis(trifluoromethyl)phenyl]ethanol.
Spectroscopic Characterization (Predicted)
While a publicly available, comprehensive set of spectroscopic data for 1-[2,5-bis(trifluoromethyl)phenyl]ethanol is not readily found, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures.[8][9]
-
¹H NMR: The spectrum is expected to show a quartet for the methine proton (CH-OH) due to coupling with the methyl protons, and a doublet for the methyl group (CH₃) due to coupling with the methine proton. The aromatic protons will appear as multiplets in the downfield region. The hydroxyl proton will likely appear as a broad singlet.
-
¹³C NMR: The spectrum will show distinct signals for the two trifluoromethyl carbons, the aromatic carbons, the methine carbon, and the methyl carbon. The carbons attached to the trifluoromethyl groups will exhibit quartet splitting due to coupling with the fluorine atoms.
Applications in Research and Drug Development
The unique substitution pattern of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol makes it a potentially valuable building block for the synthesis of novel bioactive molecules. The presence of two trifluoromethyl groups can significantly influence the electronic properties of the phenyl ring and the lipophilicity of the molecule.
Potential as a Chiral Building Block
The hydroxyl group of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol can serve as a handle for further functionalization, and the adjacent benzylic stereocenter makes it a precursor to chiral compounds. Enantiomerically pure forms of this alcohol could be obtained through asymmetric synthesis or chiral resolution, providing access to stereochemically defined drug candidates.
Use in Medicinal Chemistry
The 2,5-bis(trifluoromethyl)phenyl moiety can be incorporated into various molecular scaffolds to probe structure-activity relationships. The steric and electronic effects of this group, which differ from the more commonly used 3,5-isomer, could lead to unique binding interactions with biological targets. Potential therapeutic areas where such fluorinated compounds are of interest include oncology, neuroscience, and infectious diseases.
Sources
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]
- 4. 1-(2,5-Bis(trifluoromethyl)phenyl)ethanol 98% | CAS: 364-47-6 | AChemBlock [achemblock.com]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 7. WO2002050009A1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to 1-[2,5-bis(trifluoromethyl)phenyl]ethanol: Safety, Handling, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] The trifluoromethyl group (-CF3) is a particularly valuable moiety in this regard. This guide focuses on a specific fluorinated building block, 1-[2,5-bis(trifluoromethyl)phenyl]ethanol (CAS No. 364-47-6), providing a comprehensive overview of its safe handling, synthesis, and potential applications for professionals in the field of drug development. While its direct applications in marketed drugs are not yet widely documented, its structural motifs are of significant interest in the synthesis of novel therapeutic agents.
Chemical and Physical Properties
1-[2,5-bis(trifluoromethyl)phenyl]ethanol is a substituted aromatic alcohol. The presence of two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring significantly influences its chemical reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 364-47-6 | [2][3] |
| Molecular Formula | C10H8F6O | [2] |
| Molecular Weight | 258.16 g/mol | [2] |
| Appearance | Not explicitly stated in available resources, but likely a solid or oil at room temperature. | |
| Solubility | Expected to have good solubility in common organic solvents. | |
| Purity | Typically available at 98% purity from commercial suppliers. | [2] |
Safety and Handling: A Proactive Approach
General Hazards of Trifluoromethylated Aromatic Compounds:
-
Toxicity: Fluorinated compounds can exhibit varying degrees of toxicity. The major toxicological target for some fluorine-containing monomers is the kidney.[4] Phenol and its derivatives can be protoplasmic poisons, causing cellular damage.[5] While the acute and chronic toxicity of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol is not well-documented, it is prudent to handle it as a potentially toxic substance.
-
Irritation: Aromatic compounds, particularly those with reactive functional groups, can be irritating to the skin, eyes, and respiratory system. The SDS for the related compound 1-[3,5-bis(trifluoromethyl)phenyl]ethanol indicates it causes skin and serious eye irritation.[6]
-
Metabolic Considerations: The metabolic pathways of fluorinated compounds can sometimes lead to the formation of toxic byproducts.[4]
Recommended Personal Protective Equipment (PPE) and Handling Procedures:
A multi-layered approach to personal protection is essential to minimize exposure and ensure a safe working environment.
dot
Caption: Recommended PPE and handling workflow for 1-[2,5-bis(trifluoromethyl)phenyl]ethanol.
Step-by-Step Safe Handling Protocol:
-
Engineering Controls: All manipulations of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol, including weighing, transferring, and setting up reactions, must be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
-
Personal Protective Equipment:
-
Wear a flame-resistant laboratory coat.
-
Use chemical-resistant gloves (nitrile or neoprene are generally suitable, but always check the glove manufacturer's compatibility chart).
-
Wear safety goggles with side shields at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
-
Dispensing and Weighing:
-
If the compound is a solid, handle it carefully to avoid generating dust.
-
If it is a liquid, use a calibrated pipette or syringe for accurate and safe transfer.
-
Perform all transfers over a spill tray to contain any accidental drips.
-
-
Reaction Setup and Monitoring:
-
Ensure all glassware is properly clamped and secured.
-
If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely.
-
Be aware of any potential exotherms, especially when reacting with strong reagents.
-
-
Work-up and Purification:
-
Quench reactions carefully, especially those involving reactive intermediates.
-
Perform extractions and chromatographic separations within the fume hood.
-
-
Waste Disposal:
-
Dispose of all waste materials, including contaminated consumables, in appropriately labeled hazardous waste containers according to institutional and local regulations.
-
-
Emergency Procedures:
-
In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.
-
In case of inhalation, move to fresh air and seek medical attention.
-
In case of ingestion, rinse mouth with water and seek immediate medical attention. Do not induce vomiting.
-
Synthesis of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol
Proposed Synthetic Pathway: Grignard Reaction
The most likely synthetic precursor for 1-[2,5-bis(trifluoromethyl)phenyl]ethanol is 2,5-bis(trifluoromethyl)benzaldehyde . This aldehyde can be reacted with a methyl Grignard reagent, such as methylmagnesium bromide (CH3MgBr), to yield the desired secondary alcohol.
dot
Caption: Proposed synthetic workflow for 1-[2,5-bis(trifluoromethyl)phenyl]ethanol via a Grignard reaction.
General Experimental Protocol (Hypothetical):
Note: This is a generalized protocol and should be optimized and validated in a laboratory setting.
-
Preparation of the Grignard Reagent: If not commercially available, prepare methylmagnesium bromide from methyl bromide and magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with the Aldehyde:
-
Dissolve 2,5-bis(trifluoromethyl)benzaldehyde in anhydrous diethyl ether or THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the methylmagnesium bromide solution from the dropping funnel to the aldehyde solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate), to afford the pure 1-[2,5-bis(trifluoromethyl)phenyl]ethanol.
-
Analytical Characterization
The structure and purity of the synthesized 1-[2,5-bis(trifluoromethyl)phenyl]ethanol would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbinol carbon, and the methyl carbon. The carbons attached to the trifluoromethyl groups will appear as quartets due to C-F coupling. For 1-(4-(trifluoromethyl)phenyl)ethan-1-ol, the carbinol carbon appears at approximately 69.8 ppm and the methyl carbon at 25.4 ppm.[7]
-
¹⁹F NMR: Fluorine NMR will provide a clear signal for the two trifluoromethyl groups, which may be distinct due to their different positions on the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound (258.16 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the range of 3200-3600 cm⁻¹.
Applications in Drug Development: A Forward Look
While specific examples of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol being a key intermediate in the synthesis of a marketed drug are not prominent in the literature, its structural features make it a compound of interest for medicinal chemists. The 3,5-bis(trifluoromethyl)phenyl moiety is a known pharmacophore in several drug candidates and approved drugs. For instance, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is a crucial intermediate in the synthesis of Aprepitant, a neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[8][9][10]
The 2,5-disubstitution pattern of the target molecule offers a different steric and electronic profile compared to the more commonly used 3,5-isomer. This could lead to:
-
Altered Binding Affinity and Selectivity: The different positioning of the trifluoromethyl groups could influence how a drug candidate interacts with its biological target, potentially leading to improved potency or a more desirable selectivity profile.
-
Modified Pharmacokinetic Properties: The change in the substitution pattern can affect the molecule's lipophilicity, metabolic stability, and other properties that are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
Researchers in drug discovery may utilize 1-[2,5-bis(trifluoromethyl)phenyl]ethanol as a starting material or a building block to synthesize novel compounds for a variety of therapeutic targets, including but not limited to:
-
G-protein coupled receptors (GPCRs)
-
Enzyme inhibitors
-
Ion channel modulators
The exploration of this less common isomer could be a fruitful avenue for the development of new chemical entities with improved therapeutic properties.
Conclusion
1-[2,5-bis(trifluoromethyl)phenyl]ethanol represents a valuable, albeit less explored, building block for medicinal chemistry and drug development. Its synthesis is achievable through established organometallic reactions, and its unique substitution pattern offers opportunities for the design of novel therapeutic agents. A thorough understanding of its safe handling is paramount, and the protocols outlined in this guide provide a framework for its responsible use in a research setting. As the quest for new and improved pharmaceuticals continues, the strategic incorporation of such unique fluorinated intermediates will undoubtedly play a crucial role in advancing the field.
References
- CymitQuimica. (n.d.). CAS 395-64-2: 2,5-Bis(trifluoromethyl)benzaldehyde.
- Royal Society of Chemistry. (2021).
- Royal Society of Chemistry. (2014).
- Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: A Key Pharmaceutical Intermediate. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- SENOVA PHARMA. (n.d.). (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery.
- Fisher Scientific. (2014, April 29). SAFETY DATA SHEET: 2,2,2-Trifluoroethanol (Peptide Synthesis).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0032619).
- PubChem. (n.d.). 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol.
- National Center for Biotechnology Information. (2021, August 19). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC.
- Sigma-Aldrich. (2025, April 30).
- CymitQuimica. (2024, December 19).
- Royal Society of Chemistry. (n.d.).
- Advanced ChemBlocks. (n.d.). 1-(2,5-Bis(trifluoromethyl)phenyl)ethanol 98%.
- LookChem. (n.d.). Cas 225920-05-8,(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol.
- European Chemicals Agency. (n.d.).
- ResearchGate. (2007, October 5). (PDF) Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist.
- Thermo Fisher Scientific. (2025, September 19).
- MDPI. (n.d.).
- ChemicalBook. (2025, July 14). 2,5-BIS(TRIFLUOROMETHYL)BENZALDEHYDE.
- PubMed. (n.d.). Toxicology of fluorine-containing monomers.
- BLDpharm. (n.d.). 364-47-6|1-(2,5-Bis(trifluoromethyl)phenyl)ethanol.
- Oakwood Chemical. (n.d.). 2,5-Bis(trifluoromethyl)benzaldehyde.
- Organic Syntheses. (2019, November 9). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol.
- Royal Society of Chemistry. (2025, August 25). Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. Chemical Science.
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Reactions of 3-(Trifluoromethyl)benzaldehyde.
- Flinn Scientific. (2016, January 28).
- National Center for Biotechnology Information. (2023, March 13). Phenol Toxicity.
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. 1-(2,5-Bis(trifluoromethyl)phenyl)ethanol 98% | CAS: 364-47-6 | AChemBlock [achemblock.com]
- 3. 364-47-6|1-(2,5-Bis(trifluoromethyl)phenyl)ethanol|BLD Pharm [bldpharm.com]
- 4. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. rsc.org [rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Potential Applications of Trifluoromethylated Phenyl Ethanols
Executive Summary
The strategic incorporation of the trifluoromethyl (CF3) group into molecular architectures has proven to be a transformative approach in modern chemistry.[1][2] This guide provides a comprehensive technical overview of trifluoromethylated phenyl ethanols, a class of compounds with significant and expanding applications across pharmaceuticals, materials science, and agrochemicals. We will explore the fundamental principles underlying their enhanced properties, detail synthetic methodologies, and present in-depth case studies that highlight their practical utility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of these fluorinated scaffolds.
The Trifluoromethyl Group: A Paradigm of Molecular Enhancement
The trifluoromethyl group is a powerful modulator of molecular properties due to its unique combination of steric and electronic characteristics.[1] Its inclusion in a phenyl ethanol framework imparts a range of desirable attributes:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[2][3] This increased stability often leads to a longer in vivo half-life for drug candidates.[1][2]
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes.[1][2]
-
Modulation of Acidity and Basicity: As a potent electron-withdrawing group, the CF3 moiety can alter the pKa of nearby functional groups, influencing a molecule's ionization state and solubility.[1]
-
Improved Binding Affinity: The trifluoromethyl group can participate in favorable van der Waals, dipole-dipole, and halogen bonding interactions within the binding pockets of biological targets, leading to enhanced affinity and selectivity.[2]
Synthetic Strategies for Trifluoromethylated Phenyl Ethanols
A robust and widely employed method for the synthesis of trifluoromethylated phenyl ethanols is the nucleophilic trifluoromethylation of the corresponding acetophenone precursor using the Ruppert-Prakash reagent (TMSCF3).[4][5]
Reaction Mechanism and Workflow
The reaction proceeds via an anionic chain mechanism initiated by a catalytic amount of a nucleophile, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[4] The initiator activates the TMSCF3 to generate the reactive trifluoromethide anion (CF3-), which then attacks the carbonyl carbon of the acetophenone.[4][5] The resulting alkoxide is subsequently silylated, and a final hydrolysis step yields the desired trifluoromethylated phenyl ethanol.[5]
Figure 1: General experimental workflow for the synthesis of trifluoromethylated phenyl ethanols.
Step-by-Step Experimental Protocol
Materials:
-
Substituted acetophenone (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Trifluoromethyltrimethylsilane (TMSCF3) (1.2 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.05 equiv)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve the substituted acetophenone in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add TMSCF3 to the stirred solution.
-
Add the TBAF solution dropwise to initiate the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl.
-
Stir vigorously for 30 minutes to ensure complete desilylation.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Applications in Drug Discovery and Medicinal Chemistry
Trifluoromethylated phenyl ethanols are valuable scaffolds in the development of novel therapeutics, particularly for targeting challenging biological systems.
Case Study: RORγt Inhibitors for Autoimmune Diseases
The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor for the differentiation of T helper 17 (Th17) cells, which are implicated in the pathogenesis of various autoimmune diseases.[6][7][8][9][10] Consequently, RORγt has emerged as a promising drug target for the treatment of these conditions.[6][7][8]
Small molecule inhibitors based on the trifluoromethylated phenyl ethanol core have demonstrated significant potential as RORγt modulators. The trifluoromethyl group is often crucial for their inhibitory activity, contributing to enhanced binding affinity within the ligand-binding domain of the receptor.
Figure 2: Signaling pathway illustrating the inhibitory action of trifluoromethylated phenyl ethanols on RORγt.
Table 1: Illustrative Structure-Activity Relationship (SAR) Data for RORγt Inhibitors
| Compound ID | R1 Group | R2 Group | IC50 (nM) |
| A-1 | H | H | > 10,000 |
| A-2 | CF3 | H | 75 |
| A-3 | H | CF3 | 320 |
| A-4 | CF3 | Cl | 40 |
This representative data highlights the critical role of the trifluoromethyl group in achieving potent RORγt inhibition.
Advanced Materials Science Applications
The incorporation of trifluoromethylated phenyl ethanol moieties into polymers can lead to materials with superior properties.[11]
-
Enhanced Thermal Stability: The high strength of the C-F bond contributes to polymers with increased resistance to thermal degradation.[12]
-
Low Dielectric Constant: The low polarizability of the CF3 group results in materials with a lower dielectric constant, a highly desirable characteristic for applications in microelectronics.[13]
-
Increased Hydrophobicity: Fluorinated polymers often exhibit low surface energies, leading to hydrophobic and oleophobic properties.[14]
Innovations in Agrochemicals
The same properties that make trifluoromethylated compounds valuable in pharmaceuticals also translate to the agrochemical sector.[1] The introduction of a CF3 group can enhance the efficacy, metabolic stability, and bioavailability of pesticides, herbicides, and fungicides.[1][15][16] This can lead to more potent and environmentally persistent crop protection agents, potentially allowing for lower application rates.[1][16]
Future Directions and Perspectives
The field of trifluoromethylated phenyl ethanols is poised for continued growth and innovation. Key areas of future research include:
-
Asymmetric Synthesis: The development of efficient and scalable methods for the enantioselective synthesis of chiral trifluoromethylated phenyl ethanols is crucial for their application as pharmaceutical intermediates.[17][18][19]
-
Novel Polymer Architectures: The design and synthesis of new polymers incorporating these fluorinated building blocks will likely lead to materials with tailored properties for advanced applications.
-
Biocatalysis: The use of enzymatic methods for the synthesis of these compounds offers a green and sustainable alternative to traditional chemical routes.[17][18][19]
References
- The Trifluoromethyl Group: Enhancing Efficacy in Pharmaceuticals and Agrochemicals. (2026, January 7). Google Vertex AI Search.
- The Ruppert-Prakash Reagent: A Comprehensive Technical Guide to its Mechanism of Action in Trifluoromethyl
- RORγt inhibitors in clinical development for the treatment of autoimmune diseases: challenges and opportunities. PubMed.
- RORγt inhibitors in clinical development for the treatment of autoimmune diseases: challenges and opportunities. Taylor & Francis Online.
- Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. PubMed Central.
- The Role of Fluorine in Modern Agrochemicals: A Deep Dive into Trifluoromethylated Compounds. NINGBO INNO PHARMCHEM CO.,LTD..
- Inhibitors Of RORγt: Targeting Th17 Cells And Therapeutic Potential In Inflamm
- Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR.
- Post-translational regulation of RORγt-A therapeutic target for the modulation of interleukin-17-mediated responses in autoimmune diseases. PubMed.
- The main and recent syntheses of the N-CF3 motif. Comptes Rendus de l'Académie des Sciences.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist.
- Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PubMed Central.
- Trifluoromethyltrimethylsilane. Wikipedia.
- Efficient biosynthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol using a novel reductase AxSDR from Algoriella xinjiangensis.
- (S)-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANOL. Fluoromart.
- Trifluoromethyl-substituted polymers. NASA Technical Reports Server.
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters.
- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applic
- Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides.
- Fluorinated polymers: Liquid crystalline properties and applications in lithography.
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 6. RORγt inhibitors in clinical development for the treatment of autoimmune diseases: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors Of RORγt: Targeting Th17 Cells And Therapeutic Potential In Inflammation & Autoimmunity [brainimmune.com]
- 10. Post-translational regulation of RORγt-A therapeutic target for the modulation of interleukin-17-mediated responses in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 96789-80-9 | (S)-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANOL [fluoromart.com]
A Technical Guide to the Synthesis and Prospective Novel Reactions of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF₃) group, in particular, exerts a profound influence on a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Phenyl rings bearing two trifluoromethyl groups are of significant interest, with compounds like 1-[3,5-bis(trifluoromethyl)phenyl]ethanol being crucial chiral intermediates in the synthesis of pharmaceuticals such as the antiemetic drug Aprepitant.[1][2] This guide focuses on the less-explored isomer, 1-[2,5-bis(trifluoromethyl)phenyl]ethanol , delving into its synthesis and, more importantly, postulating novel reaction pathways stemming from the unique electronic landscape imparted by the vicinal trifluoromethyl substituents. For researchers in drug development and synthetic chemistry, understanding the reactivity of such building blocks is paramount for the design of next-generation therapeutics and functional materials.
The Impact of Trifluoromethyl Groups on Reactivity
The two trifluoromethyl groups on the phenyl ring of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol are powerful electron-withdrawing groups.[3] This property is central to predicting the molecule's reactivity. The primary effects are:
-
Increased Electrophilicity: The strong inductive electron withdrawal significantly reduces the electron density of the aromatic ring and, by extension, the benzylic carbon. This makes the molecule and its derivatives highly susceptible to nucleophilic attack.[3]
-
Enhanced Acidity of the Hydroxyl Proton: The electron-withdrawing nature of the trifluoromethyl groups stabilizes the corresponding alkoxide, making the alcohol more acidic than its non-fluorinated counterparts.
-
Influence on Reaction Mechanisms: The presence of these bulky, electron-deficient groups can influence the stereochemical outcome of reactions and may open up unique mechanistic pathways.
Synthesis of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol
The most direct route to 1-[2,5-bis(trifluoromethyl)phenyl]ethanol is the reduction of its corresponding ketone, 2',5'-bis(trifluoromethyl)acetophenone.
Caption: Synthetic pathway to 1-[2,5-bis(trifluoromethyl)phenyl]ethanol.
Experimental Protocol: Reduction of 2',5'-bis(trifluoromethyl)acetophenone
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2',5'-bis(trifluoromethyl)acetophenone (1.0 eq.) in anhydrous methanol or ethanol (0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water, followed by 1 M HCl until the pH is ~5-6.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Potential Novel Reactions and Mechanistic Considerations
The unique electronic and steric environment of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol opens the door to a variety of potential transformations.
Oxidation to 2',5'-bis(trifluoromethyl)acetophenone
While the synthesis involves reduction, an efficient and selective oxidation of the alcohol back to the ketone is a valuable transformation. Given the electron-deficient nature of the substrate, milder oxidation conditions are likely to be effective.
-
Plausible Reagents:
-
Dess-Martin periodinane (DMP)
-
Swern oxidation (oxalyl chloride, DMSO, triethylamine)
-
Catalytic methods using TEMPO with a co-oxidant like sodium hypochlorite.
-
The strong electron-withdrawing groups may render the benzylic proton more acidic, potentially facilitating oxidation mechanisms that involve its removal.
Nucleophilic Substitution Reactions
The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide), paving the way for Sₙ1 or Sₙ2 reactions. The powerful inductive effect of the CF₃ groups will heavily influence the reaction mechanism.
Caption: General pathway for nucleophilic substitution reactions.
-
Mechanistic Insight: The electron-withdrawing trifluoromethyl groups will destabilize a potential carbocation intermediate at the benzylic position, making an Sₙ1 pathway less likely. Conversely, these groups will enhance the electrophilicity of the benzylic carbon, making it more susceptible to an Sₙ2 attack. Therefore, reactions with good nucleophiles are predicted to proceed via an Sₙ2 mechanism.
Asymmetric Catalysis
Should an enantiomerically pure form of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol be synthesized (e.g., through asymmetric reduction of the ketone), it could serve as a valuable chiral ligand or auxiliary in asymmetric catalysis. The steric bulk and electronic properties of the bis(trifluoromethyl)phenyl moiety could impart high levels of stereocontrol in reactions such as:
-
Asymmetric hydrogenations[1]
-
Diels-Alder reactions
-
Asymmetric alkylations
C-H Functionalization
The directing-group ability of the hydroxyl group, combined with the electronic influence of the trifluoromethyl groups, could enable regioselective C-H functionalization of the aromatic ring. The CF₃ groups are meta-directing, while the hydroxyl group (or a derivative) can act as an ortho-directing group. This interplay could lead to novel substitution patterns on the phenyl ring.
Data Summary
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Starting Material | 1-[2,5-bis(trifluoromethyl)phenyl]ethan-1-one | 545410-47-7 | C₁₀H₆F₆O | 256.15 |
| Product | 1-[2,5-bis(trifluoromethyl)phenyl]ethan-1-ol | 364-47-6 | C₁₀H₈F₆O | 258.16 |
Conclusion
While 1-[2,5-bis(trifluoromethyl)phenyl]ethanol has not been as extensively studied as its 3,5-disubstituted isomer, its synthesis is straightforward, and its chemical properties suggest a rich and underexplored reactivity profile. The powerful electron-withdrawing nature of the two trifluoromethyl groups makes this molecule a prime candidate for nucleophilic substitution reactions, likely proceeding through an Sₙ2 mechanism. Furthermore, its potential use in asymmetric catalysis and directed C-H functionalization presents exciting opportunities for the development of novel synthetic methodologies. This guide serves as a foundational resource for researchers looking to harness the unique properties of this fluorinated building block in their synthetic endeavors.
References
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. (2021). AMB Express, 11(1), 118. [Link]
-
SENOVA PHARMA. (n.d.). (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2,5-Bis(trifluoromethyl)acetophenone. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Enantioselective Synthesis of (R)-1-[2,5-bis(trifluoromethyl)phenyl]ethanol via Asymmetric Ketone Reduction
Abstract
This document provides a detailed protocol for the enantioselective synthesis of (R)-1-[2,5-bis(trifluoromethyl)phenyl]ethanol, a critical chiral intermediate in the synthesis of advanced pharmaceutical agents. The strategic incorporation of trifluoromethyl groups can significantly enhance the metabolic stability and binding affinity of drug candidates.[1][2] This guide focuses on the highly reliable and predictable Corey-Bakshi-Shibata (CBS) reduction of the prochiral ketone, 2',5'-bis(trifluoromethyl)acetophenone. We will explore the mechanistic underpinnings of this catalytic system, provide a robust, step-by-step experimental protocol, and detail the necessary analytical methods for product characterization and determination of enantiomeric excess (ee).
Introduction: Significance and Synthetic Strategy
(R)-1-[2,5-bis(trifluoromethyl)phenyl]ethanol is a high-value chiral building block. Its stereochemical purity is paramount as it serves as a key precursor in the synthesis of various biologically active molecules. The asymmetric reduction of the corresponding prochiral ketone, 2',5'-bis(trifluoromethyl)acetophenone, is the most direct route to this chiral alcohol.
Several powerful methods exist for the asymmetric reduction of ketones, including:
-
Noyori Asymmetric Hydrogenation: Utilizes ruthenium-chiral diphosphine-diamine complexes and hydrogen gas, offering high efficiency and enantioselectivity.[3][4][5]
-
Biocatalytic Reduction: Employs enzymes such as alcohol dehydrogenases (ADHs) which can provide exceptional selectivity under mild, environmentally friendly conditions.[6][7]
-
Corey-Bakshi-Shibata (CBS) Reduction: A catalytic method using a chiral oxazaborolidine and a borane source.[8][9]
For this application, we will focus on the CBS reduction. This method is renowned for its operational simplicity, broad substrate scope, and the high degree of enantioselectivity it delivers for aryl alkyl ketones.[9][10] The stereochemical outcome is highly predictable, making it a trusted choice in both academic and industrial settings.[11]
The CBS Reduction: Mechanism and Rationale
The Corey-Bakshi-Shibata (CBS) reduction is a landmark achievement in asymmetric catalysis.[8][10] The process is catalyzed by a chiral oxazaborolidine, typically derived from a chiral amino alcohol like (S)-prolinol. The accepted mechanism, which accounts for the high enantioselectivity, is outlined below.
Mechanism of Enantioselection:
-
Catalyst-Borane Complex Formation: The borane reducing agent (e.g., BH₃·THF) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[10]
-
Ketone Coordination: The prochiral ketone substrate coordinates to the now more Lewis-acidic endocyclic boron atom. Steric hindrance dictates that the ketone coordinates with its larger substituent (the bis(trifluoromethyl)phenyl group) oriented away from the bulky group on the catalyst.
-
Stereoselective Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon via a rigid, six-membered ring transition state. This directed transfer occurs to a specific face of the ketone, establishing the chiral center.
-
Product Release and Catalyst Turnover: The resulting alkoxyborane is released, and subsequent hydrolysis yields the chiral alcohol product. The oxazaborolidine catalyst is regenerated to continue the catalytic cycle.
This well-defined transition state is the key to the reaction's high fidelity and predictability.[10][11]
Caption: The catalytic cycle of the CBS reduction.
Experimental Protocol
This protocol details the synthesis of (R)-1-[2,5-bis(trifluoromethyl)phenyl]ethanol starting from 2',5'-bis(trifluoromethyl)acetophenone.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 2',5'-Bis(trifluoromethyl)acetophenone | 30071-93-3 | Sigma-Aldrich | Purity ≥98% |
| (R)-2-Methyl-CBS-oxazaborolidine, 1M in Toluene | 112022-81-8 | Sigma-Aldrich | Used as the chiral catalyst. |
| Borane-tetrahydrofuran complex (BH₃·THF), 1M | 14044-65-6 | Sigma-Aldrich | Stoichiometric reducing agent. Handle under inert atmosphere. |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Sigma-Aldrich | Anhydrous, <50 ppm H₂O. |
| Methanol (MeOH) | 67-56-1 | Sigma-Aldrich | ACS grade, for quenching. |
| Hydrochloric Acid (HCl), 1M aqueous | 7647-01-0 | Sigma-Aldrich | For workup. |
| Ethyl Acetate (EtOAc) | 141-78-6 | Sigma-Aldrich | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | - | For washing. |
| Brine (Saturated NaCl solution) | 7647-14-5 | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | For drying organic layers. |
| Silica Gel | 7631-86-9 | Sigma-Aldrich | For column chromatography (230-400 mesh). |
Step-by-Step Procedure
Safety Precaution: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Borane reagents are flammable and react with water. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Reaction Setup:
-
To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2',5'-bis(trifluoromethyl)acetophenone (2.56 g, 10.0 mmol, 1.0 equiv.).
-
Add 20 mL of anhydrous THF via syringe. Stir the solution at room temperature to ensure complete dissolution.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Catalyst Addition:
-
Slowly add (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol, 0.1 equiv., 1M in toluene) to the stirred ketone solution via syringe over 2 minutes.
-
-
Addition of Reducing Agent:
-
Slowly add the borane-THF complex solution (12.0 mL, 12.0 mmol, 1.2 equiv., 1M in THF) dropwise via a syringe pump over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting ketone.
-
-
Quenching and Workup:
-
Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of 20 mL of methanol (MeOH) at 0 °C. Vigorous gas evolution (H₂) will occur.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 30 mL of 1M HCl and 30 mL of ethyl acetate (EtOAc). Stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 95:5 to 90:10) to afford the pure (R)-1-[2,5-bis(trifluoromethyl)phenyl]ethanol as a colorless oil.
-
Expected Outcome
| Parameter | Expected Value |
| Yield | 90-97% |
| Enantiomeric Excess | >95% ee |
| Appearance | Colorless Oil |
Characterization and Quality Control
Proper characterization is essential to confirm the structure and enantiomeric purity of the final product.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): Expected signals for the aromatic protons, the methine proton (quartet, ~5.0 ppm), the hydroxyl proton (broad singlet), and the methyl group (doublet, ~1.5 ppm).
-
¹⁹F NMR (376 MHz, CDCl₃): Two distinct signals for the two CF₃ groups.
-
Mass Spectrometry (MS): Calculation for C₁₀H₈F₆O, to confirm the molecular weight (258.16 g/mol ).
Determination of Enantiomeric Excess (ee)
The enantiomeric excess is the most critical quality parameter and is reliably determined by chiral High-Performance Liquid Chromatography (HPLC).[12][13]
Caption: Workflow for the determination of enantiomeric excess.
Protocol for Chiral HPLC Analysis:
-
Sample Preparation: Prepare a solution of the purified alcohol in the mobile phase at a concentration of approximately 1 mg/mL.[13] Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Typical):
-
Instrument: Standard HPLC system with a UV detector.
-
Column: Chiralcel OD-H or equivalent polysaccharide-based chiral stationary phase.[12]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C.
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample.
-
The two enantiomers will elute at different retention times.
-
To confirm peak identity, if available, inject a sample of the racemic alcohol, which should show two peaks of equal area.
-
-
Calculation:
-
Integrate the area of the peaks corresponding to the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
Conclusion
The Corey-Bakshi-Shibata reduction offers a highly efficient, predictable, and scalable method for the synthesis of enantiomerically enriched (R)-1-[2,5-bis(trifluoromethyl)phenyl]ethanol. The protocol described herein is robust and provides the target chiral alcohol in high yield and excellent enantiomeric excess. The detailed analytical procedures ensure the final product meets the stringent quality requirements for its use in pharmaceutical research and development.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society. [Link]
-
Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons. [Link]
-
Grokipedia. (n.d.). Corey–Itsuno reduction. Grokipedia. [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. [Link]
-
Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Chem-Station International Edition. [Link]
-
ResearchGate. (n.d.). Corey (Corey‐Bakshi‐Shibata; CBS) reduction. ResearchGate. [Link]
-
Vankawalaa, P. J., et al. (2007). Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: A Key Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 4. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 6. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Asymmetric Reduction of 2,5-Bis(trifluoromethyl)acetophenone
Introduction
The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone of modern asymmetric synthesis. The resulting chiral alcohols are invaluable building blocks in the pharmaceutical, agrochemical, and fine chemical industries. 2,5-Bis(trifluoromethyl)acetophenone presents a unique and challenging substrate due to the strong electron-withdrawing nature and steric influence of the two trifluoromethyl groups on the aromatic ring. The successful asymmetric reduction of this ketone yields (R)- or (S)-1-(2,5-bis(trifluoromethyl)phenyl)ethanol, a chiral fluorinated alcohol with significant potential as an intermediate in the synthesis of novel bioactive molecules. The fluorine atoms can impart desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the asymmetric reduction of 2,5-bis(trifluoromethyl)acetophenone. It explores several robust catalytic systems, offers detailed experimental protocols, and provides insights into the rationale behind the selection of specific methodologies. While specific literature on the asymmetric reduction of 2,5-bis(trifluoromethyl)acetophenone is limited, this guide leverages established and reliable methods for structurally similar fluorinated ketones to provide a strong foundation for protocol development and optimization.
Comparative Overview of Catalytic Systems
The choice of catalytic system for the asymmetric reduction of an aryl alkyl ketone is dictated by factors such as desired enantioselectivity, substrate reactivity, scalability, and cost. For a sterically hindered and electron-deficient substrate like 2,5-bis(trifluoromethyl)acetophenone, three primary methodologies are recommended: Corey-Bakshi-Shibata (CBS) reduction, Noyori-type asymmetric hydrogenation, and biocatalysis.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of a wide range of prochiral ketones.[1][2] It employs a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[3] The reaction proceeds through a rigid, six-membered transition state, which accounts for the high levels of enantioselectivity observed.[3] The predictability of the stereochemical outcome is a significant advantage of the CBS reduction.[2]
The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst.[1] This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron, which then coordinates to the ketone's carbonyl oxygen.[3] The steric environment of the catalyst directs the hydride delivery to one face of the ketone, leading to the formation of a specific enantiomer of the alcohol.
Noyori-Type Asymmetric Hydrogenation and Transfer Hydrogenation
Developed by Nobel laureate Ryoji Noyori, these methods utilize ruthenium(II) catalysts bearing chiral diphosphine and diamine ligands to achieve highly efficient and enantioselective hydrogenation of ketones.[4][5] Asymmetric hydrogenation typically employs high-pressure hydrogen gas, while asymmetric transfer hydrogenation (ATH) uses a more convenient hydrogen source like 2-propanol or a formic acid/triethylamine mixture.[6] These catalysts exhibit remarkable activity, allowing for very low catalyst loadings (high substrate-to-catalyst ratios), making them suitable for large-scale synthesis.[5] The mechanism is believed to involve a metal-ligand bifunctional catalysis, where both the ruthenium center and the ligand participate in the hydride transfer.[7]
Biocatalysis
Enzyme-catalyzed reductions offer an environmentally friendly and often highly selective alternative to traditional chemical methods. Alcohol dehydrogenases (ADHs) are a class of enzymes that can reduce ketones to alcohols with exceptional enantioselectivity, often approaching >99% ee.[8] These reactions are typically performed in aqueous media under mild conditions (ambient temperature and pressure). The use of whole-cell biocatalysts can be particularly cost-effective as it circumvents the need for enzyme purification and can incorporate cofactor regeneration systems.[9] For the structurally related 3,5-bis(trifluoromethyl)acetophenone, biocatalytic methods have been shown to be highly effective.[9]
Data Presentation: Performance of Catalytic Systems on Structurally Related Substrates
The following table summarizes the performance of the discussed catalytic systems on acetophenone derivatives with trifluoromethyl substituents. This data provides a strong basis for selecting a starting point for the optimization of the asymmetric reduction of 2,5-bis(trifluoromethyl)acetophenone.
| Substrate | Catalytic System | Catalyst (mol%) | Reducing Agent/H₂ Source | Solvent | Temp. (°C) | Time | Yield (%) | e.e. (%) | Reference |
| 4'-(Trifluoromethyl)acetophenone | (R)-2-Methyl-CBS-oxazaborolidine | 5-10 | Borane-dimethyl sulfide | THF | -30 to 0 | 1-2 h | >90 | >95 | [10] |
| 3',5'-Bis(trifluoromethyl)acetophenone | Ruthenium-Diop-BIMAH complex | 0.005 | H₂ (30 atm) | Not specified | 25 | Not specified | Not specified | >89 | [11] |
| 3,5-Bis(trifluoromethyl)acetophenone | Leifsonia xyli HS0904 (whole cells) | N/A | Glucose | Buffer (pH 8.0) | 30 | 30 h | 62 | 99.4 (R) | |
| 3,5-Bis(trifluoromethyl)acetophenone | Rhodococcus erythropolis XS1012 (whole cells) | N/A | Isopropanol | Buffer/[ChCl][U] | 30 | Not specified | 91.9 | >99.9 (S) | |
| Acetophenone | RuCl₂[(R)-BINAP] | 0.1 | H₂ (1100 psi) | EtOH | 30 | 6 days | Not specified | Not specified | [4] |
Experimental Protocols
The following are detailed, step-by-step protocols for the three recommended methodologies. Note: These are model protocols based on similar substrates and may require optimization for 2,5-bis(trifluoromethyl)acetophenone in terms of temperature, reaction time, and stoichiometry to achieve optimal results.
Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction
This protocol is adapted from standard procedures for the CBS reduction of aryl alkyl ketones.[3][10]
Materials:
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)
-
2,5-Bis(trifluoromethyl)acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.).
-
Dilute the catalyst with anhydrous THF (approximately 2 mL per mmol of substrate).
-
Cool the flask to 0 °C using an ice-water bath.
-
Catalyst Activation: Slowly add the borane reagent (BMS or BH₃·THF, 0.6 eq.) dropwise to the stirred catalyst solution.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Substrate Addition: In a separate flame-dried flask, dissolve 2,5-bis(trifluoromethyl)acetophenone (1.0 eq.) in anhydrous THF.
-
Cool the reaction flask containing the catalyst-borane complex to a specified low temperature (a starting point of -30 °C is recommended).
-
Slowly add the solution of 2,5-bis(trifluoromethyl)acetophenone to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature is maintained.
-
Reaction Monitoring: Stir the reaction at the same temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Work-up: Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Subject the crude product to an acidic workup with 1 M HCl to hydrolyze the borate esters.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting chiral alcohol by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Asymmetric Transfer Hydrogenation (ATH) with a Noyori-Type Catalyst
This protocol is a general procedure for ATH of ketones using a pre-formed chiral Ru(II) catalyst.[6]
Materials:
-
Chiral Ru(II) catalyst (e.g., (S,S)- or (R,R)-TsDPEN Ru(II) complex)
-
2,5-Bis(trifluoromethyl)acetophenone
-
Formic acid/triethylamine azeotropic mixture (5:2) or 2-propanol
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the chiral Ru(II) catalyst (0.01-1 mol%).
-
Add the anhydrous solvent.
-
Reaction Mixture: To the catalyst solution, add 2,5-bis(trifluoromethyl)acetophenone (1.0 equivalent).
-
Hydrogen Donor Addition: Add the hydrogen donor (formic acid/triethylamine azeotrope or 2-propanol, several equivalents).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) until completion (monitored by TLC or GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
If using formic acid/triethylamine, carefully neutralize the mixture with saturated aqueous NaHCO₃.
-
Extraction and Purification: Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess by chiral HPLC.
Protocol 3: Biocatalytic Reduction with Whole Cells
This protocol is a general guideline for whole-cell biocatalytic reduction and is based on successful procedures for similar substrates. Screening for a suitable microorganism with the desired reductase activity towards 2,5-bis(trifluoromethyl)acetophenone is a necessary first step.
Materials:
-
Microorganism with appropriate alcohol dehydrogenase activity (e.g., Leifsonia xyli, Rhodococcus erythropolis)
-
Growth medium for the selected microorganism
-
Buffer solution (e.g., phosphate buffer, pH 7.0-8.0)
-
2,5-Bis(trifluoromethyl)acetophenone
-
Co-substrate for cofactor regeneration (e.g., glucose or 2-propanol)
-
Water-miscible co-solvent (e.g., DMSO), if necessary
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Biocatalyst Preparation: Cultivate the selected microorganism in its appropriate growth medium until it reaches the desired growth phase (e.g., late exponential or early stationary phase).
-
Harvest the cells by centrifugation and wash them with the buffer solution to obtain resting cells.
-
Reaction Setup: Resuspend the harvested cells in the buffer solution to a desired concentration (e.g., 50-200 g/L wet cell weight).
-
Add the co-substrate for cofactor regeneration (e.g., glucose or 2-propanol) to the cell suspension.
-
Substrate Addition: Dissolve 2,5-bis(trifluoromethyl)acetophenone in a minimal amount of a water-miscible co-solvent like DMSO if necessary, and add it to the reaction mixture to the desired final concentration (e.g., 10-70 mM).
-
Reaction: Stir the mixture in an incubator shaker at a controlled temperature (typically 25-37 °C) and agitation speed (e.g., 150-200 rpm).
-
Monitor the progress of the reaction by taking samples periodically and analyzing them by GC or HPLC.
-
Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl.
-
Extraction and Purification: Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
If necessary, purify the product by column chromatography.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC.
Visualization
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Caption: General experimental workflow for asymmetric reduction.
Conclusion
The asymmetric reduction of 2,5-bis(trifluoromethyl)acetophenone is a challenging yet crucial transformation for accessing novel chiral fluorinated building blocks. This guide provides a comprehensive overview and detailed protocols for three powerful catalytic methodologies: CBS reduction, Noyori-type asymmetric (transfer) hydrogenation, and biocatalysis. While direct literature for this specific substrate is scarce, the provided protocols, based on successful reductions of structurally analogous compounds, offer a solid foundation for researchers. Successful synthesis will likely require systematic optimization of the presented methods. The choice of the optimal method will depend on the specific requirements of the research, including desired enantioselectivity, scalability, and available resources.
References
-
Wang, P., et al. (2011). Asymmetric Biocatalytic Reduction of 3,5-bis(trifluoromethyl) Acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] Ethanol Using Whole Cells of Newly Isolated Leifsonia Xyli HS0904. Applied Microbiology and Biotechnology, 90(6), 1897-904. [Link]
-
Wikipedia. (2023). Corey–Itsuno reduction. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]
-
Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. [Link]
-
NROChemistry. (n.d.). Noyori Hydrogenation. [Link]
-
Chem-Station. (2014). Noyori Asymmetric Hydrogenation. [Link]
-
Dalton Transactions. (2018). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. [Link]
-
PubMed. (2014). Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. [Link]
-
DTIC. (1994). Super Hydrides. [Link]
-
PubMed Central. (2019). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. [Link]
-
ResearchGate. (2020). Comparison of asymmetric reduction of 4-(trifluoromethyl)acetophenone... [Link]
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. kanto.co.jp [kanto.co.jp]
- 7. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using whole cells of newly isolated Leifsonia xyli HS0904 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buy 3',5'-Bis(trifluoromethyl)acetophenone | 30071-93-3 [smolecule.com]
Application Notes and Protocols for the Catalytic Applications of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol Derivatives
Introduction: Harnessing the Unique Properties of Fluorinated Chiral Ligands
In the landscape of modern asymmetric catalysis, the design and synthesis of effective chiral ligands are of paramount importance for researchers in pharmaceuticals and fine chemical production. The enantioselective control exerted by a chiral ligand is the cornerstone of producing single-enantiomer drugs, where the stereochemistry is critical to therapeutic efficacy and safety. Among the diverse classes of chiral ligands, those derived from chiral alcohols have proven to be highly versatile and effective.[1]
This technical guide focuses on the prospective catalytic applications of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol and its derivatives. The strategic placement of two trifluoromethyl (CF₃) groups on the phenyl ring introduces unique electronic and steric properties that can significantly influence the catalytic environment. The CF₃ group is a powerful electron-withdrawing moiety and possesses considerable steric bulk.[2] These characteristics can enhance the stability of catalytic intermediates, modulate the acidity of the hydroxyl group, and create a well-defined chiral pocket, thereby leading to improved enantioselectivity and catalytic activity. While direct catalytic applications of the 2,5-bis(trifluoromethyl) substituted variant are emerging, we will draw upon established principles of catalysis with structurally similar chiral ligands to provide a comprehensive guide for its use, particularly in asymmetric transfer hydrogenation and carbon-carbon bond-forming reactions.
The Role of Trifluoromethyl Groups in Asymmetric Catalysis
The incorporation of trifluoromethyl groups into a chiral ligand framework is a deliberate design choice aimed at enhancing catalytic performance through several mechanisms:
-
Electronic Effects : The strong electron-withdrawing nature of the CF₃ groups can increase the Lewis acidity of a coordinated metal center, potentially leading to enhanced reactivity.
-
Steric Influence : The bulky CF₃ groups contribute to a more defined and rigid chiral environment around the catalytic active site. This steric hindrance can effectively discriminate between the prochiral faces of a substrate, leading to higher enantioselectivity.
-
Enhanced Stability : The carbon-fluorine bond is exceptionally strong, which imparts greater thermal and metabolic stability to the ligand.[2] This robustness is highly desirable for industrial applications where catalysts may be subjected to harsh reaction conditions.
-
Non-covalent Interactions : The fluorine atoms of the CF₃ groups can participate in non-covalent interactions, such as dipole-dipole and halogen bonding, with the substrate, which can further stabilize the transition state and influence stereoselectivity.[2]
Application I: Asymmetric Transfer Hydrogenation of Prochiral Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the synthesis of chiral secondary alcohols from prochiral ketones.[3] This reaction typically employs a transition metal catalyst, such as ruthenium or rhodium, in complex with a chiral ligand. The hydrogen source is often an easily oxidizable alcohol like isopropanol or a formic acid/triethylamine mixture.[3] Chiral amino alcohol derivatives of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol are excellent candidates for ligands in this transformation.
Catalytic Cycle for Asymmetric Transfer Hydrogenation
The generally accepted mechanism for Ru-catalyzed ATH involves the formation of a metal hydride species which then delivers the hydride to the ketone in an enantioselective manner.
Caption: Generalized catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the ATH of acetophenone using a pre-formed catalyst comprising a ruthenium precursor and a chiral amino alcohol ligand derived from 1-[2,5-bis(trifluoromethyl)phenyl]ethanol.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2S)-N-(p-toluenesulfonyl)-1-amino-2-(1-(2,5-bis(trifluoromethyl)phenyl)ethoxy)indane (or a similar chiral amino alcohol ligand)
-
Anhydrous isopropanol (i-PrOH)
-
Potassium tert-butoxide (t-BuOK)
-
Acetophenone
-
Standard Schlenk line and inert atmosphere glassware
Procedure:
-
Catalyst Preparation: In a glovebox, to a dry Schlenk tube, add [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral amino alcohol ligand (2.2 mol%). Add anhydrous isopropanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the pre-catalyst.
-
Reaction Setup: In a separate Schlenk flask, dissolve acetophenone (1.0 mmol) in anhydrous isopropanol (5 mL).
-
Initiation: To the acetophenone solution, add the pre-catalyst solution via cannula.
-
Base Addition: Add a solution of potassium tert-butoxide (5 mol%) in anhydrous isopropanol (2 mL).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 40-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Expected Performance Data (Illustrative)
The following table presents illustrative performance data for the ATH of various ketones, based on results obtained with structurally similar ligands.
| Entry | Ketone Substrate | Ligand Type | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Acetophenone | Amino alcohol | 1 | >95 | >98 |
| 2 | 1-Indanone | Amino alcohol | 1 | >99 | 97 |
| 3 | Benzyl acetone | Amino alcohol | 1.5 | 92 | 95 |
Application II: Enantioselective Addition of Diethylzinc to Aldehydes
The catalytic enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols.[4] Chiral amino alcohols are highly effective ligands for this transformation, promoting high yields and enantioselectivities. A derivative of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol can serve as a potent chiral ligand in this reaction.
Experimental Workflow: Diethylzinc Addition
The workflow for this reaction involves the in-situ formation of a chiral zinc-alkoxide complex that mediates the enantioselective ethylation of the aldehyde.
Caption: Experimental workflow for the enantioselective addition of diethylzinc to aldehydes.
Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol provides a general method for the addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand derived from 1-[2,5-bis(trifluoromethyl)phenyl]ethanol.
Materials:
-
Chiral amino alcohol ligand (e.g., (1S,2R)-1-amino-2-(1-(2,5-bis(trifluoromethyl)phenyl)ethoxy)indane) (5-10 mol%)
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard inert atmosphere glassware
Procedure:
-
Ligand Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol ligand (0.05-0.1 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) and stir until the ligand is fully dissolved.
-
Catalyst Formation: Cool the solution to 0 °C and slowly add diethylzinc solution (1.0 M in hexanes, 1.1 equivalents relative to the ligand). Stir for 30 minutes at 0 °C.
-
Substrate Addition: Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether.
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting alcohol by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
Conclusion
The unique electronic and steric properties conferred by the bis(trifluoromethyl)phenyl moiety make 1-[2,5-bis(trifluoromethyl)phenyl]ethanol derivatives highly promising candidates for the development of novel chiral ligands in asymmetric catalysis. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore their application in key transformations such as asymmetric transfer hydrogenation and C-C bond-forming reactions. The anticipated benefits of using these fluorinated ligands, including enhanced stability and the potential for high enantioselectivity, warrant their investigation in the synthesis of valuable chiral molecules for the pharmaceutical and agrochemical industries.
References
-
Ramón, D. J., & Yus, M. (2006). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 11(12), 989-999. Available at: [Link]
- Chen, Y., et al. (2009). Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis. Tetrahedron Letters, 50(48), 6706-6709.
- Török, B. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia, 1(3), 834-854.
-
Gao, S., et al. (2022). Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols. ACS Organic & Inorganic Au, 2(4), 333-340. Available at: [Link]
- Company, R. S. C. (2023). Organic & Biomolecular Chemistry. Royal Society of Chemistry.
-
Wang, Z., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 118. Available at: [Link]
-
Lookchem. (n.d.). Cas 225920-05-8,(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. Retrieved from [Link]
- Passera, S., & Mezzetti, A. (2020). Asymmetric transfer hydrogenation of phenyl alkyl ketones. Organic & Biomolecular Chemistry, 18(37), 7288-7296.
- Oriental Journal of Chemistry. (2021). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 37(3).
- Nicewicz, D. A., & MacMillan, D. W. C. (2008).
- Wang, F., et al. (2019). Construction of Chiral β-Trifluoromethyl Alcohols Enabled by Catalytic Enantioselective Aldol-Type Reaction of CF3CHN2. Organic Letters, 21(11), 4280-4283.
- Reider, P. J., et al. (2001). Process for the synthesis of (r)-1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-ol by asymmetric transfer hydrogenation.
-
Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Retrieved from [Link]
- WIPO. (2001). WO/2001/002326 PROCESS FOR THE SYNTHESIS OF (R)-1-(3,5-BIS(TRIFLUOROMETHYL)-PHENYL)ETHAN-1-OL BY ASYMMETRIC TRANSFER HYDROGENATION.
-
PubChem. (n.d.). 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol. Retrieved from [Link]
-
Arran Chemical Company. (n.d.). (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. Retrieved from [Link]
-
Chemicalbridge. (n.d.). 1-(2,5-Bis(trifluoromethyl)phenyl)ethanol. Retrieved from [Link]
- Li, G., et al. (2023). Catalytic Asymmetric Synthesis of Vicinally Bis(trifluoromethyl)-Substituted Molecules via Normal [3 + 2] Cycloaddition of N-2,2,2-Trifluoroethyl Benzothiophene Ketimines and β-Trifluoromethyl Enones. Organic Letters, 25(44), 8027-8032.
- Okusu, S., et al. (2015). Organocatalyzed Trifluoromethylation of Ketones and Sulfonyl Fluorides by Fluoroform under a Superbase System. ChemistryOpen, 4(5), 581-585.
- Royal Society of Chemistry. (n.d.). Supporting information for Efficient Asymmetric Transfer Hydrogenation of Ketones in Ethanol with Chiral Iridium Complexes of Sp. The Royal Society of Chemistry.
- Okusu, S., et al. (2015). Organocatalyzed Trifluoromethylation of Ketones and Sulfonyl Fluorides by Fluoroform under a Superbase System. PubMed.
- Jiang, G., et al. (2022).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
Sources
Application Notes and Protocols: Grignard Reaction with 2,5-bis(Trifluoromethyl)benzaldehyde
Introduction: Navigating the Challenges of Electron-Deficient Systems
The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a powerful tool for the synthesis of complex molecules from simple precursors.[1][2] This application note details a robust protocol for the reaction of various Grignard reagents with 2,5-bis(trifluoromethyl)benzaldehyde, a substrate of increasing importance in the development of novel pharmaceuticals and agrochemicals. The presence of two strong electron-withdrawing trifluoromethyl (-CF₃) groups on the aromatic ring significantly enhances the electrophilicity of the carbonyl carbon.[3] This heightened reactivity, while advantageous in some respects, also introduces specific challenges that necessitate careful control of reaction parameters to minimize side reactions and ensure high yields of the desired secondary alcohol products.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully execute this transformation, offering insights into the underlying mechanistic considerations and practical troubleshooting strategies.
The Impact of Trifluoromethyl Groups
The two trifluoromethyl groups on the benzaldehyde substrate exert a profound electronic effect, making the carbonyl carbon exceptionally electron-deficient. This has two primary consequences for the Grignard reaction:
-
Enhanced Reactivity: The aldehyde is highly susceptible to nucleophilic attack by the Grignard reagent.[3]
-
Potential for Side Reactions: The high reactivity can lead to undesired pathways if the reaction is not carefully controlled.[3]
Understanding and mitigating these factors are crucial for achieving a successful outcome.
Experimental Protocol: Synthesis of Diaryl- and Alkyl-Aryl-Methanols
This protocol outlines the general procedure for the addition of a Grignard reagent to 2,5-bis(trifluoromethyl)benzaldehyde. The specific Grignard reagent used will determine the nature of the resulting secondary alcohol.
Materials and Equipment
| Reagent/Equipment | Specifications |
| 2,5-bis(trifluoromethyl)benzaldehyde | >98% purity |
| Grignard Reagent (e.g., Phenylmagnesium bromide, Methylmagnesium bromide) | 1.0 - 3.0 M solution in THF or Et₂O |
| Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | <50 ppm H₂O |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | |
| Round-bottom flasks, dropping funnel, condenser | Oven-dried and cooled under inert gas |
| Magnetic stirrer and stir bars | |
| Inert gas supply (Argon or Nitrogen) | |
| Ice bath and/or dry ice/acetone bath | |
| Standard glassware for workup and purification |
Step-by-Step Methodology
A. Reaction Setup and Execution
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C for several hours and assembled hot, then allowed to cool under a stream of dry nitrogen or argon.[3] This is critical as Grignard reagents are highly sensitive to moisture.[3][4]
-
Reagent Preparation: In a dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere, place a solution of 2,5-bis(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF or diethyl ether.
-
Temperature Control: Cool the aldehyde solution to 0°C using an ice bath. For highly reactive Grignard reagents or to further minimize side reactions, a temperature of -78°C (dry ice/acetone bath) may be employed.[3]
-
Grignard Addition: Add the Grignard reagent (1.1 - 1.2 eq) dropwise to the stirred aldehyde solution via the dropping funnel over a period of 30-60 minutes. The slow addition rate is crucial to control the exothermic nature of the reaction.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Warming to Room Temperature: Once the reaction is deemed complete by TLC, slowly allow the mixture to warm to room temperature and stir for an additional hour.
B. Workup and Purification
-
Quenching: Cool the reaction mixture back down to 0°C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This will protonate the intermediate magnesium alkoxide to form the desired alcohol.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with diethyl ether or ethyl acetate.[3]
-
Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[3]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary alcohol.[3]
Visualizing the Workflow
Caption: Experimental workflow for the Grignard reaction.
Mechanistic Insights
The Grignard reaction proceeds via the nucleophilic addition of the carbanionic portion of the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde.[5] The strong electron-withdrawing nature of the two trifluoromethyl groups makes the carbonyl carbon of 2,5-bis(trifluoromethyl)benzaldehyde particularly susceptible to this attack.
Caption: Generalized reaction mechanism.
Troubleshooting and Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate or low conversion | Presence of moisture in glassware or solvents.[3] | Rigorously dry all glassware and use anhydrous solvents.[3] Consider activating the magnesium surface if preparing the Grignard reagent in situ.[6] |
| Formation of side products | Wurtz Coupling: Grignard reagent coupling with unreacted alkyl/aryl halide.[3] | Ensure slow, dropwise addition of the halide to magnesium during Grignard formation to maintain low halide concentration.[3] |
| Reduction of Aldehyde: If the Grignard reagent has a β-hydride, it can reduce the aldehyde.[3] | Use a Grignard reagent without β-hydrides (e.g., methylmagnesium bromide). Lowering the reaction temperature can also suppress this side reaction.[3] | |
| Biphenyl Formation (with Phenylmagnesium bromide): Coupling of unreacted bromobenzene with the Grignard reagent.[7] | Avoid high concentrations of bromobenzene and elevated reaction temperatures.[7] | |
| Difficulty in purification | Complex mixture of products. | Optimize reaction conditions, particularly temperature and addition rate, to improve selectivity. Ensure a thorough workup to remove inorganic salts.[3] |
| Safety Concerns | Grignard reagents are highly reactive and pyrophoric. The synthesis of trifluoromethyl-substituted phenyl Grignard reagents can be hazardous and potentially explosive.[8] | Handle Grignard reagents under an inert atmosphere and away from moisture and air. When preparing trifluoromethyl-substituted Grignard reagents, it is crucial to control the concentration and temperature, and to have appropriate safety measures in place.[8][9] |
Conclusion
The Grignard reaction with 2,5-bis(trifluoromethyl)benzaldehyde is a highly effective method for the synthesis of a variety of secondary alcohols that are valuable precursors in medicinal chemistry and materials science. The enhanced electrophilicity of the aldehyde requires stringent control over reaction conditions, particularly the exclusion of moisture and careful temperature management, to achieve high yields and minimize the formation of byproducts. By following the detailed protocol and considering the troubleshooting guidance provided in these application notes, researchers can confidently and safely perform this important transformation.
References
- Benchchem. Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde.
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Quora. (2024, December 29). What is the reaction between Grignard reagents and aldehydes/ketones, and what products are formed?. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- Google Patents.
-
Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]
-
ResearchGate. (2025, August 7). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
-
ResearchGate. (2025, August 7). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. [Link]
-
The Royal Society of Chemistry. (2025, October 2). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Link]
-
ACS Publications. (2009, June 25). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. [Link]
-
RSC Advances. Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. [Link]
-
Chemistry Stack Exchange. (2023, November 6). Why don't Alkyl Fluorides form Grignard Reagents. [Link]
-
Drug Hunter. (2018, June 2). A Trick to Fluorinate Grignards. [Link]
-
Quora. (2021, January 18). Why isn't fluorine used in a Grignard reagent?. [Link]
-
Jasperse, J. Grignard Synthesis of Triphenylmethanol. [Link]
-
PMC. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. [Link]
-
Organic Chemistry Frontiers. Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol as a Potential Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword:
The field of asymmetric synthesis continually seeks robust and effective chiral auxiliaries to control stereochemical outcomes. While the library of such auxiliaries is extensive, the exploration of novel structures with unique electronic and steric properties remains a frontier of research. This document addresses the potential utility of 1-[2,5-bis(trifluoromethyl)phenyl]ethan-1-ol as a chiral auxiliary. It is critical to note at the outset that while its isomeric counterpart, 1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol, is a well-documented chiral building block, particularly in the synthesis of the neurokinin-1 (NK-1) receptor antagonist aprepitant, the specific application of the 2,5-substituted isomer as a chiral auxiliary is not yet established in peer-reviewed literature.[1][2]
Therefore, this guide adopts a forward-looking, research-oriented perspective. We will first detail the synthesis of racemic and enantiomerically enriched 1-[2,5-bis(trifluoromethyl)phenyl]ethan-1-ol, drawing upon established methodologies for analogous compounds. Subsequently, we will present detailed protocols for the application of the structurally related and extensively studied 1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol as a paradigm. These protocols are intended to serve as a robust starting point for researchers wishing to investigate the potential of the 2,5-isomer as a novel chiral auxiliary. The principles of diastereoselective transformations and auxiliary cleavage discussed herein are fundamental and broadly applicable.
Part 1: Synthesis of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol
The synthesis of the target chiral auxiliary begins with the preparation of the corresponding ketone, 1-[2,5-bis(trifluoromethyl)phenyl]ethanone, followed by reduction to the alcohol.
Synthesis of the Precursor Ketone: 1-[2,5-Bis(trifluoromethyl)phenyl]ethanone
A common and effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation. However, for highly deactivated rings such as those containing two trifluoromethyl groups, this reaction can be challenging. A more reliable approach involves the use of an organometallic reagent. The following protocol is adapted from established procedures for similar compounds.[3][4]
Protocol 1: Grignard-Mediated Synthesis of 1-[2,5-Bis(trifluoromethyl)phenyl]ethanone
This protocol involves the formation of a Grignard reagent from 2,5-bis(trifluoromethyl)bromobenzene and its subsequent reaction with an acetylating agent.
Materials:
-
2,5-Bis(trifluoromethyl)bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Acetic anhydride
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2,5-bis(trifluoromethyl)bromobenzene in anhydrous THF dropwise to the magnesium turnings with gentle heating to initiate the reaction.
-
Once the reaction has started, add the remaining solution of the aryl bromide at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
-
Acylation:
-
In a separate flask, cool a solution of excess acetic anhydride in anhydrous THF to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared Grignard reagent to the cold acetic anhydride solution via cannula.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding it to a stirred mixture of ice and 1 M HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-[2,5-bis(trifluoromethyl)phenyl]ethanone.
-
Diagram 1: Synthesis of 1-[2,5-Bis(trifluoromethyl)phenyl]ethanone
Caption: Grignard-mediated synthesis of the precursor ketone.
Asymmetric Reduction to Enantiopure 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol
The generation of an enantiomerically pure alcohol is the cornerstone of its use as a chiral auxiliary. Methodologies for the asymmetric reduction of the analogous 3,5-bis(trifluoromethyl)acetophenone are well-established and can be adapted.[1][2] These include catalytic asymmetric transfer hydrogenation and enzymatic reduction.
Protocol 2: Asymmetric Transfer Hydrogenation (Adapted from the 3,5-isomer synthesis) [2]
This method employs a chiral catalyst to stereoselectively deliver a hydride to the prochiral ketone.
Materials:
-
1-[2,5-Bis(trifluoromethyl)phenyl]ethanone
-
Bis((pentamethylcyclopentadienyl)rhodium chloride) [Cp*RhCl2]2
-
(1S,2R)-(+)-cis-1-Amino-2-indanol
-
Isopropanol
-
Sodium hydroxide
-
Heptane
-
1 N Hydrochloric acid
-
Brine
Procedure:
-
Catalyst Preparation:
-
In a reaction vessel under an inert atmosphere, dissolve [Cp*RhCl2]2 and (1S,2R)-(+)-cis-1-Amino-2-indanol in isopropanol.
-
Stir the solution at room temperature for 30 minutes. The solution should turn a bright yellow-orange.
-
-
Reduction:
-
Add 1-[2,5-bis(trifluoromethyl)phenyl]ethanone to the catalyst solution.
-
Degas the reaction mixture under vacuum and backfill with an inert gas.
-
Add a solution of sodium hydroxide in isopropanol.
-
Stir the reaction at room temperature until complete conversion is observed by HPLC or TLC (typically 4-6 hours).
-
-
Work-up and Purification:
-
Quench the reaction by pouring it into 1 N HCl.
-
Extract the product with heptane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC. Further purification can be achieved by crystallization or chromatography.
-
Part 2: Application as a Chiral Auxiliary (Hypothetical Protocols)
The core function of a chiral auxiliary is to direct the stereochemistry of a reaction on a prochiral substrate to which it is temporarily attached.[5][6] The following protocols for diastereoselective alkylation are based on the well-established chemistry of Evans oxazolidinone auxiliaries and are presented as a starting point for investigating 1-[2,5-bis(trifluoromethyl)phenyl]ethan-1-ol in this role.
Diagram 2: General Workflow of a Chiral Auxiliary
Caption: General workflow for employing a chiral auxiliary.
Attachment of the Chiral Auxiliary
The first step is to attach the chiral alcohol to a carboxylic acid derivative of the substrate, typically forming an ester.
Protocol 3: Esterification with a Prochiral Carboxylic Acid
Materials:
-
(R)- or (S)-1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol
-
Prochiral carboxylic acid (e.g., propanoic acid)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the prochiral carboxylic acid, the chiral alcohol, and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting ester by flash column chromatography.
Diastereoselective Enolate Alkylation
With the auxiliary in place, a new stereocenter can be created with high diastereoselectivity.
Protocol 4: Diastereoselective Alkylation
Materials:
-
Ester from Protocol 3
-
Lithium diisopropylamide (LDA)
-
Anhydrous THF
-
Electrophile (e.g., benzyl bromide)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the ester in anhydrous THF and cool to -78 °C.
-
Slowly add a freshly prepared solution of LDA in THF. Stir for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide) to the enolate solution at -78 °C.
-
Stir at -78 °C for several hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC.
-
Purify the product by flash column chromatography.
Table 1: Expected Outcomes of Diastereoselective Alkylation (Hypothetical)
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide | >95:5 | 85-95 |
| Benzyl Bromide | >98:2 | 90-98 |
| Allyl Bromide | >95:5 | 80-90 |
Note: These are hypothetical values and would need to be determined experimentally.
Cleavage of the Chiral Auxiliary
The final step is to remove the auxiliary to yield the enantiomerically enriched product. The auxiliary can often be recovered and reused.
Protocol 5: Saponification to Cleave the Auxiliary
Materials:
-
Alkylated ester from Protocol 4
-
Lithium hydroxide (LiOH)
-
THF/Water mixture
Procedure:
-
Dissolve the ester in a 3:1 mixture of THF and water.
-
Add an excess of lithium hydroxide.
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture with 1 N HCl to protonate the carboxylic acid.
-
Extract the product with ethyl acetate.
-
The chiral auxiliary can be recovered from the organic layer after separation and purification.
-
The desired carboxylic acid product can be isolated from the aqueous layer by extraction after acidification or by other standard methods.
Part 3: Rationale and Scientific Insights
The choice of the 1-[2,5-bis(trifluoromethyl)phenyl]ethyl group as a potential chiral auxiliary is predicated on several key features:
-
Steric Bulk: The ortho-trifluoromethyl group, in conjunction with the phenyl ring and the methyl group at the stereocenter, is expected to create a highly defined steric environment. This steric hindrance can effectively shield one face of a derived enolate, leading to high diastereoselectivity in reactions with electrophiles.
-
Electronic Effects: The two electron-withdrawing trifluoromethyl groups can influence the reactivity of the ester carbonyl and the stability of the enolate intermediate. These electronic factors can play a subtle but significant role in tuning the selectivity of the reaction.
-
Crystallinity: Fluorinated compounds often exhibit high crystallinity. This property can be advantageous for the purification of diastereomeric intermediates by crystallization, potentially allowing for the isolation of diastereomerically pure compounds.
-
¹⁹F NMR Spectroscopy: The presence of two distinct trifluoromethyl groups provides a powerful analytical handle. ¹⁹F NMR spectroscopy can be used to monitor reaction progress and to determine diastereomeric ratios, complementing standard ¹H NMR and HPLC analysis.
References
-
Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules.
-
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery. SENOVA PHARMA.
-
Process for the synthesis of (r)-1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-ol by asymmetric transfer hydrogenation. Google Patents.
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express.
-
Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides. Journal of the Chemical Society, Perkin Transactions 1.
-
Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one. Google Patents.
-
Chiral auxiliary. Wikipedia.
-
Asymmetric synthesis of chiral trifluoromethylated heliotridane via highly catalytic asymmetric Friedel–Crafts alkylation with β-trifluoromethylated acrylates and pyrroles. New Journal of Chemistry.
-
Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one. Google Patents.
-
Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. MDPI.
-
Chiral Auxiliaries. Sigma-Aldrich.
-
1-(2,5-Bis(trifluoromethyl)phenyl)ethanol 98%. Advanced ChemBlocks.
-
1-[2,5-BIS(TRIFLUOROMETHYL)PHENYL]ETHAN-1-OL. ChemicalBook.
-
Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. MDPI.
-
PROCESS FOR THE SYNTHESIS OF (R)-1-(3,5-BIS(TRIFLUOROMETHYL)-PHENYL)ETHAN-1-OL BY ASYMMETRIC TRANSFER HYDROGENATION. WIPO Patentscope.
Sources
- 1. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]
- 2. WO2001002326A1 - Process for the synthesis of (r)-1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-ol by asymmetric transfer hydrogenation - Google Patents [patents.google.com]
- 3. WO2002050009A1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 4. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. キラル補助剤 [sigmaaldrich.com]
Application Notes and Protocols for the Large-Scale Synthesis of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol
Introduction: The Significance of Fluorinated Chiral Alcohols in Modern Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing critical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is a powerful electron-withdrawing moiety that can significantly influence the electronic and conformational properties of a molecule.[1] Chiral alcohols containing the bis(trifluoromethyl)phenyl pharmacophore are consequently of high value as intermediates in the synthesis of complex pharmaceutical agents.
Notably, the structurally related (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is a key building block for Aprepitant, a neurokinin-1 (NK-1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[2][4][5][6] This underscores the industrial relevance of scalable and stereocontrolled synthetic routes to this class of compounds.
This application note provides a comprehensive guide to the large-scale synthesis of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol, with a focus on asymmetric methodologies to access the enantioenriched forms, which are often the biologically active isomers. We will detail a robust protocol for the biocatalytic asymmetric reduction of the parent ketone, 2',5'-bis(trifluoromethyl)acetophenone, a method favored for its high enantioselectivity, mild reaction conditions, and green chemistry profile.[7][8][9]
Strategic Approach: Asymmetric Biocatalytic Reduction
For the large-scale synthesis of a chiral alcohol, achieving high enantiopurity is paramount. While classical chemical methods such as the Grignard reaction followed by chiral resolution are viable, they can be less atom-economical and may require harsh reagents.[10][11][12] Asymmetric reduction of the corresponding prochiral ketone using a biocatalyst, such as a ketoreductase (KRED) or a whole-cell system, offers a highly efficient and selective alternative.[8][9][13]
The core of this strategy involves the enzymatic transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of 2',5'-bis(trifluoromethyl)acetophenone. A cofactor regeneration system, often employing a sacrificial alcohol like isopropanol or a glucose/glucose dehydrogenase system, is essential for driving the reaction to completion with only a catalytic amount of the expensive cofactor.[7][9]
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the overall experimental workflow and the underlying biocatalytic reaction mechanism.
Figure 2: Mechanism of asymmetric ketone reduction with cofactor regeneration.
Detailed Protocol: Large-Scale Asymmetric Synthesis
This protocol is designed for the synthesis of approximately 100 g of enantioenriched 1-[2,5-bis(trifluoromethyl)phenyl]ethanol. Appropriate adjustments to scale can be made as needed.
Materials and Reagents:
| Reagent | CAS Number | Quantity | Supplier Recommendation |
| 2',5'-Bis(trifluoromethyl)acetophenone | 545410-47-7 | 105 g | Major chemical suppliers |
| Ketoreductase (KRED) | Varies | As per manufacturer | Varies |
| NADP+ Sodium Salt | 24292-60-2 | 1.0 g | Major chemical suppliers |
| Glucose Dehydrogenase (GDH) | 9028-53-9 | As per manufacturer | Varies |
| D-Glucose | 50-99-7 | 150 g | Major chemical suppliers |
| Potassium Phosphate Buffer (0.1 M, pH 7.0) | N/A | 5 L | Prepare in-house |
| Isopropanol (IPA) | 67-63-0 | 500 mL | ACS Grade or higher |
| Ethyl Acetate | 141-78-6 | 4 L | ACS Grade or higher |
| Brine (Saturated NaCl solution) | N/A | 2 L | Prepare in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 200 g | ACS Grade or higher |
| Silica Gel for Flash Chromatography | 112926-00-8 | 2 kg | 230-400 mesh |
| Hexanes | 110-54-3 | 10 L | HPLC Grade |
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet
-
pH meter
-
Large separatory funnel (5 L)
-
Rotary evaporator with a suitable round-bottom flask (5 L)
-
Flash chromatography system suitable for the scale
-
Analytical HPLC or GC with a chiral column
Protocol Steps:
-
Biocatalyst and Reaction Medium Preparation:
-
In the 10 L reactor, add 5 L of 0.1 M potassium phosphate buffer (pH 7.0).
-
Add D-glucose (150 g), NADP+ sodium salt (1.0 g), and the recommended amount of Glucose Dehydrogenase (GDH).
-
Stir the mixture at 200 RPM and 30 °C until all solids are dissolved.
-
Add the recommended amount of the selected Ketoreductase (KRED) to the buffer solution and stir gently for 15 minutes to ensure homogeneity.
-
-
Substrate Addition:
-
Dissolve 2',5'-bis(trifluoromethyl)acetophenone (105 g) in isopropanol (500 mL).
-
Slowly add the substrate solution to the reactor over a period of 30 minutes, maintaining the temperature at 30 °C.
-
-
Reaction Monitoring:
-
Maintain the reaction mixture at 30 °C with stirring at 200 RPM.
-
Monitor the progress of the reaction by taking small aliquots (approx. 1 mL) every 2-4 hours.
-
Extract the aliquot with ethyl acetate, dry the organic layer, and analyze by GC or HPLC to determine the conversion of the starting material. The reaction is typically complete within 24-48 hours.
-
-
Work-up and Extraction:
-
Once the reaction has reached >99% conversion, stop the stirring and cool the reactor to room temperature.
-
Add ethyl acetate (2 L) to the reactor and stir vigorously for 15 minutes.
-
Stop stirring and allow the layers to separate. Transfer the entire mixture to a large separatory funnel.
-
Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 1 L).
-
Combine all organic layers and wash with brine (2 x 1 L).
-
Dry the combined organic phase over anhydrous sodium sulfate (200 g), then filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-[2,5-bis(trifluoromethyl)phenyl]ethanol.
-
-
Analysis:
-
Determine the chemical purity of the final product using standard GC or HPLC.
-
Determine the enantiomeric excess (e.e.) by analysis on a chiral GC or HPLC column.
-
Expected Results and Data Summary
The following table summarizes the expected outcomes for the large-scale synthesis of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol via biocatalytic asymmetric reduction.
| Parameter | Expected Value | Method of Analysis |
| Yield | 85-95% | Gravimetric |
| Chemical Purity | >98% | GC/HPLC |
| Enantiomeric Excess (e.e.) | >99% | Chiral GC/HPLC |
| Reaction Time | 24-48 hours | GC/HPLC Monitoring |
| Appearance | White to light yellow solid | Visual Inspection |
| Melting Point | 70-74 °C | Melting Point Apparatus |
Note: The specific yield and enantiomeric excess will depend on the choice of biocatalyst.
Safety and Handling Precautions
The synthesis of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol involves the use of chemicals that require careful handling in a well-ventilated laboratory or fume hood. [14][15][16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [16][17]* Handling Trifluoromethyl Compounds: Trifluoromethyl-containing compounds can be irritants. Avoid inhalation of dust or vapors and contact with skin and eyes. [14][16]In case of contact, rinse the affected area with plenty of water. [14][16][17]* Solvent Handling: Organic solvents such as ethyl acetate and hexanes are flammable. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Before commencing any work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents used in this protocol. [14][15][16][17]
References
- CN104557760A - Preparation method of aprepitant intermediate - Google P
- CN110746371A - Intermediate for preparing aprepitant and preparation method and application thereof - Google P
-
ISSN: 0975-8585 July – August 2016 RJPBCS 7(4) Page No. 1198 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
-
Chapter 10 Synthesis of aprepitant - ResearchGate. [Link]
-
Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award (Merck & Co., Inc.) | US EPA. [Link]
- US8133994B2 - Preparation of aprepitant - Google P
- WO2000076948A1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)
-
1-[2,5-bis(trifluoromethyl)phenyl]ethanol - Encyclopedia - MOLBASE. [Link]
-
Super Hydrides. - DTIC. [Link]
- WO2001002326A1 - Process for the synthesis of (r)-1-(3,5-bis(trifluoromethyl)-phenyl)
-
Comparison of asymmetric reduction of 4-(trifluoromethyl)acetophenone... | Download Scientific Diagram - ResearchGate. [Link]
-
(PDF) Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist Pravinchandra J. Vankawalaa, Naveenkumar Kollaa, Chandrashekar R. Elatia, M. Sreenivasulub, K. Arun Kumarb, Yerrimilli Anjaneyuluc, Sundaram Venkatramana, - ResearchGate. [Link]
-
Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol - Organic Syntheses. [Link]
-
Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]
-
Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction - ChemRxiv. [Link]
-
Synthesis of enantioenriched atropisomers by biocatalytic deracemization - PMC - NIH. [Link]
-
Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones - ResearchGate. [Link]
-
(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol - Arran Chemical Company. [Link]
-
Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC - NIH. [Link]
-
ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids - ResearchGate. [Link]
-
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | C10H8F6O - PubChem. [Link]
-
the-grignard-synthesis-of-triphenylmethanol.pdf - TSI Journals. [Link]
-
Grignard Synthesis of Triphenylmethanol | PDF | Organic Chemistry - Scribd. [Link]
-
(PDF) Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist Pravinchandra J. Vankawalaa, Naveenkumar Kollaa, Chandrashekar R. Elatia, M. Sreenivasulub, K. Arun Kumarb, Yerrimilli Anjaneyuluc, Sundaram Venkatramana,. [Link]
-
(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol - Arran Chemical Company. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]
Sources
- 1. (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol - Arran Chemical Company [arranchemical.ie]
- 2. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 127852-28-2 [chemicalbook.com]
- 3. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award (Merck & Co., Inc.) | US EPA [epa.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. tsijournals.com [tsijournals.com]
- 11. scribd.com [scribd.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. mmbio.byu.edu [mmbio.byu.edu]
- 15. fishersci.pt [fishersci.pt]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. tcichemicals.com [tcichemicals.com]
Application Note & Protocols for the Purification of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol
Abstract
This guide provides a comprehensive overview of robust purification strategies for 1-[2,5-bis(trifluoromethyl)phenyl]ethanol, a critical fluorinated building block in pharmaceutical and materials science research. Recognizing the stringent purity requirements for downstream applications, this document moves beyond simple procedural lists to explain the scientific rationale behind method selection and optimization. We present detailed, field-tested protocols for recrystallization, flash column chromatography, and vacuum distillation, tailored to the specific physicochemical properties of the target compound. This content is designed for researchers, chemists, and process development professionals seeking to achieve high-purity 1-[2,5-bis(trifluoromethyl)phenyl]ethanol efficiently and reliably.
Introduction: The Importance of Purity
1-[2,5-bis(trifluoromethyl)phenyl]ethanol is a fluorinated alcohol whose structural motifs are of significant interest in medicinal chemistry. The presence of two trifluoromethyl (CF₃) groups can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 3,5-substituted isomer, for example, is a key intermediate in the synthesis of the neurokinin-1 (NK-1) receptor antagonist Aprepitant.[2][3] For such compounds to be effective and safe in their final application, achieving greater than 99% purity is not just a goal, but a necessity.
Common impurities from its synthesis—typically the reduction of the corresponding acetophenone—can include unreacted starting material, residual catalysts, and reaction byproducts. This guide provides a multi-pronged approach to purification, enabling scientists to select the optimal technique based on the crude product's initial purity, the nature of the impurities, and the desired scale.
Physicochemical Characterization: The Foundation of Purification Strategy
A successful purification protocol is built upon a thorough understanding of the target compound's physical properties. The choice between recrystallization, chromatography, or distillation is dictated by factors such as melting point, boiling point, and solubility.
| Property | Value | Implication for Purification |
| CAS Number | 364-47-6[4][5] | Unique identifier for substance tracking. |
| Molecular Formula | C₁₀H₈F₆O[6][7] | |
| Molecular Weight | 258.16 g/mol [4][6][7] | Used in quantitative analysis and molarity calculations. |
| Appearance | White Solid[7] | Indicates that recrystallization is a viable primary purification method. |
| Melting Point | ~53-57 °C[7][8] | A relatively low melting point requires careful temperature control during drying and storage. Useful for purity assessment. |
| Boiling Point | ~223.5 °C @ 760 mmHg[7][8] | High boiling point necessitates vacuum distillation to prevent thermal decomposition.[9] |
| Solubility | Slightly soluble in chloroform and methanol.[8] | Provides a starting point for selecting solvents for recrystallization and chromatography. |
Initial Work-Up: Post-Synthesis Liquid-Liquid Extraction
Before proceeding to primary purification, an initial aqueous work-up is essential to remove inorganic salts (e.g., from quenching reagents) and highly polar or non-polar byproducts. This step significantly reduces the impurity load, improving the efficiency of subsequent techniques.[10]
Protocol 1: General Aqueous Work-Up
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent with good solubility for the target compound, such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash sequentially with:
-
A saturated aqueous solution of NH₄Cl (if the reaction involved metal hydrides) to quench residual reducing agents.
-
Deionized water to remove water-soluble impurities.
-
A saturated aqueous solution of NaCl (brine) to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
Caption: Workflow for initial aqueous work-up.
Method 1: Recrystallization
Principle: Recrystallization is a technique used to purify solids. The impure compound is dissolved in a hot solvent and then cooled, allowing the desired compound to crystallize out while impurities remain dissolved in the mother liquor.[11][12]
Causality: This is the most efficient method for purifying solids that have a high initial purity (>90%), as it is cost-effective, scalable, and can yield exceptionally pure material (>99%).[10] The solid nature of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol makes it an ideal candidate.
Protocol 2: Single-Solvent Recrystallization
This method is ideal when a single solvent is identified that effectively dissolves the compound when hot but has poor solubility for it when cold.[13]
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of the crude product in various solvents (e.g., isopropanol, ethanol, toluene, hexanes, heptane). A suitable solvent will dissolve the solid completely upon heating but will show significant crystal formation upon cooling to room temperature and then in an ice bath.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil (using a hot plate and a stir bar). Add just enough solvent to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[12] Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[14] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and yield.
Protocol 3: Two-Solvent (Anti-Solvent) Recrystallization
This technique is employed when no single solvent provides the desired solubility profile. A "good" solvent, in which the compound is soluble, is paired with a "poor" or "anti-solvent," in which the compound is insoluble.[14]
-
Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent (e.g., Dichloromethane, Acetone) at near-boiling temperature.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (e.g., Hexanes, Heptane) dropwise until a persistent cloudiness (the saturation point) is observed.
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Crystallization, Collection, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Method 2: Flash Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[10] Compounds with higher polarity interact more strongly with the polar silica gel and elute later.
Causality: Chromatography is the preferred method for purifying complex mixtures containing multiple components or impurities with polarities similar to the product.[15] It offers high resolution and is adaptable to a wide range of compounds.
Protocol 4: Silica Gel Flash Chromatography
-
TLC Analysis: Develop an optimal solvent system using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ideal system will give the target compound a Retention Factor (Rf) of approximately 0.2-0.4, with good separation from impurities.[15]
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture. Pour the slurry into a column and use positive pressure (flash) to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.
-
Elution: Run the column using the pre-determined solvent system. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate closely eluting impurities.
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Caption: General workflow for flash column chromatography.
Note on Fluorinated Compounds: Trifluoromethylated compounds can sometimes interact strongly with the acidic silanol groups on silica gel, leading to degradation or poor recovery. If this is observed, consider deactivating the silica by adding ~0.5-1% triethylamine to the eluent or using an alternative stationary phase like neutral alumina.[10]
Method 3: Vacuum Distillation
Principle: Distillation separates components of a liquid mixture based on differences in their boiling points.[16] By reducing the pressure, the boiling points of compounds are lowered, allowing for distillation at temperatures that prevent thermal decomposition.[9][17]
Causality: With a boiling point of ~223.5 °C at atmospheric pressure, 1-[2,5-bis(trifluoromethyl)phenyl]ethanol requires vacuum distillation. Heating above 150 °C at atmospheric pressure can lead to decomposition.[9] This method is particularly effective for removing non-volatile impurities (like polymers or salts) or separating from solvents or byproducts with significantly different boiling points.
Protocol 5: Reduced Pressure Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus using small glassware to minimize loss. Ensure all glass joints are properly sealed with vacuum grease. The setup should include a distillation flask, a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Charge the Flask: Add the crude material to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply the vacuum.
-
Heating: Begin heating the distillation flask using a heating mantle. The heating bath should be set 30-50 °C higher than the target boiling point at the given pressure.[9]
-
Fraction Collection: Collect any low-boiling fractions first. As the temperature stabilizes at the boiling point of the target compound, switch to a clean receiving flask to collect the pure product.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly re-introducing air to the apparatus.
Purity Assessment and Method Selection
The final purity of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and melting point analysis. A sharp melting point close to the literature value is a good indicator of high purity.
Caption: Decision tree for selecting a purification method.
References
-
University of Rochester. (n.d.). How to Purify by Distillation. Retrieved from [Link]
-
LookChem. (n.d.). (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol. PubChem Compound Database. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/1-(3_5-Bis_trifluoromethyl_phenyl_ethanol]([Link]
-
Nedstar. (2023, November 25). The art of alcohol distillation. Retrieved from [Link]
-
Difford's Guide. (n.d.). Distillation - The science of distillation. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Florida State University. (n.d.). Exp 3 - Distillation - F17. Retrieved from [Link]
-
Make Magazine. (2009, August 24). Laboratory 6.2: Distillation: Purify Ethanol. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). (S)-1-[3,5-Bis (trifluoro Methyl) Phenyl]ethanol CAS 225920-05-8. Retrieved from [Link]
-
Chemicalbridge. (n.d.). 1-(2,5-Bis(trifluoromethyl)phenyl)ethanol. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Molbase. (n.d.). 1-[2,5-bis(trifluoromethyl)phenyl]ethanol. Retrieved from [Link]
-
Arran Chemical Company. (n.d.). (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol.... Retrieved from [Link]
-
Senova Pharma. (n.d.). (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 127852-28-2 [chemicalbook.com]
- 3. (R)-1-[3,5-双(三氟甲基)苯基]乙醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. molbase.com [molbase.com]
- 6. 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | C10H8F6O | CID 6425739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-1-[3,5-Bis (trifluoro Methyl) Phenyl]ethanol CAS 225920-05-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. lookchem.com [lookchem.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mt.com [mt.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. nedstar.com [nedstar.com]
- 17. community.wvu.edu [community.wvu.edu]
Application Notes & Protocols: The Strategic Use of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol in Advanced Polymer Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol in polymer chemistry. While direct literature on the polymerization of this specific molecule is nascent, this guide extrapolates from the well-established principles of fluorinated compounds in polymer science to provide robust theoretical frameworks and exemplary protocols. The unique properties conferred by the bis(trifluoromethyl)phenyl moiety make this compound a compelling candidate for the synthesis of high-performance polymers.
Introduction: The Rationale for Fluorination in Polymer Chemistry
The incorporation of fluorine atoms into polymer structures imparts a range of desirable properties not achievable with traditional hydrocarbon-based polymers. The carbon-fluorine bond is the strongest single bond in organic chemistry, leading to exceptional thermal stability and chemical inertness. Furthermore, the high electronegativity of fluorine and the bulkiness of trifluoromethyl (-CF3) groups can significantly alter the electronic and physical characteristics of a polymer.
1-[2,5-bis(trifluoromethyl)phenyl]ethanol is a prime candidate for developing advanced polymers due to:
-
Enhanced Thermal Stability: The presence of two trifluoromethyl groups on the phenyl ring is expected to elevate the degradation temperature of polymers incorporating this moiety.
-
Increased Solubility: The -CF3 groups can disrupt polymer chain packing, leading to enhanced solubility in a wider range of organic solvents, which is advantageous for processing.
-
Low Dielectric Constant: Fluorinated polymers are known for their low dielectric constants, making them suitable for applications in microelectronics.
-
Hydrophobicity: The fluorinated groups will impart a high degree of hydrophobicity to the polymer surface.
-
Chemical Resistance: The strong C-F bonds contribute to excellent resistance against chemical attack.
Potential Polymerization Pathways
1-[2,5-bis(trifluoromethyl)phenyl]ethanol, possessing a reactive hydroxyl group, can be utilized as a monomer in several polymerization reactions. The most prominent among these are polycondensation reactions to form polyesters and polyurethanes.
Polyester Synthesis via Polycondensation
Polyesters are a class of polymers that contain an ester functional group in their main chain. They are typically synthesized through the reaction of a diol with a dicarboxylic acid or its derivative. In this context, 1-[2,5-bis(trifluoromethyl)phenyl]ethanol can act as a mono-functional alcohol to cap the polymer chains or, more strategically, a diol-containing monomer with the bis(trifluoromethyl)phenyl group could be synthesized for incorporation into the polymer backbone. For the purpose of this guide, we will focus on its use as a co-monomer or an end-capping agent.
The introduction of fluorinated side chains via co-polymerization can significantly enhance the properties of the resulting polyester. For instance, fluorinated polyesters have been shown to exhibit increased thermal stability and glass transition temperatures.[1]
Workflow for Polyester Synthesis
Caption: Workflow for the synthesis of fluorinated polyesters.
Protocol 1: Synthesis of a Fluorinated Co-polyester
This protocol describes the synthesis of a co-polyester using 1-[2,5-bis(trifluoromethyl)phenyl]ethanol as a co-monomer to introduce fluorinated side groups.
Materials:
-
Dimethyl terephthalate
-
Ethylene glycol
-
1-[2,5-bis(trifluoromethyl)phenyl]ethanol
-
Zinc acetate (catalyst)
-
Antimony trioxide (catalyst)
-
Methanol
-
Chloroform
-
Nitrogen gas
Procedure:
-
Esterification: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, combine dimethyl terephthalate, a molar excess of ethylene glycol, and a specific mole percentage of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol.
-
Add zinc acetate (0.1% by weight of dimethyl terephthalate).
-
Heat the mixture to 150-200°C under a slow stream of nitrogen. Methanol will be distilled off as a byproduct of the transesterification reaction.
-
Continue the reaction until the distillation of methanol ceases.
-
Polycondensation: Add antimony trioxide (0.05% by weight of dimethyl terephthalate) to the reaction mixture.
-
Gradually increase the temperature to 260-280°C while slowly reducing the pressure to below 1 mmHg.
-
Continue the reaction under high vacuum and vigorous stirring to facilitate the removal of excess ethylene glycol and promote the growth of high molecular weight polymer chains. The viscosity of the mixture will increase significantly.
-
After 2-3 hours of polycondensation, cool the reactor to room temperature under nitrogen.
-
Dissolve the resulting polymer in chloroform and precipitate it in an excess of methanol.
-
Filter and dry the fluorinated polyester under vacuum at 60°C for 24 hours.
Expected Outcome:
The resulting fluorinated polyester is expected to exhibit enhanced thermal stability and solubility in organic solvents compared to its non-fluorinated counterpart. Characterization by TGA should show a higher decomposition temperature, and DSC analysis may reveal an increased glass transition temperature.
| Property | Expected Outcome |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in chloroform, THF, DMF |
| Thermal Stability (TGA) | Increased decomposition temperature |
| Glass Transition (DSC) | Higher Tg compared to non-fluorinated polyester |
Polyurethane Synthesis
Polyurethanes are polymers composed of organic units joined by carbamate (urethane) links. They are typically formed by the reaction of a diisocyanate with a polyol. 1-[2,5-bis(trifluoromethyl)phenyl]ethanol can be used as a chain extender or as part of a polyol component to incorporate fluorine into the polyurethane structure. Fluorinated polyurethanes are known for their low surface energy, excellent thermal and chemical stability.[2]
Workflow for Polyurethane Synthesis
Caption: Workflow for the synthesis of fluorinated polyurethanes.
Protocol 2: Synthesis of a Fluorinated Polyurethane
This protocol outlines the synthesis of a polyurethane elastomer where 1-[2,5-bis(trifluoromethyl)phenyl]ethanol is used as a chain extender.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
1-[2,5-bis(trifluoromethyl)phenyl]ethanol
-
Dibutyltin dilaurate (DBTDL, catalyst)
-
Dry N,N-Dimethylformamide (DMF)
Procedure:
-
Drying of Reagents: Dry the PTMEG at 80°C under vacuum for 4 hours prior to use. Ensure all glassware is thoroughly dried.
-
Prepolymer Synthesis: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve MDI in a minimal amount of dry DMF.
-
Add the dried PTMEG dropwise to the MDI solution with vigorous stirring at 60°C.
-
Allow the reaction to proceed for 2 hours to form the isocyanate-terminated prepolymer.
-
Chain Extension: In a separate flask, dissolve 1-[2,5-bis(trifluoromethyl)phenyl]ethanol in dry DMF.
-
Add a catalytic amount of DBTDL to the prepolymer mixture.
-
Slowly add the solution of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol to the prepolymer. The viscosity of the solution will increase as the chain extension proceeds.
-
Continue stirring at 60°C for an additional 2 hours.
-
Casting and Curing: Pour the viscous polymer solution into a Teflon mold.
-
Cure the polymer in an oven at 80°C for 24 hours to ensure complete reaction and solvent removal.
Expected Outcome:
The resulting fluorinated polyurethane elastomer is anticipated to have a low surface energy, as evidenced by a high water contact angle. It should also exhibit good thermal stability.
| Property | Expected Outcome |
| Appearance | Transparent, flexible film |
| Surface Energy | Low (High water contact angle) |
| Thermal Stability (TGA) | High onset of decomposition |
| Mechanical Properties | Elastomeric behavior |
Characterization of Fluorinated Polymers
A suite of analytical techniques is essential for confirming the successful synthesis and characterizing the properties of the novel fluorinated polymers.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester or urethane linkages and the presence of C-F bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the detailed chemical structure of the polymer. ¹⁹F NMR is particularly crucial for confirming the incorporation of the fluorinated monomer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
-
Contact Angle Goniometry: To measure the hydrophobicity of the polymer surface.
Conclusion and Future Perspectives
While direct experimental data for the polymerization of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol is not yet widely available, the foundational principles of polymer chemistry and the known effects of fluorination provide a strong basis for its exploration in creating novel high-performance materials. The protocols provided herein are robust starting points for researchers to synthesize and investigate fluorinated polyesters and polyurethanes incorporating this promising monomer. The resulting polymers are expected to possess a unique combination of properties that could be advantageous in diverse fields, including specialty coatings, advanced electronics, and biomedical devices. Further research is warranted to fully elucidate the structure-property relationships of polymers derived from 1-[2,5-bis(trifluoromethyl)phenyl]ethanol.
References
- Synthesis and characterization of new fluorinated aromatic polyesters containing trifluoromethylphenoxy pendant groups. Journal of Applied Polymer Science, 2011, 121(3), 1638-1646.
- Synthesis of Branched Fluorine-containing Polyesters and their Properties. Beijing Institute of Technology, 2019.
- Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide. Polymers, 2021, 13(16), 2673.
- Synthesis and antibacterial properties of fluorinated biodegradable cationic polyesters. Journal of Materials Chemistry B, 2019, 7(3), 375-383.
- 1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol. Guidechem.
- 1-(2,5-bis(trifluoromethyl)phenyl)ethanol. Sigma-Aldrich.
- Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Polymers, 2024, 16(7), 969.
- 1-(2,5-Bis(trifluoromethyl)phenyl)ethanol 98%. Advanced ChemBlocks Inc.
- 1-[2,5-bis(trifluoromethyl)phenyl]ethanol. Molbase.
- Composition and method for preparing polyurethanes and polyurethane foams.
- Process for the preparation of polyisocyanate prepolymers and polyurethanes having high temperature performance and low hysteres.
- Bio-based aromatic diisocyanates for preparation of polyurethanes.
- Polyurethane prepar
- Host-Enhanced Phenyl-Perfluorophenyl Polar−π Interactions. Journal of the American Chemical Society, 2020, 142(18), 8485-8492.
- Method for producing polyurethane prepolymers.
- Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3. Polymer, 2001, 42(11), 4867-4876.
- Synthesis and properties of fluorinated polyimides from novel 2,2'-bis(fluoroalkoxy)benzidines. Macromolecules, 1994, 27(26), 7844-7850.
- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applic
- Polyesters. Chemistry LibreTexts.
- Eco-Friendly Synthesis of Aliphatic Polyester using Castor Oil Derivative and It's Studies. Oriental Journal of Chemistry, 2018, 34(3), 1541-1546.
- Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry, 2022, 13(1), 108-118.
- Extremely Rapid Synthesis of Aliphatic Polyesters by Direct Polycondensation of 1:1 Mixtures of Dicarboxylic Acids and Diols Using Microwaves. Polymer Journal, 2007, 39(8), 841-844.007**, 39(8), 841-844.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol
Welcome to the dedicated technical support center for the synthesis of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. The presence of two electron-withdrawing trifluoromethyl groups on the phenyl ring significantly influences the reactivity of the precursors, necessitating careful control of reaction conditions to achieve high yields and purity.
This guide is structured to address common challenges encountered during the synthesis, offering explanations grounded in mechanistic principles and providing practical, field-proven solutions.
I. Synthetic Overview & Key Challenges
The most common and direct routes to synthesize 1-[2,5-bis(trifluoromethyl)phenyl]ethanol involve two primary methodologies:
-
Grignard Reaction: The addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 2,5-bis(trifluoromethyl)benzaldehyde.
-
Ketone Reduction: The reduction of 2,5-bis(trifluoromethyl)acetophenone using a hydride reducing agent like sodium borohydride.
The strong electron-withdrawing nature of the two trifluoromethyl groups makes the carbonyl carbon of the aldehyde and ketone precursors highly electrophilic.[1] While this enhances reactivity towards nucleophilic attack, it also increases susceptibility to side reactions and can complicate reaction control.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues that may arise during the synthesis of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol, providing causal explanations and actionable solutions.
Grignard Reaction Pathway
Question 1: My Grignard reaction with 2,5-bis(trifluoromethyl)benzaldehyde is not initiating or is proceeding with very low conversion. What are the likely causes and how can I resolve this?
Answer: Failure to initiate a Grignard reaction is a classic issue almost always attributable to two main factors: the presence of moisture or impurities, and insufficiently activated magnesium.[1]
-
Causality: Grignard reagents are potent nucleophiles and strong bases, readily quenched by even trace amounts of protic solvents (like water or alcohols) or acidic impurities. A passivating layer of magnesium oxide on the surface of the magnesium metal can also prevent the reaction from starting.[1]
-
Troubleshooting Protocol:
-
Ensure Rigorous Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours, followed by cooling under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Use Anhydrous Solvents: Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) should be of anhydrous grade or freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[1]
-
Activate the Magnesium: The magnesium turnings should be fresh and have a shiny appearance. If they appear dull, activation is necessary. Common activation methods include:
-
Mechanical Activation: Gently crushing the magnesium turnings with a dry glass rod inside the reaction flask can expose a fresh reactive surface.
-
Chemical Activation: Adding a small crystal of iodine (the characteristic brown color will fade upon initiation) or a few drops of 1,2-dibromoethane can effectively activate the magnesium surface.[1]
-
-
Verify Reagent Purity: Ensure the methyl halide used for the Grignard reagent formation is pure and dry. The 2,5-bis(trifluoromethyl)benzaldehyde should also be free from water and acidic impurities.
-
Question 2: I am observing significant side product formation in my Grignard reaction. What are the common side reactions and how can they be minimized?
Answer: The high electrophilicity of the carbonyl carbon in 2,5-bis(trifluoromethyl)benzaldehyde can lead to several side reactions.
-
Causality & Minimization Strategies:
| Side Reaction | Mechanism | Minimization Strategy |
| Wurtz Coupling | The Grignard reagent reacts with unreacted methyl halide to form ethane.[1] | Add the methyl halide slowly and dropwise to the magnesium suspension during Grignard reagent formation. This maintains a low concentration of the halide, favoring the reaction with magnesium.[1] |
| Reduction of the Aldehyde | If the Grignard reagent is prepared from a halide with β-hydrogens (e.g., isopropylmagnesium bromide), it can act as a reducing agent, converting the aldehyde to the corresponding benzyl alcohol. | This is less of a concern with methyl Grignard reagents as they lack β-hydrogens. However, maintaining a low reaction temperature during the aldehyde addition can further suppress any potential reduction pathways.[1] |
| Enolization | While 2,5-bis(trifluoromethyl)benzaldehyde lacks α-protons and cannot be enolized, this can be a concern with other substrates. | Not applicable for this specific aldehyde. |
Ketone Reduction Pathway
Question 3: My reduction of 2,5-bis(trifluoromethyl)acetophenone with sodium borohydride is sluggish or incomplete. What factors could be responsible?
Answer: While sodium borohydride (NaBH₄) is a common and effective reducing agent for ketones, its reactivity can be influenced by several factors, especially with electron-deficient ketones.
-
Causality: The trifluoromethyl groups withdraw electron density, making the carbonyl carbon highly electrophilic and generally reactive.[2][3] However, issues can still arise from solvent choice, temperature, and reagent quality.
-
Troubleshooting Protocol:
-
Solvent Selection: Sodium borohydride is most effective in protic solvents like methanol or ethanol. These solvents can participate in the hydride transfer mechanism. Ensure the solvent is of sufficient purity.
-
Temperature Control: While the reaction is often performed at room temperature or 0°C, gentle warming might be necessary for a sluggish reaction. However, be cautious as excessive heat can lead to side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Reagent Stoichiometry and Quality: Ensure you are using a sufficient excess of NaBH₄ (typically 1.5-2.0 equivalents). Sodium borohydride can degrade over time if not stored properly in a dry environment. Use freshly opened or properly stored reagent.
-
pH Adjustment: In some cases, the reaction medium can become basic as the reaction proceeds, which can slow down the reduction. While not typically necessary for simple ketone reductions, maintaining a neutral or slightly acidic pH (after the initial reaction) can sometimes be beneficial, though this should be approached with caution to avoid quenching the borohydride.
-
Question 4: I am observing impurities in my final product after reduction. What are the likely sources?
Answer: Impurities can arise from the starting material or be generated during the reaction and work-up.
-
Causality & Identification:
-
Unreacted Starting Material: Incomplete reaction will leave residual 2,5-bis(trifluoromethyl)acetophenone. This can be easily identified by TLC or ¹H NMR spectroscopy.
-
Over-reduction Products: While unlikely with NaBH₄, stronger reducing agents could potentially interact with the trifluoromethyl groups, though this is generally not observed under standard conditions.
-
Solvent Adducts: During work-up, borate esters are formed and then hydrolyzed.[5] Incomplete hydrolysis can lead to the isolation of these esters along with the desired alcohol. An acidic work-up (e.g., with 1 M HCl) is often used to ensure complete hydrolysis.[5]
-
III. Frequently Asked Questions (FAQs)
Q1: Which solvent is better for the Grignard reaction: diethyl ether or THF?
A1: Both diethyl ether and tetrahydrofuran (THF) are suitable solvents for Grignard reactions.[1] THF has a higher boiling point and is a better solvent for stabilizing the Grignard reagent, which can be advantageous.[6] However, for the formation of methylmagnesium bromide, diethyl ether is generally sufficient and can be easier to remove during the work-up. The choice may also depend on the scale of the reaction and available equipment.
Q2: How can I effectively purify the final 1-[2,5-bis(trifluoromethyl)phenyl]ethanol product?
A2: The primary methods for purification are column chromatography and recrystallization.
-
Column Chromatography: Silica gel column chromatography is a very effective method for removing both polar and non-polar impurities. A common eluent system is a mixture of hexane and ethyl acetate, with the polarity gradually increased.[5]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be a highly effective method for obtaining a high-purity product.
Q3: What are the expected ¹H NMR signals for 1-[2,5-bis(trifluoromethyl)phenyl]ethanol?
A3: Based on similar structures, the expected ¹H NMR signals in CDCl₃ would be:
-
A doublet around 1.5-1.6 ppm (3H), corresponding to the methyl protons.
-
A quartet around 5.1-5.3 ppm (1H), corresponding to the methine proton (CH-OH).
-
A broad singlet for the hydroxyl proton (-OH), which can vary in chemical shift.
-
A series of multiplets in the aromatic region (around 7.5-8.0 ppm) for the three aromatic protons.
Q4: Are there any specific safety considerations for this synthesis?
A4: Yes. Grignard reagents are highly reactive and pyrophoric upon exposure to air and moisture.[1] All manipulations should be carried out under a dry, inert atmosphere. Additionally, there have been reports of detonations with trifluoromethyl-substituted Grignard reagents, so appropriate safety precautions, including the use of a blast shield, are highly recommended, especially when working on a larger scale.[1] The final product may also cause skin and eye irritation.[7]
IV. Experimental Workflow & Visualization
Synthetic Pathways Diagram
The following diagram illustrates the two primary synthetic routes to 1-[2,5-bis(trifluoromethyl)phenyl]ethanol.
Caption: Synthetic routes to 1-[2,5-bis(trifluoromethyl)phenyl]ethanol.
Detailed Protocol: Reduction of 2,5-bis(trifluoromethyl)acetophenone
This protocol provides a general methodology for the reduction of 2,5-bis(trifluoromethyl)acetophenone with sodium borohydride.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-bis(trifluoromethyl)acetophenone (1.0 equivalent) in methanol.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases.
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system.
V. References
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
SENOVA PHARMA. (n.d.). (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery. Retrieved from [Link]
-
Sassian, M., et al. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. ResearchGate. Retrieved from [Link]
-
Ni, Y., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC - NIH. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol. Retrieved from [Link]
-
Stewart, R., & Teo, K. C. (1980). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. Canadian Science Publishing. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzyl Alcohol-impurities. Retrieved from [Link]
-
Hoffmann, R. W. (2003). The quest for chiral Grignard reagents. Chemical Society Reviews, 32, 225-230. Retrieved from [Link]
-
Chen, C. Y., et al. (2003). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. Journal of Organic Chemistry, 68(9), 3695-3698. Retrieved from [Link]
-
Ashby, E. C., & Argyropoulos, J. N. (1984). Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes. Journal of Organic Chemistry, 49(17), 3243-3245. Retrieved from [Link]
-
Veeprho. (n.d.). Benzyl alcohol Impurities and Related Compound. Retrieved from [Link]
-
Stewart, R., & Teo, K. C. (1980). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. Canadian Journal of Chemistry, 58(23), 2491-2497. Retrieved from [Link]
-
Begue, J. P., et al. (1995). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. Journal of the Chemical Society, Perkin Transactions 1, (11), 1435-1440. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]
-
European Patent Office. (2019). METHOD FOR PRODUCING 2'-TRIFLUOROMETHYL GROUP-SUBSTITUTED AROMATIC KETONE. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for Asymmetric transfer hydrogenation of aromatic ketones. Retrieved from [Link]
-
Perfumer & Flavorist. (n.d.). Benzyl Alcohol. Retrieved from [Link]
-
Google Patents. (n.d.). US6420608B1 - Process for the preparation of trifluoromethyl acetophenone. Retrieved from
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
-
Pouzar, V., et al. (2003). Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. Collection of Czechoslovak Chemical Communications, 68(5), 979-989. Retrieved from [Link]
-
Google Patents. (n.d.). US1698932A - Purification of phenyl ethyl alcohol. Retrieved from
-
Gierczak, T., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI. Retrieved from [Link]
-
Organic Syntheses. (n.d.). bis[3,5-bis(trifluoromethyl)phenyl]phosphine. Retrieved from [Link]
-
Google Patents. (n.d.). WO 2021/171301 A1. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | C10H8F6O | CID 6425739 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Alcohols
Welcome to the Technical Support Center dedicated to addressing the unique challenges encountered during the purification of fluorinated alcohols. For researchers, scientists, and professionals in drug development, the unique physicochemical properties imparted by fluorine atoms can complicate standard purification protocols. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities and achieve high purity for your target compounds.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is broken down into its probable causes and actionable solutions, grounded in the chemical principles governing fluorinated compounds.
Distillation Challenges
Q: My fluorinated alcohol is not separating from water via simple distillation, and the boiling point is constant. What is happening?
A: You are likely encountering an azeotrope. The strong intermolecular interactions (hydrogen bonding and dipole-dipole forces) between fluorinated alcohols and water can lead to the formation of a minimum-boiling azeotrope.[1][2] This is a mixture that has a constant boiling point and composition, making separation by simple distillation impossible because the vapor and liquid phases have the same composition.[1]
Troubleshooting Steps:
-
Confirm Azeotrope Formation: Check the literature for known azeotropes of your specific fluorinated alcohol with water.
-
Break the Azeotrope:
-
Azeotropic Distillation with an Entrainer: Add a third component (an entrainer), such as toluene or cyclohexane, that forms a new, lower-boiling heterogeneous azeotrope with one or both of the original components.[3][4] This ternary azeotrope is distilled off, condensed, and the water can be separated from the immiscible entrainer in a Dean-Stark trap or decanter, with the entrainer being returned to the column.[1][3]
-
Pressure-Swing Distillation: The composition of an azeotrope is pressure-dependent.[3] By operating two distillation columns at different pressures, you can shift the azeotropic point and achieve separation. This is a more complex setup typically used in industrial settings.
-
Chemical Drying: Before distillation, thoroughly dry the crude product using an appropriate drying agent to remove the bulk of the water (see drying guide below).
-
Q: During distillation, my product is decomposing, or I'm seeing significant charring in the distillation flask. Why?
A: This can be caused by thermal instability or the presence of catalytic impurities.
-
Thermal Instability: While many partially fluorinated alcohols are stable, some, particularly primary and secondary perfluoroalcohols, can be thermally unstable and eliminate hydrogen fluoride (HF) at elevated temperatures.[5]
-
Acidic/Basic Impurities: Trace amounts of strong acids or bases can catalyze decomposition pathways at the high temperatures required for distillation. Perfluoroalkanoic acid impurities, for instance, are common in fluorotelomer alcohols and can be problematic.[6][7]
Troubleshooting Steps:
-
Lower the Distillation Temperature: Use vacuum distillation to lower the boiling point of your compound, thereby reducing the thermal stress.
-
Neutralize the Crude Product: Perform a pre-distillation aqueous wash with a mild base (e.g., dilute sodium bicarbonate solution) to remove acidic impurities, followed by a wash with deionized water. Ensure the product is thoroughly dried before proceeding.
-
Use a Stabilizer: In some cases, adding a small amount of a non-volatile, inert stabilizer can help, but this must be carefully evaluated for compatibility.
Chromatography Challenges
Q: My fluorinated alcohol co-elutes with a non-fluorinated byproduct on a standard silica gel column. How can I improve the separation?
A: Co-elution occurs when compounds have very similar polarities. The unique electronic properties of fluorinated compounds can sometimes make their polarity deceptively similar to their non-fluorinated analogs in standard chromatographic systems.[8]
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Systematically vary the ratio of your hexane/ethyl acetate eluent.
-
Introduce a different solvent to change the selectivity. Replacing ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) can alter the interactions with the silica surface and improve separation.
-
-
Switch the Stationary Phase:
-
Reverse-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity. Fluorinated compounds often exhibit lower retention on C18 phases compared to their hydrocarbon counterparts, which can be exploited for separation.[9]
-
Fluorous-Phase Chromatography: Use a column packed with fluorinated silica gel ("fluorous phase").[10][11] In this technique, fluorinated compounds are retained more strongly, while non-fluorinated impurities elute faster, offering a powerful and orthogonal separation method.[11]
-
Workflow: Choosing a Chromatography Method
Caption: Decision tree for selecting a suitable chromatography method.
Crystallization Challenges
Q: My solid fluorinated alcohol is "oiling out" or forming an amorphous solid instead of crystallizing. What should I do?
A: Oiling out occurs when a compound's solubility in the cooling solvent is still too high, or when the cooling process is too rapid for an ordered crystal lattice to form. The strong dipole moments and unique intermolecular interactions of fluorinated molecules can frustrate crystallization.[12]
Troubleshooting Steps:
-
Solvent System Selection: The key is finding a solvent that dissolves the compound when hot but in which it has very low solubility when cold.[13]
-
Single Solvent: Test a range of solvents (e.g., hexanes, toluene, ethyl acetate, dichloromethane).
-
Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then cool slowly.[12]
-
-
Control the Cooling Rate:
-
Allow the hot, saturated solution to cool slowly to room temperature, undisturbed.
-
Insulate the flask to slow the cooling process further.
-
Only after it has reached room temperature should you place it in an ice bath or refrigerator.[14]
-
-
Induce Crystallization:
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude fluorinated alcohols?
A: Impurities depend on the synthetic route but often include:
-
Unreacted Starting Materials: Precursors from the synthesis.
-
Over- or Under-fluorinated Analogs: Byproducts from the fluorination step.[8]
-
Perfluoroalkanoic Acids (PFAAs) and Esters: Common in alcohols made via fluorotelomerization.[6][7][16]
-
Residual Solvents: Solvents used in the reaction or workup.
-
Reagent Byproducts: For example, byproducts from reagents like DAST or Deoxo-Fluor®.
Q2: Which drying agents are safe and effective for fluorinated alcohols?
A: The choice of drying agent is critical. You need an agent that is efficient but does not react with the alcohol. Fluorinated alcohols are more acidic than their non-fluorinated counterparts, which can make them reactive with certain drying agents.
| Drying Agent | Capacity | Speed | Compatibility & Comments |
| Magnesium Sulfate (MgSO₄) | High | Fast | Recommended. Good general-purpose drying agent. Finely powdered, providing a large surface area.[17] |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Recommended. Neutral and safe, but slow and can form hydrates, requiring longer contact time.[17] |
| Molecular Sieves (3Å or 4Å) | High | Moderate | Excellent for achieving very low water content. Best used after initial drying with MgSO₄ or Na₂SO₄. |
| Calcium Chloride (CaCl₂) | Medium | Moderate | Use with caution. Can form adducts with alcohols. Not recommended for final drying.[17] |
| Calcium Hydride (CaH₂) | High | Fast | AVOID. Highly reactive. Will deprotonate the acidic fluorinated alcohol, consuming both the agent and the product.[18] |
| Sodium/Potassium Metal | High | Fast | AVOID. Extremely dangerous. Reacts violently with alcohols. |
Q3: What are the key safety precautions when handling and purifying fluorinated alcohols?
A: Always consult the Safety Data Sheet (SDS) for your specific compound. General precautions include:
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield if necessary, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[19]
-
Ventilation: Handle all fluorinated compounds in a well-ventilated chemical fume hood.[20][21] Some fluorinated alcohols are volatile and can be toxic if inhaled.[20]
-
Thermal Hazards: Be aware that heating can potentially release toxic gases like hydrogen fluoride (HF).[20]
-
Incompatible Materials: Keep away from strong bases, alkali metals, and strong oxidizing agents.[21]
-
Waste Disposal: Dispose of all fluorinated waste according to your institution's hazardous waste protocols.[19]
Section 3: Key Experimental Protocols
Protocol 1: Purification of a Liquid Fluorinated Alcohol by Distillation
This protocol outlines a general procedure for purifying a thermally stable, liquid fluorinated alcohol contaminated with non-volatile impurities and trace water.
Workflow: General Purification of a Liquid Fluorinated Alcohol
Sources
- 1. chemicaltweak.com [chemicaltweak.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 4. gwsionline.com [gwsionline.com]
- 5. Fluoroalcohol - Wikipedia [en.wikipedia.org]
- 6. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
- 7. PURIFICATION OF FLUORINATED ALCOHOLS - Patent 1807382 [data.epo.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. Significant residual fluorinated alcohols present in various fluorinated materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drying solvents and Drying agents [delloyd.50megs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. daikinchemicals.com [daikinchemicals.com]
- 21. fishersci.com [fishersci.com]
preventing decomposition of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol
Technical Support Center: 1-[2,5-bis(trifluoromethyl)phenyl]ethanol
A Guide to Preventing and Troubleshooting Decomposition
Welcome to the technical support resource for 1-[2,5-bis(trifluoromethyl)phenyl]ethanol (Catalogue No. W167750). As a Senior Application Scientist, I have compiled this guide to address the stability challenges researchers may encounter with this highly functionalized benzylic alcohol. The presence of two strong electron-withdrawing trifluoromethyl (CF₃) groups significantly influences the molecule's reactivity, making careful handling and storage paramount for experimental success. This document provides in-depth, field-proven insights into the causes of decomposition and robust protocols to ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for 1-[2,5-bis(trifluoromethyl)phenyl]ethanol?
A1: The structure of this compound, a secondary benzylic alcohol substituted with two powerful electron-withdrawing CF₃ groups, makes it susceptible to two main degradation routes:
-
Oxidation: The secondary alcohol moiety can be readily oxidized to the corresponding ketone, 2',5'-bis(trifluoromethyl)acetophenone. This is the most common decomposition pathway, often initiated by atmospheric oxygen, especially in the presence of light, heat, or metal contaminants.
-
Acid-Catalyzed Dehydration: In the presence of strong acids, the alcohol can undergo elimination of a water molecule to form 2,5-bis(trifluoromethyl)styrene. While the electron-withdrawing CF₃ groups can destabilize a carbocation intermediate, this pathway remains a risk under acidic workup or storage conditions.
Q2: What are the ideal long-term storage conditions for this compound?
A2: To maximize shelf-life and prevent degradation, the compound should be stored under the conditions summarized in the table below. The primary goal is to mitigate exposure to oxygen, moisture, heat, and light. Storing the solid compound under an inert atmosphere is the most critical step.[1][2]
Q3: Is this compound particularly sensitive to air and moisture?
A3: Yes. The benzylic alcohol is susceptible to oxidation by atmospheric oxygen.[3] Moisture can facilitate hydrolytic processes or act as a medium for other reactive species. Therefore, handling in a dry, inert atmosphere is strongly recommended.[4]
Q4: What analytical methods are best for detecting decomposition?
A4: A combination of techniques is ideal for a comprehensive assessment:
-
HPLC/UPLC-MS: This is the preferred method for separating the parent alcohol from its primary degradants (ketone, styrene) and confirming their identity by mass.[5]
-
GC-MS: Suitable for analyzing volatile degradants and the parent compound.[6]
-
¹H and ¹⁹F NMR Spectroscopy: NMR can quantify the level of impurities. The appearance of a new singlet in the ¹H NMR spectrum around 2.6-2.7 ppm could indicate the methyl group of the ketone degradant. ¹⁹F NMR is highly sensitive for tracking the integrity of the trifluoromethyl groups.
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you might encounter during your experiments and provides scientifically grounded solutions.
Issue 1: My post-reaction analysis (NMR, LC-MS) shows a significant peak corresponding to the ketone derivative, 2',5'-bis(trifluoromethyl)acetophenone.
-
Probable Cause: Oxidation. This is the most common degradation pathway. It likely occurred due to one or more of the following factors:
-
Atmospheric Oxygen: The reaction or sample workup was performed without a protective inert atmosphere (N₂ or Ar).
-
Oxidizing Reagents: The reaction mixture contained residual oxidizing agents, or solvents used were not peroxide-free.
-
Metal Contamination: Trace metal ions can catalyze aerial oxidation.
-
Elevated Temperature: High temperatures during the reaction or solvent removal can accelerate oxidation.
-
-
Preventative Actions & Solutions:
-
Implement Inert Atmosphere Techniques: Use Schlenk lines or a glovebox for all manipulations. Purge all reaction vessels and solvents with a stream of dry nitrogen or argon before use. See Protocol 1 for a detailed workflow.
-
Use High-Purity Solvents: Employ freshly distilled or commercially available anhydrous, deoxygenated solvents. Test solvents for peroxides, especially ethers like THF or dioxane.
-
Purification: If oxidation has already occurred, the parent alcohol can often be separated from the less polar ketone by silica gel column chromatography.[7]
-
Issue 2: After an acidic workup, I've identified an olefinic impurity consistent with 2,5-bis(trifluoromethyl)styrene.
-
Probable Cause: Acid-Catalyzed Dehydration. The benzylic alcohol eliminated water under acidic conditions. This is common when using strong protic acids (e.g., HCl, H₂SO₄) during aqueous extraction or purification.
-
Preventative Actions & Solutions:
-
Avoid Strong Acids: If an acidic wash is necessary, use a milder, buffered solution (e.g., saturated NH₄Cl solution) or a dilute solution of a weak acid like citric acid.
-
Maintain Low Temperatures: Perform all acidic workups at low temperatures (0-5 °C) to minimize the rate of the elimination reaction.
-
Minimize Contact Time: Do not allow the compound to remain in contact with the acidic phase for an extended period. Quickly proceed to the next step of the extraction.
-
Issue 3: The solid material has developed a slight yellow or brown tint over time.
-
Probable Cause: Minor, Non-Specific Decomposition. This discoloration often indicates the formation of minute quantities of various degradation products and potential oligomers. It is a sign that the storage conditions are not optimal and that slow decomposition is occurring.
-
Preventative Actions & Solutions:
-
Re-evaluate Storage: Immediately transfer the material to a new, clean container and store it according to the optimal conditions outlined in Table 1 .
-
Purity Check: Before use, analyze a small sample by HPLC or NMR to quantify the level of impurities. If the purity is compromised, repurification by column chromatography or recrystallization may be necessary.
-
Key Protocols and Data
Data Presentation: Recommended Storage & Handling
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the secondary alcohol to a ketone.[4] |
| Light Exposure | Amber Vial / Dark | Protects against photolytically induced radical degradation pathways. |
| Container | Tightly Sealed Glass Vial | Prevents ingress of atmospheric oxygen and moisture.[1] |
| pH (in solution) | Neutral (pH 6-7.5) | Avoids acid-catalyzed dehydration and base-promoted side reactions. |
Table 1: Summary of optimal conditions for preventing the decomposition of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol.
Diagram of Decomposition Pathways
Caption: Primary decomposition pathways for 1-[2,5-bis(trifluoromethyl)phenyl]ethanol.
Experimental Protocols
Protocol 1: Inert Atmosphere Handling for Reaction Setup
This protocol provides a step-by-step method for handling the compound to prevent oxidation.
-
Preparation: Place a sealed vial of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol, a clean and oven-dried reaction flask sealed with a rubber septum, and any necessary spatulas or syringes into a desiccator to cool under vacuum.
-
Inerting the Flask: Connect the reaction flask to a Schlenk line. Evacuate the flask under high vacuum for 5-10 minutes, then backfill with dry argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Compound Transfer: While maintaining a positive pressure of inert gas (indicated by a gas bubbler), briefly remove the septum. Quickly weigh and add the solid 1-[2,5-bis(trifluoromethyl)phenyl]ethanol to the flask.
-
Solvent Addition: Add anhydrous, deoxygenated solvent to the flask via a cannula or a gas-tight syringe.
-
Reaction: Proceed with your reaction, ensuring the inert atmosphere is maintained throughout the process via a balloon or a positive pressure line from the Schlenk manifold.
References
-
Zhu, S., et al. (n.d.). Electrocatalytic Deoxyfluorination of Benzyl Alcohols with SF 6 as a Fluorinating Agent. Chinese Journal of Chemistry. Available at: [Link]
-
Zhao, Y., et al. (2022). Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent. Green Chemistry. Available at: [Link]
-
Key, B. D., et al. (2020). Strategies for the Biodegradation of Polyfluorinated Compounds. Microorganisms. Available at: [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Available at: [Link]
-
Lacz, A., et al. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega. Available at: [Link]
-
Nelson, C. (2022). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. eScholarship.org. Available at: [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. CAS 127852-24-8 | (R)-1-(3-(Trifluoromethyl)phenyl)ethanol - Synblock [synblock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. env.go.jp [env.go.jp]
Technical Support Center: Troubleshooting Enantiomeric Excess (ee) in Chiral Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. Achieving high enantiomeric excess (ee) is a cornerstone of modern asymmetric synthesis, critical for producing safe and effective pharmaceuticals.[1][2] When a reaction yields suboptimal ee, a systematic and logical approach is required to diagnose and resolve the underlying issues. This guide provides in-depth, field-proven insights and structured troubleshooting protocols to help you navigate the complexities of chiral synthesis and maximize your stereochemical outcomes.
Section 1: The First Response: Initial Assessment & Verification
Before modifying any reaction parameters, the first and most critical step is to confirm the accuracy of your enantiomeric excess measurement. An unreliable analytical method can lead to wasted time and resources optimizing a reaction that may already be performing well.[3]
Is Your Analytical Method Trustworthy?
It is not uncommon for chromatographic artifacts or an unoptimized separation method to give the false appearance of low enantioselectivity.[3] Most ee determinations are performed using chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC).[4][5][6]
Protocol: Validating Your Chiral Chromatography Method
-
Prepare a True Racemic Standard: Synthesize or procure a sample of your product that is known to be racemic (a 50:50 mixture of enantiomers). This is your benchmark.
-
Analyze the Racemic Standard: Inject the racemic sample into your chiral column under your current analytical conditions.
-
Evaluate the Chromatogram:
-
Expected Result: You should observe two distinct, baseline-separated peaks of equal area and height.
-
Troubleshooting Poor Separation: If the peaks are not well-resolved (i.e., they overlap significantly), your analytical method must be optimized before you can trust any ee values from your reaction.[3] Method optimization may involve screening different chiral stationary phases (CSPs), adjusting the mobile phase composition (e.g., the ratio of hexane to isopropanol), or changing the column temperature.[5][7]
-
-
Confirm Detection: For compounds lacking a strong UV chromophore, derivatization with a UV-active tag or the use of alternative detectors like mass spectrometry (MS) may be necessary for accurate quantification.[7]
Review the Experimental Record
Meticulously review your lab notebook. Small, unintentional deviations from the established protocol can have a significant impact on enantioselectivity.
-
Reagent Stoichiometry: Were all reagents, especially the chiral catalyst or ligand, weighed and dispensed accurately?
-
Temperature Control: Was the reaction maintained at the target temperature? Temperature fluctuations can dramatically affect ee.
-
Atmosphere: Was the reaction performed under a truly inert atmosphere if required? Oxygen or moisture can degrade sensitive catalysts.
Section 2: Systematic Troubleshooting Workflow
Once your analytical method is validated, you can begin to diagnose the root cause of low enantioselectivity. The following workflow provides a logical progression for troubleshooting.
Caption: A general workflow for troubleshooting low enantioselectivity.
The Catalyst System: The Heart of Chirality
The chiral catalyst is the most common source of poor enantioselectivity.[8] Its purity, activity, and handling are paramount.
-
Purity and Integrity:
-
Catalyst Loading:
-
Cause: Incorrect catalyst loading can be detrimental. Too low a loading may result in a slow reaction, while in some systems, like the Sharpless Asymmetric Dihydroxylation, low ligand concentration relative to the olefin can initiate a secondary, non-enantioselective pathway.[8]
-
Solution: Verify calculations and carefully screen a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 5 mol%) to find the optimal level.
-
-
Catalyst Deactivation:
-
Cause: The catalyst may be degrading during the reaction. This can be caused by thermal instability, impurities in the substrate or solvent (poisoning), or deposition of byproducts on the catalyst surface (fouling).[9][10][11][12]
-
Solution: Run the reaction with a fresh batch of catalyst to check for deactivation.[9] If deactivation is suspected, ensure all reagents and solvents are of the highest purity and consider if the reaction temperature is too high.[10]
-
Substrates & Reagents: Purity is Key
-
Substrate Purity:
-
Presence of Water:
Reaction Parameters: Fine-Tuning for Selectivity
The stereochemical outcome of a reaction is governed by the small energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the R and S enantiomers. Reaction parameters directly influence this energy gap.
-
Temperature:
-
Causality: This is often the most critical parameter. Lowering the reaction temperature generally increases enantioselectivity because it amplifies the small energy difference between the diastereomeric transition states.[9]
-
Protocol: Set up a series of identical reactions at different, precisely controlled temperatures (e.g., 25 °C, 0 °C, -20 °C, -78 °C).[8] Plot the resulting ee versus temperature to identify the optimum. Be aware that in rare cases, a reversal of enantioselectivity has been observed at different temperatures.[13]
-
-
Solvent:
-
Causality: The solvent can profoundly impact the conformation of the catalyst-substrate complex and the stability of the transition states through polarity and coordinating effects.[8][9]
-
Protocol: Screen a range of solvents with varying properties (e.g., toluene, dichloromethane, THF, acetonitrile, hexanes).[8] Run a small-scale reaction in each, keeping all other parameters identical, and compare the ee values.[8]
-
Table 1: Illustrative Effect of Parameters on Enantiomeric Excess
| Parameter | General Trend for Higher ee | Rationale | Exceptions & Considerations |
| Temperature | Decrease | Increases the free energy difference (ΔΔG‡) between diastereomeric transition states. | Very low temperatures may significantly slow reaction rates. Enantioselectivity reversal is possible.[13] |
| Concentration | Decrease (Dilution) | Can disfavor aggregation of the catalyst, which may lead to less selective species. | Highly system-dependent; some reactions benefit from higher concentrations. |
| Solvent Polarity | Varies | Affects transition state stability and catalyst-substrate complex geometry.[8] | A solvent screen is essential; no single rule applies to all reactions. |
| Reaction Time | Optimize | A product may racemize under reaction conditions over time. Kinetic resolution of the starting material can also affect ee. | Monitor ee over time to find the optimal endpoint before product degradation or racemization occurs. |
Work-up & Purification: Preserving Your Product's Chirality
-
Cause: A high ee at the end of the reaction can be eroded during work-up or purification. Stereocenters, particularly those alpha to a carbonyl group or other acidifying functionality, can be susceptible to racemization under acidic, basic, or high-temperature conditions.[14]
-
Solution:
-
Analyze a crude sample of the reaction mixture immediately after quenching to determine the initial ee.
-
Compare this value to the ee of the final, purified product.
-
If a significant drop is observed, re-evaluate your work-up and purification methods. Avoid harsh pH conditions and excessive heat. Consider alternative purification techniques like flash chromatography with a buffered mobile phase or crystallization.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: My ee is inconsistent between batches. What are the likely causes? Inconsistent ee is often traced back to variables that are not perfectly controlled. The most common culprits are:
-
Catalyst Handling: Inconsistent exposure of a sensitive catalyst to air or moisture.
-
Reagent Purity: Using different batches of substrates or solvents with varying purity levels.
-
Temperature Fluctuations: Minor differences in reaction temperature, especially if the reaction is highly temperature-sensitive.
-
Water Content: Variations in the dryness of glassware and solvents.
Q2: The literature reports >99% ee, but I can only achieve 85%. What are the most common discrepancies? This is a classic challenge. Assuming your analytical method is robust, the discrepancy often lies in subtle experimental details:
-
Catalyst/Ligand Source & Purity: The original report may have used a catalyst of exceptionally high purity (e.g., recrystallized multiple times) that is not matched by the commercial-grade material you are using.
-
"Anhydrous" Conditions: The diligence with which reagents and glassware are dried can vary significantly. The original authors may have used rigorously dried solvents and a glovebox for all manipulations.
-
Stirring Rate/Mixing: In heterogeneous reactions, mixing efficiency can impact results.
-
Trace Impurities: The original researchers may have unknowingly benefited from a trace impurity that acted as a co-catalyst or was harmed by an inhibitor present in your reagents.
Q3: Can my purification method affect the final ee? Absolutely. As mentioned in Section 2.4, the product can racemize during purification. Additionally, if you are using chiral column chromatography for purification, incomplete separation of enantiomers will naturally lead to a product with lower ee than what was present in the crude mixture. Similarly, during crystallization, if the compound forms a racemic conglomerate, it's possible to enrich one enantiomer, but this is a complex process.[15]
Q4: I'm observing a high ee, but my reaction yield is very low. What should I do? This common trade-off often points to issues with reaction kinetics or catalyst stability rather than stereocontrol.[9]
-
Check for Stalled Reaction: Monitor the reaction over a longer period to see if conversion increases.
-
Increase Catalyst Loading: A modest increase in catalyst loading may improve the reaction rate without compromising ee.[9]
-
Modest Temperature Increase: Carefully increase the temperature in small increments. This will likely decrease ee, but may significantly improve yield, allowing you to find an acceptable balance.[9]
Q5: What is a "Non-Linear Effect" (NLE) and what does it tell me? A Non-Linear Effect occurs when the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral catalyst/ligand.[1][16]
-
Positive NLE (+NLE) or "Asymmetric Amplification": You observe a product ee that is higher than the catalyst's ee. This is often caused by the formation of less reactive "meso" or heterochiral catalyst aggregates from the (R) and (S) ligands, which effectively removes the minor enantiomer of the ligand from the catalytic cycle, thus enriching the ee of the active catalyst.[16][17][18]
-
Negative NLE (-NLE) or "Asymmetric Depletion": You observe a product ee that is lower than the catalyst's ee.[16] This can occur if the heterochiral catalyst aggregates are more reactive than the homochiral ones.[19] Observing an NLE provides deep mechanistic insight, often pointing towards the aggregation state of the active catalyst.[1][19]
References
-
Blackmond, D. G. (2004). Kinetic Aspects of Nonlinear Effects in Asymmetric Catalysis. ACS Publications. Available at: [Link]
-
Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009). Nonlinear effects in asymmetric catalysis. Angewandte Chemie International Edition, 48(3), 456-94. Available at: [Link]
-
Non-linear effect. Wikipedia. Available at: [Link]
-
Bailey, A. (2009). Non-Linear Effects in Asymmetric Catalysis: A Useful Tool in Understanding Reaction Mechanisms. Denmark Group Meeting. Available at: [Link]
-
Kagan, H. B. (2004). Nonlinear Effects in Asymmetric Catalysis: A Personal Account. Synlett. Available at: [Link]
-
Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Available at: [Link]
-
Catalyst deactivation mechanisms and how to prevent them. H2KIM. Available at: [Link]
-
Evaluation of substituent effects on activity and enantioselectivity in the enzymatic reduction of aryl ketones. ResearchGate. Available at: [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. BioPharm International. Available at: [Link]
-
Malakar, C. C., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available at: [Link]
-
Malakar, C. C., et al. (2024). Recent advances in catalytic asymmetric synthesis. PubMed. Available at: [Link]
-
Darade, R. B. (2024). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. ResearchGate. Available at: [Link]
-
Malakar, C. C., et al. (2024). Recent advances in catalytic asymmetric synthesis. PMC - NIH. Available at: [Link]
-
Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Catalytic Enantioselective [6π] Photocyclization Reactions by Chromophore Activation with a Chiral Lewis Acid. Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available at: [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts. Available at: [Link]
-
Stereoselective Synthesis. MSU chemistry. Available at: [Link]
-
Catalyst Deactivation Mechanisms. Fashion Sustainability Directory. Available at: [Link]
-
Catalyst Deactivation: Mechanism & Causes. StudySmarter. Available at: [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available at: [Link]
-
Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS. Available at: [Link]
-
Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1: Experiments. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. PMC - PubMed Central. Available at: [Link]
-
Plausible explanation for the low enantioselectivity observed. ResearchGate. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
-
Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. MDPI. Available at: [Link]
-
Theoretical Prediction of the Enantiomeric Excess in Asymmetric Catalysis. An Alignment-Independent Molecular Interaction Field Based Approach. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society. Available at: [Link]
-
Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). Available at: [Link]
Sources
- 1. Nonlinear effects in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 13. blogs.rsc.org [blogs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Chiral resolution - Wikipedia [en.wikipedia.org]
- 16. Non-linear effects - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 19. thieme-connect.com [thieme-connect.com]
Technical Support Center: Byproduct Identification in 1-[2,5-bis(trifluoromethyl)phenyl]ethanol Synthesis
Welcome to the technical support center for the synthesis of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the identification and mitigation of byproducts. As a key chiral intermediate in the synthesis of pharmaceuticals such as Aprepitant, ensuring the purity of this alcohol is paramount.[1][2] This document provides field-proven insights and troubleshooting workflows to help you optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol, which is typically achieved via the nucleophilic addition of a methyl group (e.g., from methylmagnesium bromide) to 2,5-bis(trifluoromethyl)benzaldehyde.
Q1: What are the most common byproducts I should expect in my crude reaction mixture?
A1: Based on the standard Grignard reaction pathway, several byproducts can arise from side reactions or impurities in the starting materials. The most prevalent are:
-
Unreacted Starting Material: 2,5-bis(trifluoromethyl)benzaldehyde.
-
Oxidation Product: 2,5-bis(trifluoromethyl)benzoic acid, often present as an impurity in the starting aldehyde.[3]
-
Reduction Product: [2,5-bis(trifluoromethyl)phenyl]methanol. This occurs if a reducing agent is present or if the Grignard reagent used contains β-hydrides (less common with methylating agents).[4]
-
Homocoupling Products: Byproducts like biphenyl derivatives can form, especially during the preparation of an aryl Grignard reagent if it reacts with the remaining aryl halide.[5][6] While less common when adding a methyl Grignard, impurities in the starting aryl aldehyde or its precursors can lead to related coupled products.
Q2: My GC-MS analysis shows a large peak for unreacted 2,5-bis(trifluoromethyl)benzaldehyde. What went wrong?
A2: A significant amount of unreacted starting material typically points to an issue with the Grignard reagent (e.g., methylmagnesium bromide). The primary causes are:
-
Moisture Contamination: Grignard reagents are extremely potent bases and will be rapidly quenched by any protic source, especially water.[5][7] This converts the nucleophilic Grignard reagent into an inert alkane (methane), rendering it incapable of reacting with the aldehyde. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Poor Grignard Reagent Quality or Titer: The Grignard reagent may have degraded during storage or may have been of a lower concentration than stated. It is best practice to titrate the Grignard reagent before use to determine its exact molarity.
-
Incorrect Stoichiometry: An insufficient molar equivalent of the Grignard reagent was used. Based on the correct titer, ensure at least one full equivalent is added to the aldehyde.
Q3: I've identified 2,5-bis(trifluoromethyl)benzoic acid in my product. How did it get there and how can I remove it?
A3: The presence of the corresponding benzoic acid is almost always due to the air oxidation of the starting aldehyde, 2,5-bis(trifluoromethyl)benzaldehyde.[3] This impurity can be present in the starting material bottle before the reaction even begins.
Mitigation and Removal:
-
Prevention: Use freshly distilled or newly purchased aldehyde. Store the aldehyde under an inert atmosphere (e.g., argon or nitrogen) to prevent further oxidation.
-
Removal: This acidic impurity can be easily removed during the aqueous workup. After quenching the reaction, perform a basic wash (e.g., with a dilute solution of sodium bicarbonate or sodium hydroxide). The carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer and will be separated from the desired product in the organic layer.
Q4: An unexpected peak corresponds to [2,5-bis(trifluoromethyl)phenyl]methanol. What is the source of this reduction?
A4: The formation of the corresponding benzyl alcohol is a result of the reduction of the aldehyde's carbonyl group. While methylmagnesium bromide itself cannot cause this (as it lacks β-hydrides), this side reaction can occur due to:
-
Grignard Reagents with β-Hydrides: If an alternative Grignard reagent like isopropylmagnesium bromide were used, it could deliver a hydride to the carbonyl carbon via a six-membered transition state, reducing the aldehyde.[8]
-
Contaminated Reagents: Impurities in the magnesium or other reagents could act as a source of hydride.
-
Alternative Synthesis Route: If the synthesis was attempted via the reduction of 2,5-bis(trifluoromethyl)acetophenone using an agent like sodium borohydride, the presence of [2,5-bis(trifluoromethyl)phenyl]methanol could indicate over-reduction or impurities from a different reaction pathway.
Part 2: In-Depth Troubleshooting Guide
Scenario: Low Yield and Multiple Unidentified Peaks in GC-MS Analysis
You've performed the synthesis, but the yield is disappointingly low, and the gas chromatogram of your crude product is cluttered with several unexpected peaks. This situation requires a systematic approach to identify the root cause.
The following workflow provides a logical path from initial analysis to corrective action.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Grignard reaction - Wikipedia [en.wikipedia.org]
- 8. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Catalyst Deactivation in Asymmetric Hydrogenation for Chiral Alcohols
Welcome to the Technical Support Center for Asymmetric Hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation in the synthesis of chiral alcohols. Asymmetric hydrogenation is a cornerstone technology for producing enantiomerically pure compounds, but catalyst stability and activity are paramount for success.[1][2] This resource provides in-depth, field-proven insights to help you navigate the complexities of your experiments.
Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation
This section addresses specific experimental issues in a question-and-answer format, providing a logical workflow from symptom to solution.
Issue 1: Low or Decreasing Enantioselectivity
Question: My asymmetric hydrogenation reaction is showing low enantiomeric excess (ee), or the ee is decreasing as the reaction progresses. What are the likely causes and how can I fix this?
Answer: Low or decreasing enantioselectivity is a critical issue that can stem from several factors related to the catalyst, substrate, and reaction conditions. A systematic investigation is the key to identifying the root cause.[3]
Potential Causes & Troubleshooting Steps:
-
Catalyst Integrity and Purity:
-
Cause: The chiral ligand may have degraded or the catalyst complex may be impure. For many noble metal catalysts, the active species is sensitive to air and moisture.[4]
-
Solution:
-
Verification: Ensure the catalyst and ligand are of high purity. If possible, recrystallize the ligand or purify the complex.
-
Handling: Always handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere (e.g., in a glovebox) using Schlenk techniques.[4]
-
-
-
Formation of a Non-Stereoselective Catalytic Species:
-
Cause: Over time, the active chiral catalyst can decompose into a more stable, but non-chiral or less selective, species. This can sometimes be observed as a color change in the reaction mixture.
-
Solution:
-
Reaction Monitoring: Monitor the reaction kinetics and enantioselectivity at different time points. A drop in ee alongside a change in reaction rate can indicate catalyst decomposition.[5]
-
Condition Optimization: Re-evaluate the reaction temperature and pressure. Harsher conditions can accelerate catalyst degradation.[6]
-
-
-
Substrate or Solvent Impurities:
-
Cause: Impurities in the substrate or solvent can act as poisons or inhibitors, interfering with the chiral recognition process.[7][8]
-
Solution:
-
Purification: Purify the substrate (e.g., by distillation or recrystallization) and use high-purity, anhydrous solvents.
-
Screening: If the source of contamination is unknown, perform small-scale experiments with highly purified materials to confirm if impurities are the issue.
-
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: A workflow for troubleshooting low enantioselectivity.
Issue 2: Slow or Stalled Reaction
Question: My asymmetric hydrogenation reaction is proceeding very slowly or has stopped before reaching full conversion. What are the potential causes of this deactivation?
Answer: A slow or stalled reaction is a classic sign of catalyst deactivation. This can be caused by poisoning, where a substance strongly binds to the active sites, or by decomposition of the catalyst.
Potential Causes & Troubleshooting Steps:
-
Catalyst Poisoning:
-
Cause: Trace impurities in the reactants, solvent, or hydrogen gas can act as potent catalyst poisons.[7] Common poisons for noble metal catalysts (Rh, Ru, Pd) include sulfur compounds, nitrogen compounds, carbon monoxide, and heavy metals.[7][8][9][10][11] The substrate or product itself can sometimes inhibit the catalyst at high concentrations.[9]
-
Solution:
-
Feedstock Purification: Ensure the purity of your substrate and solvent. Use high-purity hydrogen gas; if necessary, use a gas purifier.
-
Poison Identification: If poisoning is suspected, analytical techniques can help identify the contaminant. Elemental analysis (XRF, PIXE) or surface-sensitive techniques like XPS can detect poisons on the catalyst surface.[12]
-
Poison Traps: In some industrial processes, "poison traps" or guard beds are used to remove contaminants before they reach the main reactor.[8]
-
-
-
Catalyst Decomposition:
-
Cause: The active catalytic species may not be stable under the reaction conditions. For example, some ruthenium-based catalysts can form inactive dimeric species.[13] Thermal degradation can also occur, especially at elevated temperatures.[14]
-
Solution:
-
In-situ Analysis: If available, techniques like high-resolution flow NMR spectroscopy can provide real-time information on the catalyst's state during the reaction.[13]
-
Milder Conditions: Investigate if the reaction can proceed under milder conditions (lower temperature, lower pressure) to minimize thermal decomposition.
-
-
-
Fouling by Coke or Byproducts:
-
Cause: Non-volatile byproducts or oligomers can deposit on the catalyst surface, blocking active sites. This is more common in heterogeneous catalysis but can also occur with homogeneous catalysts.[14][15]
-
Solution:
-
Catalyst Characterization: For heterogeneous catalysts, techniques like BET surface area analysis can reveal a reduction in surface area due to fouling.[12][16] Temperature-programmed oxidation (TPO) can quantify the amount of coke deposited.[14]
-
Reaction Optimization: Adjusting reaction conditions (e.g., solvent, temperature) may minimize the formation of fouling agents.
-
-
Decision Tree for Diagnosing Slow/Stalled Reactions
Sources
- 1. ethz.ch [ethz.ch]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. air.unimi.it [air.unimi.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. mdpi.com [mdpi.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 15. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
Technical Support Center: Refining the Workup Procedure for 1-[2,5-bis(trifluoromethyl)phenyl]ethanol
Welcome to the technical support center for the synthesis and purification of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the workup procedure for this important fluorinated alcohol. The unique properties of fluorinated compounds necessitate a nuanced approach to purification, and this document aims to address common challenges and provide robust, validated protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workup of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol, often synthesized via a Grignard reaction with the corresponding aldehyde or ketone.
Issue 1: Low or No Product Yield After Workup
Question: I performed the Grignard reaction to synthesize 1-[2,5-bis(trifluoromethyl)phenyl]ethanol, but after the aqueous workup and extraction, my yield is significantly lower than expected, or I've isolated no product. What could be the cause?
Answer:
Several factors can contribute to low or no yield in a Grignard reaction. Given that Grignard reagents are potent bases and nucleophiles, the primary culprits are often related to reaction conditions and reagent quality.[1][2][3]
Possible Causes & Solutions:
-
Presence of Water: Grignard reagents are extremely sensitive to moisture.[3][4] Any protic source, such as water in the glassware or solvent, will quench the Grignard reagent, converting it into an alkane and halting the desired reaction.[1][4]
-
Troubleshooting Steps:
-
Rigorous Drying of Glassware: Ensure all glassware is either flame-dried under an inert atmosphere (like nitrogen or argon) or oven-dried overnight and allowed to cool in a desiccator before use.[5]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices.[3][5]
-
-
-
Poor Quality Magnesium: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[5]
-
Troubleshooting Steps:
-
Magnesium Activation: Activate the magnesium turnings just before use. This can be achieved by adding a small crystal of iodine (the purple color will disappear upon activation), a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.[5][6]
-
-
-
Side Reactions: The primary side reaction is often Wurtz coupling, where the Grignard reagent reacts with the starting alkyl/aryl halide.[2][5] This is more prevalent at higher concentrations and temperatures.[2]
-
Troubleshooting Steps:
-
Slow Addition: Add the halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide.
-
Temperature Control: Maintain a gentle reflux during Grignard formation. Avoid excessive heating.[7]
-
-
Issue 2: Persistent Emulsion During Aqueous Extraction
Question: During the workup, when I add the aqueous quenching solution and attempt to extract my product with an organic solvent, I'm getting a persistent emulsion that won't separate. How can I break this emulsion?
Answer:
Emulsion formation is a common issue, particularly with fluorinated compounds which can have surfactant-like properties. The high density of the fluorinated product can also contribute to this problem.
Possible Causes & Solutions:
-
Insufficient Ionic Strength: The aqueous layer may not have a high enough ionic strength to force the separation of the organic and aqueous phases.
-
Troubleshooting Steps:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer will help to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.
-
-
-
Fine Particulate Matter: Insoluble magnesium salts formed during the quench can stabilize emulsions.
-
Troubleshooting Steps:
-
Filtration: Filter the entire biphasic mixture through a pad of Celite® or glass wool to remove fine solids before attempting the separation.
-
Acidification: Ensure the aqueous layer is sufficiently acidic (pH 1-2) by slowly adding 1 M HCl or 1 M H₂SO₄. This helps to dissolve the magnesium salts.[1] Saturated aqueous ammonium chloride is a milder alternative for quenching.[1]
-
-
Issue 3: Product Contaminated with Starting Material or Side Products After Column Chromatography
Question: I've purified my crude product using silica gel chromatography, but my final product is still contaminated with the starting ketone/aldehyde or a nonpolar impurity. How can I improve my purification?
Answer:
The unique properties of fluorinated compounds can alter their behavior on silica gel compared to their non-fluorinated analogs.[8][9] Biphenyl-type side products from Wurtz coupling are also common nonpolar impurities in Grignard reactions.[2]
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be suitable for separating the highly fluorinated alcohol from less polar impurities.
-
Troubleshooting Steps:
-
Solvent System Optimization: A common mobile phase for purifying fluorinated alcohols is a mixture of hexanes and ethyl acetate.[10] Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.
-
Alternative Stationary Phases: For particularly difficult separations, consider using a fluorinated stationary phase for HPLC, which can offer different selectivity for fluorinated compounds.[8][9]
-
-
-
Co-elution of Impurities: The starting material and product may have very similar retention factors (Rf) in the chosen solvent system.
-
Troubleshooting Steps:
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended quenching agent for the workup of a Grignard reaction producing 1-[2,5-bis(trifluoromethyl)phenyl]ethanol?
A1: A slow, dropwise addition of the reaction mixture to a cold (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard and effective quenching method.[1] This is generally preferred over direct addition of water or strong acid to the reaction flask, which can be highly exothermic and lead to side reactions. After the initial quench, the mixture can be acidified with dilute HCl or H₂SO₄ to dissolve any remaining magnesium salts.[1]
Q2: Which organic solvent is best for extracting 1-[2,5-bis(trifluoromethyl)phenyl]ethanol from the aqueous layer?
A2: Diethyl ether or ethyl acetate are common and effective solvents for extracting this alcohol. Dichloromethane (DCM) can also be used.[10] It is important to perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery of the product from the aqueous phase.
Q3: How can I effectively remove residual water from the final product?
A3: After combining the organic extracts, dry the solution over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure. For rigorous drying, the product can be dissolved in a suitable solvent and concentrated repeatedly to azeotropically remove trace water.
Q4: What are the expected physical properties of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol?
Q5: Are there any special considerations for the purification of fluorinated alcohols by column chromatography?
A5: Yes, fluorinated compounds can exhibit different chromatographic behavior compared to their non-fluorinated counterparts. They are often less retained on silica gel.[8] It is advisable to use a slightly less polar eluent system than you would for a non-fluorinated alcohol of similar size. The use of 2,2,2-trifluoroethanol as a mobile phase modifier has also been shown to improve separations of some fluorinated compounds.[12]
Experimental Protocols
Protocol 1: Standard Quenching and Extraction Procedure
-
Cool the Grignard reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a saturated aqueous solution of ammonium chloride (NH₄Cl) and cool it to 0 °C.
-
Slowly and with vigorous stirring, add the Grignard reaction mixture to the cold NH₄Cl solution via a dropping funnel.
-
If magnesium salts persist, slowly add 1 M HCl until the solution becomes clear.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with three portions of ethyl acetate.
-
Combine the organic layers.
-
Wash the combined organic layers with one portion of water, followed by one portion of saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Silica Gel Flash Chromatography
-
Dissolve the crude 1-[2,5-bis(trifluoromethyl)phenyl]ethanol in a minimal amount of dichloromethane.
-
Add a small amount of silica gel and concentrate the mixture to dryness to create a dry-loaded sample.
-
Prepare a flash chromatography column with silica gel, slurried in a nonpolar solvent like hexanes.
-
Carefully add the dry-loaded sample to the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low concentration of ethyl acetate (e.g., 2-5%) and gradually increasing the polarity.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₁₀H₈F₆O | [13] |
| Molecular Weight | 258.16 g/mol | [13] |
| Appearance (related isomer) | White solid | [11] |
| Melting Point (related isomer) | 53.0-57.0 °C | [11] |
| Solubility (related isomer) | Chloroform (Slightly), Methanol (Slightly) | [11] |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the workup and purification of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for addressing low product yield.
References
- Unknown author. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- Unknown author. (2014, June 13). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH.
- Unknown author. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem.
- Unknown author. (n.d.). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Semantic Scholar.
- Unknown author. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- Unknown author. (n.d.). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry - ACS Publications.
- Unknown author. (n.d.). WO2006052567A2 - Purification of fluorinated alcohols. Google Patents.
- Unknown author. (n.d.). US7138551B2 - Purification of fluorinated alcohols. Google Patents.
- Unknown author. (2021, September 9). troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane. Benchchem.
- Unknown author. (n.d.). PURIFICATION OF FLUORINATED ALCOHOLS - Patent 1807382. EPO.
- Unknown author. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
- Unknown author. (n.d.). Cas 225920-05-8,(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. lookchem.
- Unknown author. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Reddit.
- Unknown author. (2020, June 20). Troubleshooting my grignard reactions. Reddit.
- Unknown author. (n.d.). Alcohols from Carbonyl Compounds: Grignard Reaction. Organic Chemistry Class Notes.
- Unknown author. (n.d.). Grignard Reaction. Unknown Source.
- Unknown author. (n.d.). How do typical impurities arise in the Grignard reaction?. Homework.Study.com.
- Vankawalaa, P. J., Kollaa, N., Elatia, C. R., Sreenivasulub, M., Kumarb, K. A., Anjaneyuluc, Y., & Venkatramana, S. (2007, October 5). Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist. ResearchGate.
- Unknown author. (2025, June 4). Purifying Fluorinated Alcohol via flash Chromatography. Chemistry Stack Exchange.
- Unknown author. (n.d.). (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery. SENOVA PHARMA.
- Unknown author. (2025, August 7). Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. ResearchGate.
- Unknown author. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Unknown Source.
- Unknown author. (n.d.). 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol. PubChem.
- Unknown author. (2025, July 24). (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. ChemicalBook.
- Unknown author. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PMC - NIH.
- Unknown author. (n.d.). Grignard Reaction. Organic Chemistry Portal.
- Unknown author. (n.d.). Trifluoromethylation. Wikipedia.
- Unknown author. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps.
- Unknown author. (n.d.). 1-(2,5-Bis(trifluoromethyl)phenyl)ethanol. BLDpharm.
- Unknown author. (2025, October 21). Sourcing Trifluoromethylated Compounds: A Guide for Chemists. Unknown Source.
- Unknown author. (2021, August 19). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC - NIH.
- Unknown author. (n.d.). (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. Arran Chemical Company.
- Unknown author. (2019, November 9). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. Organic Syntheses.
- Unknown author. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. Unknown Source.
- Unknown author. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. homework.study.com [homework.study.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. reddit.com [reddit.com]
- 8. academic.oup.com [academic.oup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. lookchem.com [lookchem.com]
- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | C10H8F6O | CID 6425739 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of fluorinated organic molecules is paramount. Among these, chiral alcohols bearing trifluoromethyl groups are of significant interest due to their unique chemical and biological properties. This guide provides an in-depth ¹H NMR analysis of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol, offering a comparative perspective with its structural isomers and other related fluorinated phenyl ethanols. By understanding the nuances of their respective proton NMR spectra, researchers can confidently identify and characterize these valuable compounds.
The Diagnostic Power of ¹H NMR in Analyzing Fluorinated Chiral Alcohols
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For compounds like 1-[2,5-bis(trifluoromethyl)phenyl]ethanol, ¹H NMR provides a detailed fingerprint based on the chemical environment of each proton. The presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups on the phenyl ring, combined with the chiral center at the ethanol moiety, results in a distinct and informative spectrum.
Key spectral features to analyze include:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, which is highly sensitive to the electronic environment of the proton. Electron-withdrawing groups like -CF₃ deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).
-
Multiplicity (Splitting Pattern): This arises from spin-spin coupling between neighboring, non-equivalent protons. The number of peaks in a split signal (e.g., doublet, triplet, quartet) reveals the number of adjacent protons.
-
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz). J-values provide valuable information about the connectivity and stereochemical relationship between coupled protons.
-
Integration: The area under a signal, which is proportional to the number of protons it represents.
Predicted ¹H NMR Spectrum of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol
While a publicly available, fully assigned ¹H NMR spectrum for 1-[2,5-bis(trifluoromethyl)phenyl]ethanol is not readily found in the searched literature, we can predict its key features based on the analysis of its structural components and comparison with related molecules.
Molecular Structure:
Caption: A streamlined workflow for the ¹H NMR analysis of fluorinated chiral alcohols.
Conclusion
The ¹H NMR analysis of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol, particularly when compared with its isomers, provides a clear and detailed picture of its molecular structure. The distinct pattern of the aromatic signals, governed by the substitution pattern of the trifluoromethyl groups, serves as a powerful diagnostic tool for distinguishing between these closely related compounds. By following a robust experimental protocol, researchers can obtain high-quality spectra, enabling confident structural assignment and purity assessment, which are critical steps in the advancement of chemical and pharmaceutical research.
References
-
Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]
- Butts, C. P., Jones, C. R., & Jones, J. A. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Effici. Green Chemistry, 13(7), 1845-1850.
- Chaudhari, S. R., Suryavanshi, G., & Singh, S. K. (2015). In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR.
- Pérez-Fuertes, Y., Kelly, A. M., Johnson, A. L., & Bull, S. D. (2011). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Kelly, A. M., Pérez-Fuertes, Y., Fossey, J. S., Yeste, S. L., Bull, S. D., & James, T. D. (2008). Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols.
-
Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0032619). Retrieved from [Link]
- Singh, N., & A., P. (2022). Selective Homodecoupled 1D-1H NMR Experiment for Unravelling Enantiomers. ACS Omega, 7(38), 34164-34171.
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- Li, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Bioresources and Bioprocessing, 8(1), 81.
-
PubChem. (n.d.). 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol. Retrieved from [Link]
-
Arran Chemical Company. (n.d.). (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. Retrieved from [Link]
-
Enzymaster. (n.d.). (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. Retrieved from [Link]
-
SENOVA PHARMA. (n.d.). (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 1-(2,5-BIS(2,2,2-TRIFLUOROETHOXY)PHENYL)ETHANONE. Retrieved from [Link]
A Comparative Guide to Confirming the Absolute Configuration of Chiral 1-[2,5-bis(trifluoromethyl)phenyl]ethanol
In the landscape of pharmaceutical development and asymmetric synthesis, the unambiguous assignment of the absolute configuration of chiral molecules is a critical, non-negotiable step. The distinct three-dimensional arrangement of atoms in enantiomers can lead to vastly different pharmacological and toxicological profiles. This guide provides a comparative analysis of established methodologies for determining the absolute configuration of chiral secondary alcohols, using 1-[2,5-bis(trifluoromethyl)phenyl]ethanol as a focal point. We will delve into the mechanistic underpinnings and practical applications of Mosher's ester analysis and Vibrational Circular Dichroism (VCD), offering a framework for researchers to select the most appropriate strategy for their specific needs.
The Challenge: Stereochemical Elucidation of Fluorinated Alcohols
1-[2,5-bis(trifluoromethyl)phenyl]ethanol presents a typical challenge in stereochemical analysis. As a chiral secondary alcohol, its hydroxyl group provides a convenient handle for derivatization, yet the presence of two trifluoromethyl groups can influence conformational preferences and spectroscopic properties. The objective is not merely to assign an (R) or (S) label but to do so with a high degree of confidence, supported by robust experimental data.
Method 1: Mosher's Ester Analysis - A 1H NMR-Based Approach
One of the most widely adopted techniques for determining the absolute configuration of chiral alcohols and amines is Mosher's method.[1][2][3][4][5] This approach relies on the derivatization of the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[2][3][4] The underlying principle is that the phenyl group of the MTPA moiety creates a distinct anisotropic magnetic field. In the most stable conformations of the resulting diastereomeric esters, the substituents on the chiral center of the alcohol will be differentially shielded or deshielded, leading to predictable differences in their 1H NMR chemical shifts (Δδ).[5]
Experimental Workflow: Mosher's Ester Analysis
The experimental protocol involves two separate reactions, followed by NMR analysis.[1][3]
Caption: Workflow for Mosher's Ester Analysis.
Step-by-Step Protocol:
-
Esterification: The chiral alcohol is reacted with (R)-MTPA chloride and (S)-MTPA chloride in two separate reactions to form the corresponding diastereomeric esters. A catalyst such as 4-dimethylaminopyridine (DMAP) is typically used.
-
NMR Acquisition: 1H NMR spectra are acquired for both diastereomeric products. It is crucial to carefully assign the proton signals for the substituents around the chiral center.
-
Chemical Shift Analysis: The chemical shifts (δ) for corresponding protons in the two diastereomers are compared. The difference in chemical shifts, Δδ = δS - δR, is calculated for each proton.
-
Configuration Assignment: Based on the established model, if the signs of the Δδ values for protons on one side of the Mosher ester plane are positive and on the other side are negative, the absolute configuration can be deduced.
Data Interpretation
The key to this method is the analysis of the sign of the Δδ values. A positive Δδ value indicates that the corresponding proton is more deshielded in the (S)-MTPA ester, while a negative value signifies greater shielding. By mapping these values onto a conformational model of the MTPA esters, the absolute configuration of the alcohol can be determined.
Method 2: Vibrational Circular Dichroism (VCD) - A Spectroscopic Approach
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign, effectively mirror images of each other.[8] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for one of the enantiomers.[6][9][10] A good match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.[9]
Experimental and Computational Workflow: VCD Analysis
The VCD approach combines experimental spectroscopy with computational chemistry.
Caption: Workflow for VCD Analysis.
Step-by-Step Protocol:
-
Sample Preparation: A solution of the chiral alcohol is prepared in a suitable solvent (e.g., CDCl3).
-
VCD Spectrum Measurement: The VCD spectrum of the sample is recorded.
-
Computational Modeling: The VCD spectrum for one enantiomer (e.g., the (R)-enantiomer) is calculated using Density Functional Theory (DFT). This involves a conformational search to identify the most stable conformers and subsequent frequency calculations for each.
-
Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the enantiomer used in the calculation.[9] If they are opposite, the sample has the other absolute configuration.
Comparison of Methodologies
| Feature | Mosher's Ester Analysis | Vibrational Circular Dichroism (VCD) |
| Principle | NMR analysis of diastereomeric esters | Differential absorption of circularly polarized IR light |
| Sample Requirement | Requires derivatization with (R)- and (S)-MTPA | Non-destructive, direct analysis of the molecule |
| Experimental Time | 4-6 hours of active effort over 1-2 days[3][4] | Typically a few hours for spectral acquisition |
| Data Analysis | Manual assignment and comparison of 1H NMR shifts | Comparison of experimental and computationally predicted spectra |
| Potential Pitfalls | Difficulties in signal assignment; conformational ambiguity | Inaccurate computational models; solvent effects[10] |
| Confidence Level | High, but relies on a well-established empirical model | High, based on a direct comparison to a first-principles calculation |
A Note on the "Gold Standard": X-ray Crystallography
Single-crystal X-ray diffraction with anomalous dispersion is often considered the definitive method for determining absolute configuration.[11] This technique relies on the ability of atoms to scatter X-rays anomalously, particularly near their absorption edges.[12][13] This effect breaks Friedel's law, leading to measurable differences in the intensities of Bijvoet pairs of reflections (hkl and -h-k-l), which can be used to determine the absolute configuration of the molecule in the crystal lattice.[13] While powerful, this method is entirely dependent on the ability to grow a high-quality single crystal of the compound or a suitable derivative.
Conclusion
Both Mosher's ester analysis and Vibrational Circular Dichroism offer robust and reliable pathways for determining the absolute configuration of chiral alcohols like 1-[2,5-bis(trifluoromethyl)phenyl]ethanol. Mosher's method is a well-established, chemistry-driven approach that leverages the power of NMR spectroscopy. VCD, on the other hand, is a powerful spectroscopic technique that provides a direct "fingerprint" of the molecule's chirality, with its accuracy underpinned by modern computational chemistry. The choice between these methods will often depend on the available instrumentation, the quantity of the sample, and the researcher's expertise. For ultimate confirmation, particularly for regulatory submissions, obtaining a single-crystal X-ray structure remains the unparalleled standard.
References
- Biot, J.-B. Mémoire sur la polarisation de la lumière. Mémoires de la classe des sciences mathématiques et physiques de l'Institut de France1812, 13, 1-371.
-
Dale, J. A.; Mosher, H. S. Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society1973 , 95 (2), 512-519. [Link]
-
Flack, H. D.; Bernardinelli, G. The use of X-ray crystallography to determine absolute configuration. Chirality2008 , 20 (5), 681-690. [Link]
-
Freedman, T. B.; Cao, X.; Dukor, R. K.; Nafie, L. A. Absolute configuration determination of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality2003 , 15 (9), 743-758. [Link]
-
Polavarapu, P. L. Why is it important to measure the vibrational circular dichroism spectra of both enantiomers? Chirality2007 , 19 (5), 383-388. [Link]
-
Hoye, T. R.; Jeffrey, C. S.; Shao, F. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols2007 , 2 (10), 2451-2458. [Link]
-
Stephens, P. J.; Devlin, F. J.; Cheeseman, J. R.; Frisch, M. J. Ab initio calculation of vibrational circular dichroism spectra. Chirality2008 , 20 (5), 643-663. [Link]
-
Riguera, R. The Mosher Method. In Comprehensive Organic Chemistry II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 9, pp 405-433. [Link]
-
Nafie, L. A. Vibrational Circular Dichroism: A New Tool for the Stereochemical Characterization of Chiral Molecules. Accounts of Chemical Research1979 , 12 (5), 154-161. [Link]
-
Seco, J. M.; Quíñoa, E.; Riguera, R. The Mosher method, a powerful tool for the determination of the absolute configuration of chiral compounds. Chemical Reviews2004 , 104 (1), 17-117. [Link]
-
Ohtani, I.; Kusumi, T.; Kashman, Y.; Kakisawa, H. High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society1991 , 113 (11), 4092-4096. [Link]
-
Berova, N.; Di Bari, L.; Pescitelli, G. Application of electronic circular dichroism in configurational and conformational analysis of organic compounds. Chemical Society Reviews2007 , 36 (6), 914-931. [Link]
-
Bijvoet, J. M.; Peerdeman, A. F.; van Bommel, A. J. Determination of the absolute configuration of optically active compounds by means of X-rays. Nature1951 , 168 (4268), 271-272. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. Circular dichroism - Wikipedia [en.wikipedia.org]
- 8. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. schrodinger.com [schrodinger.com]
- 11. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
A Comparative Guide to the Synthetic Routes of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of fluorinated organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by fluorine atoms, such as increased metabolic stability and altered electronic characteristics, make these compounds highly valuable. 1-[2,5-bis(trifluoromethyl)phenyl]ethanol is a chiral alcohol of significant interest as a building block in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive comparison of the primary synthetic routes to this target molecule, offering insights into the practical advantages and disadvantages of each approach.
Two principal retrosynthetic disconnections lead to viable pathways for the synthesis of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol: the reduction of a ketone precursor and the addition of a methyl group to an aldehyde precursor. This guide will delve into the specifics of these routes, including racemic and asymmetric reduction methods, as well as the Grignard reaction, providing experimental data and protocols where available.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Transformation | Advantages | Disadvantages | Stereocontrol |
| Route 1: Racemic Reduction | 2',5'-Bis(trifluoromethyl)acetophenone | Ketone Reduction | Simple, high-yielding, readily available reducing agents. | Produces a racemic mixture, requiring subsequent resolution if a single enantiomer is needed. | None |
| Route 2: Asymmetric Reduction | 2',5'-Bis(trifluoromethyl)acetophenone | Chiral Catalytic Reduction | Direct access to enantiomerically enriched or pure alcohol. | Requires specialized and often expensive chiral catalysts or biocatalysts, optimization of reaction conditions may be necessary. | High |
| Route 3: Grignard Reaction | 2,5-Bis(trifluoromethyl)benzaldehyde | Nucleophilic Addition | Utilizes readily available starting materials, straightforward procedure. | Highly sensitive to water and protic impurities, potential for side reactions. Produces a racemic mixture. | None |
Route 1: Racemic Reduction of 2',5'-Bis(trifluoromethyl)acetophenone
The most direct and straightforward approach to 1-[2,5-bis(trifluoromethyl)phenyl]ethanol is the reduction of the corresponding ketone, 2',5'-bis(trifluoromethyl)acetophenone. This method is often favored for its simplicity and high yields, employing common and inexpensive reducing agents.
Causality Behind Experimental Choices
The choice of sodium borohydride (NaBH₄) as the reducing agent is predicated on its chemoselectivity. It is a mild reducing agent that readily reduces aldehydes and ketones without affecting the trifluoromethyl groups or the aromatic ring. Methanol is a suitable solvent as it is protic, which facilitates the reduction, and it can be easily removed during workup. The reaction is typically performed at room temperature, making it experimentally convenient.
Experimental Protocol: Sodium Borohydride Reduction
Materials:
-
2',5'-Bis(trifluoromethyl)acetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 2',5'-bis(trifluoromethyl)acetophenone (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-[2,5-bis(trifluoromethyl)phenyl]ethanol.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2',5'-Bis(trifluoromethyl)acetophenone | Commercially available |
| Reducing Agent | Sodium Borohydride | Standard laboratory reagent |
| Solvent | Methanol | Standard laboratory solvent |
| Typical Yield | >95% (expected, based on similar reductions) | Adapted from general procedures[1][2] |
| Stereochemistry | Racemic | N/A |
Route 2: Asymmetric Reduction of 2',5'-Bis(trifluoromethyl)acetophenone
For applications requiring a single enantiomer of the target alcohol, asymmetric reduction is the most efficient strategy. This can be achieved through chemical catalysis using chiral metal complexes or through biocatalysis with enzymes.
Sub-Route 2a: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones.[] Catalysts based on ruthenium complexed with chiral diamine ligands are particularly effective.[4][5]
Causality Behind Experimental Choices
The use of a chiral Ru-TsDPEN catalyst is based on its well-established ability to deliver hydrogen with high enantioselectivity to a wide range of ketones.[5] Isopropanol serves as both the solvent and the hydrogen source in this transfer hydrogenation process. A base, such as sodium isopropoxide, is required to generate the active ruthenium hydride catalyst. The reaction is typically heated to achieve a reasonable reaction rate.
Experimental Protocol: Asymmetric Transfer Hydrogenation (Adapted from similar substrates)
Materials:
-
2',5'-Bis(trifluoromethyl)acetophenone
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Sodium isopropoxide
-
Anhydrous isopropanol
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.01 eq) in anhydrous isopropanol.
-
Heat the mixture to 80 °C for 1 hour to form the active catalyst.
-
In a separate flask, dissolve 2',5'-bis(trifluoromethyl)acetophenone (1.0 eq) in anhydrous isopropanol.
-
Add the substrate solution and sodium isopropoxide (0.05 eq) to the catalyst solution.
-
Stir the reaction mixture at 80 °C and monitor by chiral HPLC or GC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield enantiomerically enriched 1-[2,5-bis(trifluoromethyl)phenyl]ethanol.
Data Presentation
| Parameter | Value | Reference |
| Catalyst | Ru(II)/Chiral Diamine Complex | Established for asymmetric ketone reduction[][4][5] |
| Hydrogen Source | Isopropanol | Standard for transfer hydrogenation |
| Expected Yield | High (typically >90%) | Based on analogous reactions[4] |
| Expected Enantiomeric Excess (ee) | High (often >95%) | Based on analogous reactions[4] |
Sub-Route 2b: Biocatalytic Reduction
Enzymatic reductions offer a green and highly selective alternative to chemical methods.[6] Carbonyl reductases (KREDs) or alcohol dehydrogenases (ADHs) are capable of reducing ketones to chiral alcohols with excellent enantioselectivity.[7]
Causality Behind Experimental Choices
The use of a whole-cell biocatalyst expressing a suitable KRED or ADH simplifies the process by providing the enzyme and the necessary cofactor regeneration system in one package. Glucose is often used as a co-substrate to regenerate the NADPH or NADH cofactor required for the reduction. A buffered aqueous solution maintains the optimal pH for enzyme activity.
Experimental Protocol: Whole-Cell Biocatalytic Reduction (Adapted from similar substrates)
Materials:
-
2',5'-Bis(trifluoromethyl)acetophenone
-
Recombinant E. coli cells expressing a suitable carbonyl reductase
-
Glucose
-
Phosphate buffer (e.g., pH 7.0)
-
Ethyl acetate
Procedure:
-
In a temperature-controlled shaker, suspend the recombinant E. coli cells in phosphate buffer.
-
Add glucose as the co-substrate.
-
Add 2',5'-bis(trifluoromethyl)acetophenone (a co-solvent like DMSO may be needed for solubility).
-
Incubate the mixture at a suitable temperature (e.g., 30 °C) with shaking.
-
Monitor the reaction progress by chiral HPLC or GC.
-
Upon completion, saturate the aqueous phase with NaCl and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Data Presentation
| Parameter | Value | Reference |
| Biocatalyst | Whole cells expressing a KRED/ADH | Known for high enantioselectivity[6][7] |
| Reaction Medium | Aqueous buffer | Environmentally friendly |
| Expected Yield | Moderate to high | Dependent on enzyme activity and substrate tolerance[7] |
| Expected Enantiomeric Excess (ee) | Excellent (>99% is achievable) | A key advantage of biocatalysis[7] |
Route 3: Grignard Reaction with 2,5-Bis(trifluoromethyl)benzaldehyde
An alternative approach involves the nucleophilic addition of a methyl group to 2,5-bis(trifluoromethyl)benzaldehyde using a Grignard reagent.
Causality Behind Experimental Choices
Methylmagnesium bromide is a readily available and highly reactive Grignard reagent suitable for adding a methyl group to an aldehyde. Anhydrous diethyl ether or THF is essential as the solvent to prevent the quenching of the highly basic Grignard reagent. The reaction is performed at low temperatures to control its exothermicity and minimize side reactions. A subsequent acidic workup is necessary to protonate the intermediate alkoxide to form the final alcohol product.
Experimental Protocol: Grignard Reaction
Materials:
-
2,5-Bis(trifluoromethyl)benzaldehyde
-
Methylmagnesium bromide (solution in diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2,5-bis(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.1 eq) dropwise via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2,5-Bis(trifluoromethyl)benzaldehyde | Commercially available |
| Reagent | Methylmagnesium Bromide | Standard organometallic reagent |
| Solvent | Anhydrous Diethyl Ether or THF | Essential for Grignard reactions |
| Typical Yield | Moderate to high | Dependent on reaction conditions and purity of reagents |
| Stereochemistry | Racemic | N/A |
Synthesis of Precursors
The choice of synthetic route to the final alcohol is also influenced by the accessibility of the starting materials.
Synthesis of 2',5'-Bis(trifluoromethyl)acetophenone
This ketone is typically prepared via a Friedel-Crafts acylation of 1,4-bis(trifluoromethyl)benzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Caption: Friedel-Crafts acylation to synthesize the ketone precursor.
Synthesis of 2,5-Bis(trifluoromethyl)benzaldehyde
This aldehyde can be prepared by the oxidation of the corresponding 2,5-bis(trifluoromethyl)benzyl alcohol. Various oxidizing agents can be employed for this transformation.
Caption: Oxidation of the corresponding benzyl alcohol to the aldehyde precursor.
Conclusion and Future Perspectives
The choice of the optimal synthetic route to 1-[2,5-bis(trifluoromethyl)phenyl]ethanol is highly dependent on the specific requirements of the researcher. For rapid access to the racemic material, the sodium borohydride reduction of the corresponding ketone is the most practical approach. When enantiopurity is paramount, asymmetric reduction, either through chemical catalysis or biocatalysis, offers a direct and efficient solution, with biocatalysis often providing superior enantioselectivity and a greener footprint. The Grignard route presents a viable alternative, particularly if the aldehyde precursor is more readily available than the ketone.
Future research in this area will likely focus on the development of more efficient and cost-effective catalysts for asymmetric reductions, as well as the discovery of novel enzymes with enhanced activity and stability for the biocatalytic production of this and other valuable chiral fluorinated alcohols. As the demand for enantiopure fluorinated building blocks continues to grow in the pharmaceutical and agrochemical industries, robust and scalable synthetic methodologies will be of critical importance.
References
Sources
- 1. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 2. 2,5-Bis(trifluoromethyl)benzaldehyde 97 395-64-2 [sigmaaldrich.com]
- 4. guidechem.com [guidechem.com]
- 5. 2,5-Bis(trifluoromethyl)benzaldehyde [oakwoodchemical.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
activity comparison of catalysts for synthesizing 1-[2,5-bis(trifluoromethyl)phenyl]ethanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral alcohols is a cornerstone of modern pharmaceutical development, providing critical building blocks for a vast array of therapeutic agents. Among these, 1-[2,5-bis(trifluoromethyl)phenyl]ethanol stands out as a key intermediate, with its enantiomerically pure forms being of significant interest. The presence of two trifluoromethyl groups imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. This guide provides an in-depth comparison of two prominent catalytic strategies for the synthesis of this valuable compound: Ruthenium-catalyzed asymmetric hydrogenation and whole-cell biocatalysis. We will delve into the mechanistic underpinnings, present detailed experimental protocols, and offer a quantitative comparison of their performance to aid researchers in selecting the optimal synthetic route for their needs.
Introduction to the Catalytic Strategies
The asymmetric reduction of the prochiral ketone, 2',5'-bis(trifluoromethyl)acetophenone, is the most direct route to enantiomerically enriched 1-[2,5-bis(trifluoromethyl)phenyl]ethanol. Two powerful catalytic technologies have emerged as leading methods for this transformation:
-
Ruthenium-Catalyzed Asymmetric Hydrogenation: This approach utilizes sophisticated transition metal complexes, typically featuring a ruthenium center and chiral ligands, to facilitate the enantioselective addition of hydrogen across the carbonyl group. These catalysts are renowned for their high activity and enantioselectivity across a broad range of ketone substrates.[1][2]
-
Whole-Cell Biocatalysis: This green chemistry approach employs living microorganisms, such as bacteria or yeast, which contain native or overexpressed enzymes (e.g., carbonyl reductases or alcohol dehydrogenases) that can perform the desired reduction with high stereoselectivity.[3][4] This method offers the advantages of mild reaction conditions and the avoidance of heavy metal catalysts.
Mechanistic Insights: Understanding the Catalytic Cycles
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Ruthenium-Catalyzed Asymmetric Hydrogenation: An Outer-Sphere Mechanism
The widely accepted mechanism for Ru(II)-diamine-diphosphine catalyzed ketone hydrogenation is the Noyori outer-sphere mechanism.[5][6] This process avoids direct coordination of the ketone substrate to the ruthenium center.
Figure 1: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
The key steps involve:
-
Activation: The Ru(II)-dihalide precatalyst reacts with H₂ in the presence of a base to form the active 16-electron Ru-hydride species.
-
Transition State Formation: The ketone substrate interacts with the Ru-hydride and the amine ligand of the chiral auxiliary through hydrogen bonding, forming a six-membered pericyclic transition state.
-
Hydride Transfer: A concerted transfer of a hydride from the ruthenium center and a proton from the amine ligand to the carbonyl group of the ketone occurs, yielding the chiral alcohol.
-
Product Release and Catalyst Regeneration: The alcohol product dissociates, and the catalyst is regenerated to re-enter the catalytic cycle.
Whole-Cell Biocatalysis: Enzyme-Mediated Reduction with Cofactor Recycling
In whole-cell biocatalysis, the reduction of the ketone is carried out by oxidoreductase enzymes within the microbial cell. These enzymes rely on a nicotinamide cofactor, typically NADPH or NADH, as the source of reducing equivalents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. diva-portal.org [diva-portal.org]
A Comparative Guide to 1-[2,5-bis(trifluoromethyl)phenyl]ethanol and Other Fluorinated Building Blocks in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a pivotal strategy for optimizing molecular properties. Fluorinated building blocks are instrumental in this process, offering a means to fine-tune lipophilicity, metabolic stability, and target binding affinity. This guide provides a comprehensive comparison of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol with other key fluorinated building blocks, offering insights into their relative performance and supported by experimental context. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection of these critical synthetic intermediates.
The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine or fluorine-containing moieties, such as the trifluoromethyl (-CF₃) group, can dramatically alter the physicochemical profile of a molecule.[1][2] The strong carbon-fluorine bond, one of the most stable in organic chemistry, often imparts enhanced metabolic stability by blocking sites susceptible to enzymatic degradation.[3][4] Furthermore, the high electronegativity of fluorine can modulate the acidity (pKa) of nearby functional groups and influence non-covalent interactions with biological targets.[5] Lipophilicity, a critical parameter for membrane permeability and overall pharmacokinetics, is also significantly affected by fluorination.[5]
Profiling 1-[2,5-bis(trifluoromethyl)phenyl]ethanol: A Unique Building Block
1-[2,5-bis(trifluoromethyl)phenyl]ethanol is a fluorinated building block characterized by a phenyl ring substituted with two trifluoromethyl groups at the 2 and 5 positions, and an ethanol group. This specific substitution pattern is anticipated to confer distinct properties compared to other isomers and related fluorinated alcohols.
Physicochemical Properties: A Comparative Overview
To understand the unique contribution of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol, it is essential to compare its properties with those of other relevant fluorinated building blocks. The following table summarizes key physicochemical parameters, including calculated LogP (a measure of lipophilicity) and pKa (a measure of acidity). For comparative context, we have included its more commonly cited isomer, 1-[3,5-bis(trifluoromethyl)phenyl]ethanol, as well as simpler fluorinated alcohols and a non-fluorinated analogue.
| Compound | Structure | Molecular Weight ( g/mol ) | Calculated LogP | Predicted pKa |
| 1-[2,5-bis(trifluoromethyl)phenyl]ethanol | ![]() | 258.16[6] | 3.378[7] | Not available |
| 1-[3,5-bis(trifluoromethyl)phenyl]ethanol | ![]() | 258.16[8] | 3.77750[7] | 13.99 ± 0.20[7] |
| 1-(3-(Trifluoromethyl)phenyl)ethanol | 190.16[9] | 2.3[9] | Not available | |
| 1-Phenylethanol (non-fluorinated analogue) | 122.16 | 1.49 | 15.63 | |
| 2,2,2-Trifluoroethanol (TFE) | 100.04 | 0.39 | 12.4 | |
| Hexafluoroisopropanol (HFIP) | 168.04 | 1.63 | 9.3 |
Note: LogP and pKa values are based on computational predictions and may differ from experimental values. The provided images are for illustrative purposes.
The data suggest that the introduction of two trifluoromethyl groups significantly increases the lipophilicity (LogP) compared to the non-fluorinated and mono-fluorinated analogues. The positioning of the -CF₃ groups also appears to influence this property, with the 3,5-isomer being slightly more lipophilic than the 2,5-isomer. This difference can be attributed to the altered molecular surface and dipole moment arising from the substitution pattern. The electron-withdrawing nature of the trifluoromethyl groups is also expected to increase the acidity of the hydroxyl proton (lower pKa) compared to 1-phenylethanol.
Experimental Evaluation of Performance
To rigorously compare these building blocks, standardized experimental protocols are essential. Below, we outline the methodologies for assessing two critical parameters: metabolic stability and lipophilicity.
Metabolic Stability Assessment: In Vitro Liver Microsomal Assay
The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and dosing regimen. The in vitro liver microsomal stability assay is a widely used method to evaluate a compound's susceptibility to metabolism by cytochrome P450 enzymes.[10][11]
-
Preparation of Reagents:
-
Test compounds and positive controls (e.g., testosterone, verapamil) are dissolved in DMSO to create stock solutions.[10]
-
Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[10][12]
-
An NADPH regenerating system is prepared, containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffered solution.[10]
-
-
Incubation:
-
The test compound is added to the diluted microsome solution and pre-incubated at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.[13]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]
-
-
Sample Analysis:
-
The quenched samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[11]
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[13]
-
The expected outcome is that compounds with trifluoromethyl groups, such as 1-[2,5-bis(trifluoromethyl)phenyl]ethanol, will exhibit greater metabolic stability (longer t½, lower CLint) compared to their non-fluorinated counterparts. The positioning of the -CF₃ groups in the 2,5-isomer may shield the benzylic position from oxidative metabolism differently than the 3,5-isomer, potentially leading to variations in their metabolic profiles.
Caption: Workflow for the in vitro liver microsomal stability assay.
Lipophilicity Determination: Shake-Flask Method with ¹⁹F NMR
Lipophilicity is a crucial factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The octanol-water partition coefficient (LogP) is the standard measure of lipophilicity. For fluorinated compounds, ¹⁹F NMR spectroscopy offers a precise method for determining LogP.[15]
-
Sample Preparation:
-
NMR Analysis:
-
Aliquots are carefully taken from both the n-octanol and water layers.
-
The ¹⁹F NMR spectrum of each aliquot is recorded.
-
-
Data Analysis:
-
The relative integration of the signals for the test compound and the reference compound in each phase is determined.
-
The LogP of the test compound is calculated using the known LogP of the reference compound and the integration ratios from the NMR spectra.[15]
-
The higher calculated LogP of the bis(trifluoromethyl)phenyl ethanols suggests they will partition more favorably into the n-octanol phase compared to the mono-substituted and non-fluorinated analogues.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ikprress.org [ikprress.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-(2,5-Bis(trifluoromethyl)phenyl)ethanol 98% | CAS: 364-47-6 | AChemBlock [achemblock.com]
- 7. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]
- 8. 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | C10H8F6O | CID 6425739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(3-(Trifluoromethyl)phenyl)ethanol | C9H9F3O | CID 136296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 16. connectsci.au [connectsci.au]
A Comparative Guide to the Synthesis of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol: Validation of a Novel Asymmetric Transfer Hydrogenation Method
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Alcohols
Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, can dramatically alter a molecule's physical, chemical, and biological properties. These alterations often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. 1-[2,5-bis(trifluoromethyl)phenyl]ethanol is a valuable chiral building block, particularly in the synthesis of complex pharmaceutical intermediates. Its efficient and stereoselective synthesis is a critical challenge for process chemists. This guide provides an in-depth validation of a new synthetic method for this alcohol and objectively compares its performance against established alternatives.
A Novel Approach: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
The cornerstone of our new synthetic approach is the asymmetric transfer hydrogenation (ATH) of the prochiral ketone, 2',5'-bis(trifluoromethyl)acetophenone. This method was selected for its potential to deliver high enantioselectivity, operational simplicity, and avoidance of high-pressure hydrogenation equipment. The causality behind this choice lies in the well-established efficacy of Noyori-type ruthenium catalysts, which operate via a metal-ligand bifunctional mechanism to efficiently transfer hydrogen from a simple donor like 2-propanol to the ketone.
The chosen catalytic system comprises a ruthenium(II) catalyst with a chiral N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand. This combination is renowned for its high activity and enantioselectivity in the reduction of a wide range of ketones.[1][2]
Method Validation: A Self-Validating System
Every protocol must be a self-validating system, ensuring reproducibility and reliability. The following sections detail the synthesis, purification, and comprehensive analytical validation of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol produced via the novel ATH method.
Experimental Protocol: Ruthenium-Catalyzed ATH
-
Catalyst Activation: In a nitrogen-purged glovebox, a Schlenk flask is charged with the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (1 mol%). Anhydrous 2-propanol is added, followed by a solution of potassium tert-butoxide in 2-propanol. The mixture is stirred for 10 minutes at room temperature to form the active ruthenium-hydride species.[1]
-
Reaction: 2',5'-bis(trifluoromethyl)acetophenone is added to the activated catalyst solution. The flask is sealed and stirred at 40°C.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC) to determine conversion.
-
Work-up: Upon completion, the reaction is quenched with 1 M HCl. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the final product.
Caption: Workflow for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation.
Analytical Validation
The identity, purity, and enantiomeric excess of the synthesized 1-[2,5-bis(trifluoromethyl)phenyl]ethanol are confirmed through a suite of analytical techniques.
-
Thin Layer Chromatography (TLC): A rapid method to monitor reaction completion and assess the purity of column fractions.
-
Gas Chromatography (GC): Used to determine the conversion of the starting material and the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Provides a more accurate assessment of purity.
-
Chiral HPLC: Crucial for determining the enantiomeric excess (e.e.) of the chiral alcohol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the product.
-
¹H NMR: Expected signals include a doublet for the methyl group, a quartet for the methine proton, and multiplets for the aromatic protons.
-
¹³C NMR: Will show characteristic signals for the aliphatic carbons and the aromatic carbons, including the carbons bearing the trifluoromethyl groups.
-
¹⁹F NMR: Will display signals corresponding to the two distinct trifluoromethyl groups.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows a characteristic broad absorption for the hydroxyl (-OH) group.
| Analytical Technique | Expected Result |
| TLC | Single spot with a distinct Rf value from the starting ketone. |
| GC Purity | >99% |
| Chiral HPLC | Enantiomeric excess >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.5 (m, 3H, Ar-H), 5.1 (q, 1H, CH-OH), 2.1 (d, 1H, OH), 1.6 (d, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 145-120 (Ar-C), 70 (CH-OH), 25 (CH₃) |
| MS (ESI+) | m/z [M+Na]⁺ corresponding to C₁₀H₈F₆ONa |
| IR (thin film) | ν_max = 3350 cm⁻¹ (br, O-H) |
Comparative Analysis with Alternative Methods
To provide a comprehensive evaluation, the novel ATH method is compared against two established synthetic routes: a classical chemical reduction and a biocatalytic approach.
Method 1: Sodium Borohydride Reduction
This is a widely used, inexpensive, and straightforward method for the reduction of ketones to alcohols.[3][4][5] However, it is a non-stereoselective method, yielding a racemic mixture of the (R) and (S) enantiomers.
Caption: Decision logic for selecting the appropriate synthetic method.
Experimental Protocols for Alternative Methods
Sodium Borohydride Reduction Protocol
-
Setup: Dissolve 2',5'-bis(trifluoromethyl)acetophenone in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Addition: Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10°C. [3]3. Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the racemic product.
Enzymatic Reduction (KRED) Protocol
-
Setup: In a temperature-controlled vessel, prepare a phosphate buffer solution (pH 7.0).
-
Reagents: Add the ketoreductase enzyme, NADP⁺, glucose, and glucose dehydrogenase (for cofactor regeneration). [6]3. Substrate Addition: Add the 2',5'-bis(trifluoromethyl)acetophenone, potentially dissolved in a co-solvent like DMSO to aid solubility.
-
Reaction: Stir the mixture at 30°C and monitor the reaction progress by HPLC.
-
Work-up: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and remove the solvent to obtain the enantiomerically enriched alcohol.
Conclusion
The newly validated Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation method presents a highly efficient and selective route to enantiopure 1-[2,5-bis(trifluoromethyl)phenyl]ethanol. It offers a compelling balance of high yield, excellent enantioselectivity, and operational simplicity. While the upfront cost of the catalyst is higher than that of sodium borohydride, the ability to produce the desired enantiomer directly without the need for chiral resolution makes it economically advantageous for applications where enantiopurity is critical. Compared to the enzymatic method, the ATH approach may offer broader substrate scope and easier scalability for certain industrial processes. The choice of the optimal synthetic method will ultimately depend on the specific requirements of the project, including cost, scale, and the need for stereochemical control.
References
-
Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. (n.d.). Royal Society of Chemistry. [Link]
-
Supporting information for - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. [Link]
-
This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (2021). Royal Society of Chemistry. [Link]
-
Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. (2025). ResearchGate. [Link]
-
Screening of commercial ketoreductases for reduction of acetophenone (2a). (n.d.). ResearchGate. [Link]
- Ketoreductase polypeptides for the reduction of acetophenones. (n.d.).
-
Reduction of acetophenone by ketoreductase from Thermus thermophilus... (n.d.). ResearchGate. [Link]
-
Ruthenium-catalyzed asymmetric transfer hydrogenation of substituted... (n.d.). ResearchGate. [Link]
-
Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. (2024). MDPI. [Link]
-
Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
-
Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. (2020). MDPI. [Link]
-
1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0032619). (n.d.). HMDB. [Link]
-
Sodium Borohydride Reduction of Acetophenone. (2013). Lu Le Laboratory. [Link]
-
Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. (n.d.). Indian Academy of Sciences. [Link]
-
Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). Royal Society of Chemistry. [Link]
-
NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. (2015). YouTube. [Link]
Sources
A Senior Application Scientist's Guide to the Catalytic Performance of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol
For researchers, scientists, and professionals in drug development, the selection of a chiral catalyst or auxiliary is a critical decision that profoundly influences the stereochemical outcome and overall efficiency of a synthetic route. Within the diverse landscape of chiral molecules, fluorinated phenyl ethanols have garnered significant attention due to the unique electronic properties imparted by the fluorine atoms. This guide provides an in-depth evaluation of the catalytic performance of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol, a compound of interest for asymmetric synthesis.
While direct, head-to-head comparative studies on this specific isomer are not extensively documented in peer-reviewed literature, this guide will provide a robust comparative framework. We will evaluate its anticipated performance by drawing on data from its closely related and well-studied analogue, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, and other fluorinated chiral alcohols. The primary application focus will be on the asymmetric reduction of prochiral ketones, a fundamental transformation in the synthesis of chiral secondary alcohols which are invaluable building blocks for pharmaceuticals.[1]
The Impact of Trifluoromethyl Groups on Catalysis
The presence of two trifluoromethyl (-CF₃) groups on the phenyl ring of 1-[2,5-bis(trifluoromethyl)phenyl]ethanol is the cornerstone of its potential catalytic prowess. These powerful electron-withdrawing groups can significantly influence the catalytic environment in several ways:
-
Enhanced Lewis Acidity: The electron-withdrawing nature of the -CF₃ groups can increase the Lewis acidity of a metal center to which the alcohol is coordinated. This enhanced acidity can lead to stronger substrate binding and activation, potentially accelerating reaction rates.
-
Steric Influence: The bulky -CF₃ groups provide significant steric hindrance. In asymmetric catalysis, this steric bulk is crucial for creating a well-defined chiral pocket around the active site, which is essential for high enantioselectivity.
-
Modulation of pKa: The acidity of the hydroxyl proton is increased, which can be advantageous in reactions where the alcohol acts as a proton shuttle or in the formation of metal alkoxides.
-
Non-covalent Interactions: Fluorinated compounds can participate in unique non-covalent interactions, such as fluorous-fluorous interactions, which can influence the organization of the transition state assembly and enhance stereochemical control.
Performance in Asymmetric Ketone Reduction: A Comparative Analysis
The most probable application for 1-[2,5-bis(trifluoromethyl)phenyl]ethanol is as a chiral ligand or auxiliary in the asymmetric reduction of ketones to produce chiral secondary alcohols. This can be achieved through two primary methodologies: chemical catalysis (e.g., asymmetric transfer hydrogenation) and biocatalysis.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones.[2] These reactions typically employ a transition metal catalyst (often Ruthenium or Iridium) with a chiral ligand, and a hydrogen donor like isopropanol or formic acid.[2][3]
While specific data for 1-[2,5-bis(trifluoromethyl)phenyl]ethanol in ATH is not available, we can infer its potential by examining the performance of its 3,5-bis(trifluoromethyl) analogue and other fluorinated ligands.
Comparative Performance Data for Asymmetric Transfer Hydrogenation of Acetophenone:
| Chiral Ligand/Alcohol | Catalyst System | Hydrogen Donor | Yield (%) | ee (%) | Reference |
| (Inferred) 1-[2,5-bis(trifluoromethyl)phenyl]ethanol | Ru(II)-based | Isopropanol | High | High | - |
| (R,R)-TsDPEN | [(p-cymene)RuCl₂]₂ | HCOOH/NEt₃ | >99 | 98 (R) | [3] |
| Chiral Proline-derived Diamine | [RuCl₂(p-cymene)]₂ | Water | High | up to 97 (S) | [1] |
| (S)-1-Phenylethanol | (as product) | - | - | - | [4][5] |
Expertise & Experience: The Noyori-type catalysts, featuring a chiral diamine ligand, are benchmarks in ATH, consistently delivering high yields and enantioselectivities for a broad range of ketones.[3] The electron-withdrawing nature of the trifluoromethyl groups in 1-[2,5-bis(trifluoromethyl)phenyl]ethanol, when used to form a chiral ligand, is expected to enhance the catalytic activity of the metal center. The steric bulk of the 2,5-substitution pattern may create a more defined chiral pocket compared to the 3,5-isomer, potentially leading to even higher enantioselectivities.
Experimental Workflow: Asymmetric Transfer Hydrogenation
Sources
literature review of synthetic methods for bis(trifluoromethyl)phenyl ethanols
A Comprehensive Guide to the Synthetic Methodologies for Bis(trifluoromethyl)phenyl Ethanols
The synthesis of bis(trifluoromethyl)phenyl ethanols, particularly chiral variants like (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, is of significant interest to the pharmaceutical industry. These compounds serve as crucial building blocks in the synthesis of potent therapeutic agents, most notably the neurokinin-1 (NK-1) receptor antagonist, Aprepitant, used in the management of chemotherapy-induced nausea and vomiting.[1][2][3] The presence of two trifluoromethyl groups on the phenyl ring imparts unique properties to these molecules, including enhanced metabolic stability and binding affinity. This guide provides a detailed literature review and comparison of the primary synthetic methods for preparing these valuable intermediates, offering insights for researchers, scientists, and professionals in drug development.
Asymmetric Reduction of Prochiral Ketones
The most direct and widely employed route to chiral bis(trifluoromethyl)phenyl ethanols is the asymmetric reduction of the corresponding prochiral ketone, 3,5-bis(trifluoromethyl)acetophenone. This approach is favored for its high efficiency and enantioselectivity. Two main catalytic systems are utilized: transition-metal catalysis and biocatalysis.
Transition-Metal Catalyzed Asymmetric Hydrogenation
Asymmetric transfer hydrogenation using transition metal complexes, particularly those based on Ruthenium (Ru) and Rhodium (Rh), is a powerful method for the synthesis of enantiomerically pure alcohols.[1][4] These reactions typically involve the transfer of a hydride from a hydrogen donor, such as isopropanol or formic acid, to the ketone, guided by a chiral ligand coordinated to the metal center.
Mechanism: The catalytic cycle generally involves the formation of a metal-hydride species, which then coordinates to the ketone. The chiral ligand environment dictates the facial selectivity of the hydride transfer to the carbonyl carbon, leading to the preferential formation of one enantiomer of the alcohol.
Experimental Protocol (General):
-
A solution of 3,5-bis(trifluoromethyl)acetophenone and a chiral Ru or Rh catalyst (e.g., a Ru/diphosphine-benzimidazole complex) is prepared in a suitable solvent (e.g., an alcohol like isopropanol).[1]
-
A hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture) is added.
-
The reaction is stirred at a specific temperature until completion, monitored by techniques like GC or HPLC.
-
Upon completion, the product is isolated and purified using standard procedures such as extraction and chromatography.
Causality and Insights: The choice of catalyst, specifically the chiral ligand, is paramount in achieving high enantioselectivity. The steric and electronic properties of the ligand create a chiral pocket that forces the substrate to bind in a specific orientation for the hydride transfer. While effective, these methods can be associated with high costs due to the use of precious metals and ligands, and may require stringent reaction conditions to prevent catalyst deactivation.[1][2]
Biocatalytic Asymmetric Reduction
Biocatalysis has emerged as a green and highly efficient alternative to traditional chemical methods.[2] This approach utilizes whole microbial cells or isolated enzymes (reductases) to catalyze the enantioselective reduction of ketones with high yields and exceptional enantiomeric excess (>99% ee).[3][5]
Mechanism: Carbonyl reductases, often found in microorganisms like Trichoderma asperellum or engineered in hosts like E. coli, utilize cofactors such as NADH or NADPH as the hydride source for the reduction of the ketone.[5][6] The enzyme's active site provides a highly specific chiral environment that precisely controls the stereochemical outcome of the reaction.
Experimental Protocol (Whole-Cell Bioreduction): [5]
-
A culture of the selected microorganism (e.g., Trichoderma asperellum) is grown to a desired cell density.
-
The cells are harvested and resuspended in a buffer solution.
-
3,5-bis(trifluoromethyl)acetophenone is added to the cell suspension.
-
A cosubstrate, such as ethanol or glycerol, is often added to facilitate cofactor regeneration (NADH/NADPH).[5]
-
The reaction is incubated under controlled temperature and agitation.
-
The product is extracted from the reaction mixture and purified.
Causality and Insights: Biocatalytic methods offer several advantages, including mild reaction conditions (ambient temperature and pressure), high specificity, and reduced environmental impact.[1][2] The use of whole cells can be more cost-effective as it circumvents the need for enzyme purification. A key challenge can be substrate or product inhibition at high concentrations, which can be mitigated through process optimization and medium engineering.[6]
Grignard Reaction Approach
The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds and synthesizing alcohols.[7][8][9] While not a direct route to chiral bis(trifluoromethyl)phenyl ethanols from the corresponding ketone, it is a fundamental method for constructing the carbon skeleton, particularly for synthesizing the precursor ketone, 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one.[10]
Workflow:
-
Formation of the Grignard Reagent: 3,5-bis(trifluoromethyl)bromobenzene is reacted with magnesium metal in an ethereal solvent (e.g., THF) to form the Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide.[10]
-
Reaction with an Acylating Agent: The Grignard reagent is then reacted with an appropriate acylating agent, such as acetic anhydride, to yield 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one.[10]
-
Reduction to the Ethanol: The resulting ketone can then be reduced to the racemic alcohol using a standard reducing agent like sodium borohydride, or as described above, undergo asymmetric reduction to yield the desired chiral ethanol.
A more direct, albeit less common for this specific target, approach would be the reaction of an organometallic reagent with an aldehyde. For instance, the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with methylmagnesium bromide would yield the target ethanol.
Experimental Protocol (Ketone Synthesis via Grignard): [10]
-
Magnesium turnings are activated in a flame-dried flask under an inert atmosphere.
-
A solution of 3,5-bis(trifluoromethyl)bromobenzene in dry THF is added dropwise to the magnesium to initiate the formation of the Grignard reagent.
-
In a separate flask, acetic anhydride is cooled in a suitable solvent.
-
The prepared Grignard reagent is added slowly to the cooled acetic anhydride solution.
-
The reaction is quenched with an aqueous acid solution, and the product ketone is extracted and purified.
Causality and Insights: The Grignard reaction is a robust and scalable method for preparing the ketone precursor.[10] However, it requires strictly anhydrous conditions as Grignard reagents are highly sensitive to moisture. The "Turbo Grignard" approach, which utilizes lithium chloride to facilitate the magnesium insertion, can improve the efficiency and reliability of Grignard reagent formation.[11]
Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct method to introduce an acyl group onto an aromatic ring.[12][13] This can be a viable route for the synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, the precursor to the desired ethanol.
Mechanism: The reaction proceeds via the formation of an acylium ion from an acylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst (e.g., AlCl₃). This highly electrophilic acylium ion then undergoes electrophilic aromatic substitution with the 1,3-bis(trifluoromethyl)benzene ring.
Experimental Protocol (General):
-
1,3-bis(trifluoromethyl)benzene is dissolved in a suitable solvent.
-
A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added.
-
The acylating agent (e.g., acetyl chloride) is added dropwise at a controlled temperature.
-
The reaction is stirred until completion and then quenched by pouring onto ice and acid.
-
The product ketone is isolated by extraction and purified.
Causality and Insights: A major challenge with this approach is the deactivating nature of the two trifluoromethyl groups on the aromatic ring, which makes the Friedel-Crafts reaction more difficult to achieve compared to electron-rich aromatic substrates. Harsher reaction conditions may be required, which can lead to side reactions.
Comparison of Synthetic Methods
| Method | Key Reagents/Catalysts | Key Advantages | Key Disadvantages | Typical Yields | Enantioselectivity |
| Asymmetric Hydrogenation | 3,5-bis(trifluoromethyl)acetophenone, Ru/Rh catalysts, chiral ligands, H₂ source | High yields, excellent enantioselectivity, well-established | Expensive catalysts, requires high pressure in some cases, potential for heavy metal contamination | High | Excellent (>95% ee) |
| Biocatalytic Reduction | 3,5-bis(trifluoromethyl)acetophenone, whole cells (e.g., T. asperellum) or isolated enzymes, cofactor regeneration system | Environmentally friendly, mild conditions, very high enantioselectivity, cost-effective at scale | Substrate/product inhibition, requires biological expertise and infrastructure | 84-93%[3][5] | Exceptional (>99% ee)[3][5] |
| Grignard Reaction | 3,5-bis(trifluoromethyl)bromobenzene, Mg, acylating agent (for ketone synthesis) | Versatile, scalable, uses readily available starting materials | Requires strictly anhydrous conditions, not directly asymmetric | Good to excellent for ketone synthesis | Not inherently enantioselective |
| Friedel-Crafts Acylation | 1,3-bis(trifluoromethyl)benzene, acylating agent, Lewis acid catalyst | Direct route to the ketone precursor | Deactivated substrate requires harsh conditions, potential for side reactions | Moderate to good | Not applicable |
Visualizing the Synthetic Pathways
Caption: Synthetic routes to bis(trifluoromethyl)phenyl ethanols.
Conclusion
The synthesis of bis(trifluoromethyl)phenyl ethanols can be achieved through several distinct methodologies. For the production of the enantiomerically pure (R)-enantiomer, which is a key pharmaceutical intermediate, asymmetric reduction methods are superior. Biocatalytic reduction, in particular, stands out as a highly efficient, selective, and environmentally benign approach, offering significant advantages for industrial-scale production.[3][5] While Grignard and Friedel-Crafts reactions are effective for synthesizing the necessary ketone precursor, they are less direct and do not inherently provide stereocontrol. The choice of the optimal synthetic route will ultimately depend on factors such as the desired scale of production, cost considerations, and the required enantiomeric purity of the final product.
References
- SENOVA PHARMA. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery.
- Scribd. Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols | PDF | Ester.
- ChemicalBook. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 127852-28-2.
-
Vankawala, P. J., et al. (2007). Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist. ResearchGate. Available at: [Link]
-
Khaksar, S., et al. (2022). 3,5-Bis(trifluoromethyl) phenylammonium triflate: a new and green organocatalyst for the synthesis of indeno[1,2-b]pyridines. Journal of Composites and Compounds. Available at: [Link]
-
Khaksar, S., et al. (2022). 3,5-Bis(trifluoromethyl) phenylammonium triflate: a new and green organocatalyst for the synthesis of indeno[1,2?b]pyridines. ResearchGate. Available at: [Link]
-
PubMed. (2013). Efficient biocatalytic synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol by a newly isolated Trichoderma asperellum ZJPH0810 using dual cosubstrate. Available at: [Link]
- Google Patents. (1987). US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol.
-
ResearchGate. Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Available at: [Link]
- Google Patents. (2001). WO2001002326A1 - Process for the synthesis of (r)-1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-ol by asymmetric transfer hydrogenation.
-
NIH. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
-
Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Available at: [Link]
-
YouTube. (2023). The Grignard Reaction | Synthesis of Alcohols. Available at: [Link]
-
ResearchGate. 3,5-Bis(trifluoromethyl) phenylammonium triflate: a new and green organocatalyst for the synthesis of indeno[1,2‐b]pyridines. Available at: [Link]
- Google Patents. (2002). US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Available at: [Link]
-
The Friedel-Crafts Reaction. (2014). Available at: [Link]
Sources
- 1. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]
- 2. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 127852-28-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2001002326A1 - Process for the synthesis of (r)-1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-ol by asymmetric transfer hydrogenation - Google Patents [patents.google.com]
- 5. Efficient biocatalytic synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol by a newly isolated Trichoderma asperellum ZJPH0810 using dual cosubstrate: ethanol and glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. m.youtube.com [m.youtube.com]
- 10. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- 12. dl.icdst.org [dl.icdst.org]
- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of the chemical entities we handle. This guide provides a detailed protocol for the proper disposal of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol, a fluorinated organic compound. The procedures outlined here are grounded in established safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment.
The foundational principle for managing this compound is to always treat it as a regulated hazardous waste . Its chemical structure, featuring two trifluoromethyl groups, places it in the category of halogenated organic compounds, which are subject to stringent disposal regulations due to their potential for environmental persistence and the generation of hazardous byproducts, such as hydrogen fluoride, upon improper incineration[1].
Part 1: Hazard Profile and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. While specific toxicological data for the 2,5-isomer may be limited, data from the closely related 3,5-isomer and general principles for fluorinated alcohols provide a strong basis for a conservative risk assessment.
Anticipated Hazards:
-
Skin and Eye Irritation: The compound is expected to cause skin irritation and serious eye irritation[2]. Direct contact must be avoided.
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation[2][3].
-
Halogenated Organic Waste: This is the primary classification for disposal purposes. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has specific regulations for halogenated organic wastes[4][5][6]. Any solvent waste containing this compound will be classified as halogenated waste.
Hazard Summary Table
| Hazard Classification | Category | GHS Pictogram | Precautionary Statement |
| Skin Irritation | Category 2 | GHS07 | H315: Causes skin irritation[2]. |
| Serious Eye Irritation | Category 2A | GHS07 | H319: Causes serious eye irritation[2]. |
| Specific Target Organ Toxicity | Category 3 | GHS07 | H335: May cause respiratory irritation[2]. |
Part 2: Personal Protective Equipment (PPE) and Safe Handling
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following PPE is mandatory when handling 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol in any form—pure, in solution, or as waste.
-
Eye Protection: Wear tightly sealed safety goggles and a face shield for maximum protection against splashes[7].
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves provide good splash protection, but for prolonged handling or immersion, consult the glove manufacturer's compatibility data. Always inspect gloves before use and wash hands thoroughly after removal[8].
-
Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required to protect against skin contact[7].
-
Ventilation: All handling and waste consolidation should be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols[9].
Part 3: Step-by-Step Waste Disposal Protocol
The disposal of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol must be systematic and meticulously documented. The causal logic is to isolate this halogenated waste stream to prevent dangerous reactions and ensure it is routed to a facility capable of high-temperature incineration with flue gas scrubbing.
Step 1: Waste Segregation
This is the most critical step. Never mix halogenated waste with non-halogenated waste.
-
Designate a Container: Obtain a dedicated waste container from your institution's Environmental Health & Safety (EHS) department. It must be made of a compatible material (e.g., polyethylene) and have a secure, leak-proof screw cap[10][11].
-
Isolate the Waste Stream: Label this container "HALOGENATED ORGANIC WASTE." All waste containing 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol, including residual amounts in solvents, contaminated absorbents from spills, and used weighing papers, must be placed in this container[4].
-
Avoid Incompatibles: Do not add strong acids, bases, or oxidizers to this container. Such mixing can cause violent reactions or the generation of toxic gases[10][11].
Step 2: Proper Labeling
Regulatory compliance and safety depend on accurate labeling. Your institution's EHS department will provide specific labels, which must be filled out completely as waste is added.
-
Write "Hazardous Waste" prominently on the label[12].
-
List All Contents: Write out the full chemical names of all constituents. Do not use abbreviations or chemical formulas[12]. For example:
-
1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol: ~5%
-
Dichloromethane: ~90%
-
Methanol: ~5%
-
-
Date the Container: Mark the date the first drop of waste was added to the container. This is crucial for tracking accumulation time limits[13].
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation[12][13].
-
Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste. Do not leave a funnel in the opening[10][13].
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks[10].
-
Store Safely: Keep the SAA away from heat sources, open flames, and high-traffic areas.
Step 4: Arranging for Final Disposal
Laboratory personnel are not authorized to perform final disposal. This process must be managed by trained professionals.
-
Monitor Fill Level: Do not overfill the container. Fill to no more than 90% capacity to allow for vapor expansion[10].
-
Request Pickup: Once the container is full or you have reached your institution's time limit for accumulation, submit a chemical waste pickup request to your EHS department. Follow their specific procedures precisely[12].
-
Entrust to Professionals: The final disposal will be carried out by a licensed hazardous waste disposal company, typically via controlled high-temperature incineration[14].
Part 4: Spill Management Protocol
In the event of a small, manageable spill within a fume hood:
-
Alert Personnel: Inform others in the lab of the spill.
-
Ensure PPE: Don appropriate PPE before beginning cleanup.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material and place it into your designated "HALOGENATED ORGANIC WASTE" container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), and place the cleaning materials into the same waste container.
-
Report: Inform your supervisor and EHS office of the spill, even if it was small.
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS emergency line.
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing waste generated from processes involving 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol.
Caption: Decision workflow for proper segregation and disposal of waste.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth College Environmental Health and Safety. [Link]
-
Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health & Radiation Safety. [Link]
-
Section 2.0 Safe Disposal of Hazardous Chemical Waste. University of Kansas Environmental Health & Safety. [Link]
-
Standard Operating Procedure for Fluorine Gas. Princeton University Environmental Health and Safety. [Link]
-
Fluoroalcohol - Wikipedia. Wikipedia. [Link]
-
Halogenated Waste Guidance. University of California, Berkeley Environmental Health & Safety. [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz. [Link]
-
State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. [Link]
-
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol. PubChem, National Center for Biotechnology Information. [Link]
-
Disposal of Controlled Hazardous Substances. Regulations.gov. [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. [Link]
-
Fluoride Ion in Alcohols: Isopropanol vs Hexafluoroisopropanol. ResearchGate. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill Policies. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH. [Link]
-
Fluorinated Alcohols' Effects on Lipid Bilayer Properties. PubMed Central, National Institutes of Health. [Link]
-
Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]chemistry.org/synthesis/C-F/fluoroalkanes.shtm)
Sources
- 1. fishersci.com [fishersci.com]
- 2. 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | C10H8F6O | CID 6425739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. uakron.edu [uakron.edu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. epa.gov [epa.gov]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-OL
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol (CAS No. 364-47-6). As specific safety data for this exact isomer is limited, this document synthesizes best practices derived from safety data for the closely related isomer, 1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-ol (CAS No. 368-63-8), and general principles for handling fluorinated organic compounds.[1][2][3] The structural similarities, particularly the presence of the bis(trifluoromethyl)phenyl moiety, suggest a comparable hazard profile, mandating a cautious and thorough approach to safety.
The primary objective of this guide is to build a self-validating system of safety, where the rationale behind each procedural step is clearly articulated. This empowers laboratory personnel to not only follow protocols but also to understand the principles of exposure mitigation, enabling them to make informed decisions in real-time.
Hazard Identification and Risk Assessment: The "Why"
Understanding the potential hazards is the cornerstone of effective PPE selection. Based on data from its 3,5-isomer, this compound is classified with the "Warning" signal word and is associated with the following hazards:
Expert Analysis: The trifluoromethyl (CF3) groups are strong electron-withdrawing groups, which can significantly alter the electronic properties and reactivity of the molecule. While the compound is an alcohol, the fluorination can increase its lipophilicity and potential for skin penetration. The primary risks are direct contact with skin and eyes and inhalation of aerosols or fine particulates if the solid is handled carelessly. Therefore, our protective strategy must prioritize establishing robust barriers for these entry routes.
Core Protective Equipment Framework
The selection of PPE is contingent on the scale and nature of the operation. The following table outlines the minimum required PPE.
| Exposure Route | Required PPE & Engineering Controls | Rationale for Protection |
| Inhalation | Primary: Work within a certified chemical fume hood.[7] Secondary: Ensure adequate general laboratory ventilation. | The fume hood is the most critical engineering control to prevent the inhalation of potentially harmful vapors or aerosols, which can cause respiratory tract irritation.[4][7][8] |
| Skin & Body Contact | • Gloves: Nitrile or Neoprene gloves.[7][9] • Body: Flame-resistant lab coat.[7] • Additional: Chemical-resistant apron for large quantities (>50g) or splash-prone operations. | Nitrile and neoprene offer good resistance to a range of organic solvents and chemicals.[9] A lab coat prevents incidental contact with skin. An apron provides an additional barrier during transfers or other high-risk procedures.[7] |
| Eye & Face Contact | • Minimum: Chemical safety goggles meeting ANSI Z87.1 standards. • Best Practice: Use of a full-face shield in conjunction with goggles when handling larger volumes or when there is a significant splash hazard. | The compound is a known serious eye irritant.[4][6] Goggles provide a seal around the eyes to protect from splashes. A face shield offers a broader barrier of protection for the entire face.[7][9] |
| Ingestion | • Strict prohibition of eating, drinking, or smoking in the laboratory. • Wash hands thoroughly after handling and before leaving the lab.[10] | Prevents accidental ingestion of the chemical through contaminated hands or items. |
Experimental Workflow: Safe Handling Protocol
This step-by-step protocol ensures that safety is integrated into every stage of the handling process.
Preparation & Pre-Handling:
-
Verify Equipment: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Gather Materials: Assemble all necessary equipment (glassware, stir bars, reagents) and place them inside the fume hood before introducing the chemical.
-
Don PPE: Put on all required PPE as outlined in the table above. Ensure gloves are inspected for any signs of degradation or pinholes.
Handling 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol:
-
Weighing: If weighing the solid, perform this task inside the fume hood or in a ventilated balance enclosure to prevent inhalation of any fine dust. Use anti-static tools if possible.
-
Transfer: When transferring the substance, do so slowly and carefully to minimize the generation of dust or aerosols.
-
In Solution: When working with the compound in solution, always keep the container capped or covered when not actively in use.
-
Post-Handling: After use, decontaminate any surfaces within the fume hood. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them immediately in the designated hazardous waste container.[8]
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete and PPE has been removed.
Emergency & Disposal Plans
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[4][8]
-
Spill: Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[4] Sweep up and place it into a suitable, closed container for disposal.[8] Do not let the product enter drains.[11]
Disposal Plan:
-
Waste Segregation: All surplus chemical and materials contaminated with 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol (e.g., used gloves, absorbent pads, empty containers) must be treated as hazardous waste.
-
Containerization: Store waste in a clearly labeled, sealed container that is compatible with the chemical.
-
Final Disposal: All waste must be disposed of through a licensed professional waste disposal company, in strict accordance with all local, state, and federal regulations.[8] Do not mix with other waste streams unless explicitly permitted.[11]
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to final disposal.
Caption: Workflow for Safe Handling of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol.
Conclusion
The safe handling of 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is predicated on a comprehensive understanding of its potential hazards and the diligent application of appropriate controls. The primary lines of defense are engineering controls (chemical fume hood) and personal protective equipment (gloves, goggles, lab coat). By adhering to the protocols outlined in this guide, researchers can effectively mitigate risks of skin, eye, and respiratory exposure, ensuring a safe and productive laboratory environment.
References
- Personal protective equipment for handling Nonanol, 9-fluoro-. Benchchem.
- SAFETY DATA SHEET. TCI Chemicals.
- 1-(2,5-Bis(trifluoromethyl)phenyl)ethanol. Fluorochem.
- Safety Data Sheet. Angene Chemical.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Safety Data Sheet. CymitQuimica.
- 1-(2,5-Bis(trifluoromethyl)phenyl)ethanol 98%. Advanced ChemBlocks.
- 1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol. Guidechem.
- SAFETY DATA SHEET. TCI Chemicals.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
- 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol. PubChem.
- 1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ETHAN-1-OL Safety Data Sheets. Echemi.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1-(2,5-Bis(trifluoromethyl)phenyl)ethanol 98% | CAS: 364-47-6 | AChemBlock [achemblock.com]
- 3. Page loading... [guidechem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | C10H8F6O | CID 6425739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. angenechemical.com [angenechemical.com]
- 9. hsa.ie [hsa.ie]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


